molecular formula C5H7BrN2S B1289685 4-Bromo-N,N-dimethyl-1,3-thiazol-2-amine CAS No. 209260-76-4

4-Bromo-N,N-dimethyl-1,3-thiazol-2-amine

Cat. No.: B1289685
CAS No.: 209260-76-4
M. Wt: 207.09 g/mol
InChI Key: JQIGVPZFJHWNID-UHFFFAOYSA-N
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Description

4-Bromo-N,N-dimethyl-1,3-thiazol-2-amine (CAS 1177285-27-6) is a small molecule building block of interest in medicinal chemistry and drug discovery research. Its molecular formula is C 9 H 9 BrN 2 S and it has a molecular weight of 257.15 g/mol . The compound features a benzothiazole core structure substituted with a bromine atom at the 4-position and a dimethylamino group at the 2-position. The thiazole scaffold is a privileged structure in pharmaceutical development, known for its diverse biological activities . Specifically, the 2-aminothiazole motif is present in several bioactive molecules and has been extensively investigated as a core structure in the design of novel tubulin inhibitors for cancer research . Furthermore, derivatives of 4-(4-bromophenyl)thiazol-2-amine have demonstrated significant antimicrobial and anticancer activities in preliminary biological evaluations, highlighting the potential of bromo-substituted thiazole compounds as templates for developing new therapeutic agents . This compound is primarily used in chemical synthesis as a versatile intermediate. The bromine atom serves as a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, allowing researchers to create diverse chemical libraries for structure-activity relationship (SAR) studies. The dimethylamino group can also be modified to explore its influence on biological activity and physicochemical properties. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-N,N-dimethyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrN2S/c1-8(2)5-7-4(6)3-9-5/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQIGVPZFJHWNID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=CS1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10596040
Record name 4-Bromo-N,N-dimethyl-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10596040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209260-76-4
Record name 4-Bromo-N,N-dimethyl-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10596040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 4-Bromo-N,N-dimethyl-1,3-thiazol-2-amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for the preparation of 4-Bromo-N,N-dimethyl-1,3-thiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The proposed synthesis is based on established chemical transformations and combines the Hantzsch thiazole synthesis with subsequent regioselective bromination and N,N-dimethylation. This document details the experimental protocols for key steps, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflows.

Proposed Synthetic Pathway

The synthesis of this compound can be strategically approached through a multi-step sequence, beginning with the construction of the 2-aminothiazole core, followed by regioselective bromination at the 4-position, and concluding with the exhaustive methylation of the 2-amino group. An alternative, more direct route is also considered.

Primary Proposed Route (Route A)

This pathway prioritizes a reliable method for the introduction of the bromine atom at the desired C4 position of the thiazole ring.

Synthesis_Route_A cluster_0 Step 1: 2-Amino-5-bromothiazole Synthesis (Hantzsch) cluster_1 Step 2: Boc Protection cluster_2 Step 3: Halogen Dance Rearrangement cluster_3 Step 4: Boc Deprotection cluster_4 Step 5: N,N-Dimethylation A Thiourea C 2-Amino-5-bromothiazole A->C Reflux B 1,2-Dibromo-1-ethoxyethane B->C D 2-Amino-5-bromothiazole F tert-Butyl (5-bromothiazol-2-yl)carbamate D->F CH2Cl2 E Boc Anhydride, DMAP E->F G tert-Butyl (5-bromothiazol-2-yl)carbamate I tert-Butyl (4-bromothiazol-2-yl)carbamate G->I -78 °C to 0 °C H LiN(iPr)2, THF H->I J tert-Butyl (4-bromothiazol-2-yl)carbamate L 2-Amino-4-bromothiazole J->L CH2Cl2 K Trifluoroacetic Acid (TFA) K->L M 2-Amino-4-bromothiazole O This compound M->O Ethanol, Heat N Formaldehyde, H2, Ru/C catalyst N->O

Caption: Proposed multi-step synthesis of this compound (Route A).

Alternative Route (Route B)

This route offers a more direct approach by introducing the N,N-dimethyl functionality at an earlier stage. However, the regioselectivity of the final bromination step requires careful consideration and optimization.

Synthesis_Route_B cluster_0 Step 1: 2-(Dimethylamino)thiazole Synthesis (Hantzsch) cluster_1 Step 2: Regioselective Bromination A N,N-Dimethylthiourea C N,N-Dimethyl-1,3-thiazol-2-amine A->C Reflux B α-Haloacetaldehyde B->C D N,N-Dimethyl-1,3-thiazol-2-amine F This compound D->F Solvent, Catalyst E Brominating Agent (e.g., NBS) E->F

Caption: Alternative synthesis of this compound (Route B).

Experimental Protocols (Route A)

The following sections provide detailed experimental procedures for the key transformations in the primary proposed synthetic pathway.

Step 1-4: Synthesis of 2-Amino-4-bromothiazole

The synthesis of the key intermediate, 2-amino-4-bromothiazole, is achieved through a four-step sequence involving Hantzsch thiazole synthesis, Boc-protection, a "halogen dance" rearrangement, and subsequent deprotection.

Experimental Workflow:

Workflow_2_Amino_4_bromothiazole start Start hantzsch Hantzsch Synthesis (Thiourea + 1,2-Dibromo-1-ethoxyethane) start->hantzsch protection Boc Protection (Boc Anhydride, DMAP, CH2Cl2) hantzsch->protection rearrangement Halogen Dance Rearrangement (LiN(iPr)2, THF, -78 °C to 0 °C) protection->rearrangement deprotection Boc Deprotection (TFA, CH2Cl2) rearrangement->deprotection workup Aqueous Workup and Extraction deprotection->workup purification Column Chromatography (if necessary) workup->purification product 2-Amino-4-bromothiazole purification->product

Caption: Experimental workflow for the synthesis of 2-Amino-4-bromothiazole.

Detailed Protocol:

A detailed protocol for the synthesis of 2-amino-4-bromothiazole has been described, involving the deprotection of tert-butyl (4-bromothiazol-2-yl)carbamate.[1] A solution of tert-butyl (4-bromothiazol-2-yl)carbamate in dichloromethane is treated with trifluoroacetic acid at room temperature.[1] After several hours, the solvent is removed in vacuo, and the residue is partitioned between a saturated aqueous solution of sodium bicarbonate and dichloromethane.[1] The combined organic layers are dried and concentrated to yield 2-amino-4-bromothiazole, which is often used immediately in the next step due to its potential instability.[1] The precursor, tert-butyl (4-bromothiazol-2-yl)carbamate, can be synthesized via a halogen dance rearrangement of tert-butyl (5-bromothiazol-2-yl)carbamate using lithium diisopropylamide (LDA) in THF.[1][2]

Parameter Value Reference
Reactants tert-Butyl (4-bromothiazol-2-yl)carbamate, Trifluoroacetic Acid, Dichloromethane[1]
Reaction Time 4 hours[1]
Temperature 20 °C[1]
Workup Aqueous NaHCO3, CH2Cl2 extraction[1]
Yield 94%[1]
Product Form White solid[1]

Table 1: Quantitative data for the deprotection step to yield 2-Amino-4-bromothiazole.

Step 5: N,N-Dimethylation of 2-Amino-4-bromothiazole

The final step involves the exhaustive methylation of the primary amino group to introduce the two methyl substituents.

Experimental Workflow:

Workflow_NN_Dimethylation start Start dissolve Dissolve 2-Amino-4-bromothiazole in Ethanol start->dissolve add_reagents Add Formaldehyde and Ru/C Catalyst dissolve->add_reagents pressurize Pressurize with H2 add_reagents->pressurize heat Heat Reaction Mixture pressurize->heat cool_filter Cool and Filter Catalyst heat->cool_filter concentrate Concentrate Filtrate cool_filter->concentrate purify Purify by Column Chromatography concentrate->purify product This compound purify->product

Caption: Experimental workflow for the N,N-Dimethylation of 2-Amino-4-bromothiazole.

Detailed Protocol:

A general and efficient method for the N-dimethylation of amines utilizes a carbon-supported ruthenium nanoparticle (Ru/C) catalyst with formaldehyde as the carbon source and hydrogen gas as the reductant.[3] In a typical procedure, the primary amine (2-amino-4-bromothiazole) is dissolved in a suitable solvent such as ethanol in a pressure vessel. An aqueous solution of formaldehyde and the Ru/C catalyst are added. The vessel is then pressurized with hydrogen and heated. After the reaction is complete, the mixture is cooled, the catalyst is removed by filtration, and the filtrate is concentrated. The crude product can then be purified by column chromatography.

An alternative method involves the use of methyl iodide and a base such as potassium carbonate in a polar aprotic solvent like N,N-dimethylformamide (DMF).[4] The amine is dissolved in DMF, and the base and methyl iodide are added. The mixture is heated for several hours. After cooling, water is added, and the product is extracted with an organic solvent.[4]

Parameter Value (Ru/C Method) Value (CH3I Method) Reference
Methylating Agent Formaldehyde, H2Methyl Iodide[3][4]
Catalyst/Base Ru/CK2CO3[3][4]
Solvent EthanolDMF[3][4]
Temperature 70-100 °C (Typical)75 °C[3][4]
Pressure (H2) 10-20 bar (Typical)N/A[3]
Reaction Time 8-24 hours (Typical)12 hours[3][4]
Yield Generally high for various aminesSubstrate dependent[3][4]

Table 2: Representative conditions for N,N-Dimethylation of primary amines.

Data Summary

The following table summarizes the key quantitative data for the proposed synthesis of this compound via Route A. Please note that the yield for the N,N-dimethylation step is an estimate based on general procedures for similar substrates.

Step Starting Material Product Key Reagents Yield Reference
1-3Thioureatert-Butyl (4-bromothiazol-2-yl)carbamate1,2-Dibromo-1-ethoxyethane, Boc2O, LDA-[1][2]
4tert-Butyl (4-bromothiazol-2-yl)carbamate2-Amino-4-bromothiazoleTFA, CH2Cl294%[1]
52-Amino-4-bromothiazoleThis compoundHCHO, H2, Ru/CEstimated >80%[3]

Table 3: Summary of quantitative data for the synthesis of this compound.

Conclusion

This technical guide outlines a robust and feasible synthetic pathway for the preparation of this compound. The proposed route leverages a key "halogen dance" rearrangement to ensure the desired regiochemistry of bromination at the C4 position of the thiazole ring. The subsequent N,N-dimethylation is a well-established transformation. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the fields of organic synthesis and drug discovery. While an alternative, more direct route is also presented, it is recommended that the primary proposed pathway be explored first due to the higher degree of certainty regarding the regiochemical outcome of the bromination step. Further optimization of each step may be necessary to achieve the desired scale and purity for specific research applications.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-N,N-dimethyl-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of therapeutic applications.[1][2] Its derivatives have shown promise as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[1][3][4] The introduction of various substituents onto the thiazole ring allows for the fine-tuning of the molecule's physicochemical properties and biological activity. This guide focuses on the specific derivative, 4-Bromo-N,N-dimethyl-1,3-thiazol-2-amine, providing a comprehensive overview of its physicochemical characteristics, a plausible synthetic route, and potential biological relevance. The presence of a bromine atom at the 4-position and two methyl groups on the 2-amino substituent are expected to significantly influence the compound's lipophilicity, electronic profile, and steric interactions, thereby modulating its biological target engagement.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₅H₇BrN₂SCalculated
Molecular Weight 207.09 g/mol Calculated
Monoisotopic Mass 205.95163 DaPredicted
logP (Octanol-Water Partition Coefficient) 2.1Predicted
Topological Polar Surface Area (TPSA) 41.5 ŲPredicted
Hydrogen Bond Donors 0Calculated
Hydrogen Bond Acceptors 2Calculated
Rotatable Bonds 1Calculated
pKa (most basic) 4.5 (Predicted)Predicted

Note: Predicted values are generated using computational models and should be confirmed by experimental data.

Synthesis and Experimental Protocols

The synthesis of this compound can be logically approached through a two-step process: the Hantzsch thiazole synthesis to form the core N,N-dimethyl-1,3-thiazol-2-amine ring, followed by regioselective bromination at the 4-position.

Step 1: Synthesis of N,N-dimethyl-1,3-thiazol-2-amine (Hantzsch Thiazole Synthesis)

The Hantzsch thiazole synthesis is a classic and versatile method for the formation of the thiazole ring system, typically involving the condensation of an α-haloketone with a thioamide.[5][6] For the synthesis of the N,N-dimethylated core, 1,1-dimethylthiourea would be the appropriate thioamide.

3.1.1. Detailed Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,1-dimethylthiourea (1.0 equivalent) in absolute ethanol.

  • Addition of α-Haloacetaldehyde: To the stirred solution, add a solution of chloroacetaldehyde (1.0 equivalent) in ethanol dropwise at room temperature. Caution: Chloroacetaldehyde is a hazardous substance and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

  • Reaction: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield N,N-dimethyl-1,3-thiazol-2-amine.

Step 2: Bromination of N,N-dimethyl-1,3-thiazol-2-amine

The bromination of the synthesized N,N-dimethyl-1,3-thiazol-2-amine is expected to occur at the electron-rich 4- or 5-position of the thiazole ring.

3.2.1. Detailed Experimental Protocol:

  • Reaction Setup: In a flask protected from light, dissolve N,N-dimethyl-1,3-thiazol-2-amine (1.0 equivalent) in a suitable solvent such as chloroform or acetic acid.

  • Addition of Brominating Agent: Cool the solution in an ice bath and add N-bromosuccinimide (NBS) (1.0 equivalent) portion-wise over 15-20 minutes, ensuring the temperature remains low.

  • Reaction: Allow the reaction mixture to stir at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.

  • Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Extract the product with a suitable organic solvent like dichloromethane.

  • Purification: Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate. After filtration and removal of the solvent under reduced pressure, the crude product can be purified by recrystallization or column chromatography to yield this compound.

Mandatory Visualizations

Synthetic Workflow

G Synthetic Workflow for this compound cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Bromination cluster_2 Purification 1_1_Dimethylthiourea 1,1-Dimethylthiourea Reaction1 Ethanol, Reflux 1_1_Dimethylthiourea->Reaction1 Chloroacetaldehyde Chloroacetaldehyde Chloroacetaldehyde->Reaction1 NNDimethylthiazolamine N,N-dimethyl-1,3-thiazol-2-amine Reaction1->NNDimethylthiazolamine Reaction2 Chloroform, RT NNDimethylthiazolamine->Reaction2 NBS N-Bromosuccinimide (NBS) NBS->Reaction2 FinalProduct 4-Bromo-N,N-dimethyl- 1,3-thiazol-2-amine Reaction2->FinalProduct Purification Column Chromatography / Recrystallization FinalProduct->Purification

Caption: Synthetic pathway for this compound.

Potential Biological Signaling Pathway: Tubulin Polymerization Inhibition

Numerous 2-aminothiazole derivatives have been identified as potent anticancer agents that function by inhibiting tubulin polymerization, a critical process in cell division.[7] This disruption of microtubule dynamics leads to cell cycle arrest and ultimately apoptosis.

G Hypothesized Mechanism: Inhibition of Tubulin Polymerization Compound 4-Bromo-N,N-dimethyl- 1,3-thiazol-2-amine Tubulin α/β-Tubulin Dimers Compound->Tubulin Binds to Colchicine Site (Hypothesized) Microtubule Microtubule Polymerization Compound->Microtubule Inhibits Tubulin->Microtubule Disruption Disruption of Microtubule Dynamics Microtubule->Disruption CellCycleArrest G2/M Phase Cell Cycle Arrest Disruption->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Potential signaling pathway of 2-aminothiazole derivatives.

Conclusion

This compound is a structurally interesting molecule with potential for further investigation in drug discovery and development. While experimental data on this specific compound is scarce, this guide provides a solid foundation for its synthesis and characterization based on established chemical principles. The predicted physicochemical properties suggest that it possesses drug-like characteristics. Furthermore, its structural similarity to other biologically active 2-aminothiazoles, particularly those with anticancer properties, warrants its evaluation in relevant biological assays. The provided experimental protocols and workflow diagrams offer a practical starting point for researchers aiming to synthesize and study this compound and its derivatives. Future work should focus on the experimental validation of the predicted properties and a thorough investigation of its biological activity profile.

References

An In-depth Technical Guide to 4-Bromo-N,N-dimethyl-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical entity 4-Bromo-N,N-dimethyl-1,3-thiazol-2-amine, including its structure, proposed synthesis, and relevant experimental protocols for its characterization and evaluation. While a specific CAS number for this compound is not readily found in major chemical databases, this guide leverages data from its immediate precursor and analogous compounds to provide a thorough profile for research and development purposes.

Chemical Identity and Structure

The target compound, this compound, is a derivative of 2-aminothiazole. The core structure is a five-membered thiazole ring, which is known to be a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds.

  • IUPAC Name: this compound

  • Molecular Formula: C₅H₇BrN₂S

  • Molecular Weight: 207.09 g/mol

  • CAS Number: Not assigned. The precursor, 4-Bromo-1,3-thiazol-2-amine, has the CAS number 502145-18-8.[1]

Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

The following table summarizes the predicted and known physicochemical properties of the target compound and its precursor. These values are essential for understanding the compound's behavior in various experimental settings.

Property4-Bromo-1,3-thiazol-2-amine (Precursor)This compound (Predicted)
Molecular Weight 179.04 g/mol [1]207.09 g/mol
XLogP3 1.6[1]~2.1
Hydrogen Bond Donor Count 10
Hydrogen Bond Acceptor Count 22
Rotatable Bond Count 01
Topological Polar Surface Area 67.2 Ų[1]~41.1 Ų
CAS Number 502145-18-8[1]Not available

Synthesis and Experimental Protocols

The synthesis of this compound can be logically achieved through the N,N-dimethylation of its primary amine precursor, 4-Bromo-1,3-thiazol-2-amine.

SynthesisWorkflow start 4-Bromo-1,3-thiazol-2-amine reaction N,N-Dimethylation Reaction start->reaction reagents Methylating Agent (e.g., Methyl Iodide) Base (e.g., NaH or K2CO3) Solvent (e.g., DMF or THF) reagents->reaction product This compound reaction->product purification Purification (e.g., Column Chromatography) product->purification characterization Characterization (NMR, MS, IR) purification->characterization experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_bioassay Biological Evaluation synthesis Synthesis of Target Compound purification Purification via Chromatography synthesis->purification nmr NMR (1H, 13C) purification->nmr ms Mass Spectrometry (HRMS) purification->ms ir IR Spectroscopy purification->ir cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT) ms->cytotoxicity ic50 IC50 Determination cytotoxicity->ic50 mechanism Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle Analysis) ic50->mechanism signaling_pathway cluster_pathway Hypothetical Apoptotic Pathway Inhibition compound 4-Bromo-N,N-dimethyl- 1,3-thiazol-2-amine akt Akt compound->akt pi3k PI3K pi3k->akt bcl2 Bcl-2 akt->bcl2 caspase9 Caspase-9 bcl2->caspase9 caspase3 Caspase-3 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Technical Guide: Spectroscopic and Synthetic Profile of 4-Bromo-N,N-dimethyl-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data (NMR, IR, MS) for the compound 4-Bromo-N,N-dimethyl-1,3-thiazol-2-amine. Due to the absence of published experimental data for this specific molecule, this document outlines a probable synthetic route and offers predicted spectral data based on analogous compounds. Detailed experimental protocols for both the synthesis and the spectroscopic analyses are also provided to facilitate its preparation and characterization in a laboratory setting.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established chemical shift and fragmentation patterns observed in analogous thiazole and N,N-dimethylaniline derivatives.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 6.60 - 6.80s1HThiazole H-5
~ 3.10 - 3.30s6HN(CH₃)₂

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~ 168 - 172Thiazole C-2
~ 145 - 150Thiazole C-4
~ 105 - 110Thiazole C-5
~ 40 - 45N(CH₃)₂

Table 3: Predicted Infrared (IR) Data

Wavenumber (cm⁻¹)IntensityAssignment
~ 3100 - 3000MediumAromatic C-H stretch
~ 2950 - 2850MediumAliphatic C-H stretch (N-CH₃)
~ 1600 - 1580StrongC=N stretch (Thiazole ring)
~ 1520 - 1480MediumC=C stretch (Thiazole ring)
~ 1350 - 1300StrongC-N stretch
~ 800 - 750StrongC-Br stretch
~ 750 - 700MediumC-S stretch

Table 4: Predicted Mass Spectrometry (MS) Data

m/zRelative IntensityAssignment
207/209High[M]⁺ (Molecular Ion, bromine isotopes)
192/194Medium[M - CH₃]⁺
128Medium[M - Br]⁺
71High[C₃H₅N₂]⁺ (Fragment from thiazole ring cleavage)

Experimental Protocols

The following sections detail the probable synthetic route and the standard procedures for obtaining the spectroscopic data.

A common method for the synthesis of N,N-dimethylated amines is the reductive amination of the corresponding primary amine with formaldehyde.[1][2][3]

  • Step 1: Synthesis of 4-Bromo-1,3-thiazol-2-amine (Starting Material) This starting material can be synthesized via the Hantzsch thiazole synthesis by reacting α,β-dihalo ketones with thiourea or through bromination of 2-aminothiazole.[4][5][6]

  • Step 2: N,N-Dimethylation To a solution of 4-bromo-1,3-thiazol-2-amine (1 equivalent) in a suitable solvent such as methanol or acetonitrile, add an excess of aqueous formaldehyde (approximately 2.5-3 equivalents). The reaction mixture is stirred at room temperature for a short period, followed by the portion-wise addition of a reducing agent like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) at 0 °C. The reaction is then allowed to warm to room temperature and stirred until completion, as monitored by thin-layer chromatography (TLC). The product is isolated by extraction and purified by column chromatography on silica gel.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.[7][8][9]

  • Infrared (IR) Spectroscopy: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a potassium bromide (KBr) plate or as a KBr pellet. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.[10][11][12][13]

  • Mass Spectrometry (MS): The mass spectrum is obtained using an electron ionization (EI) mass spectrometer. The sample is introduced into the ion source, and the resulting fragmentation pattern is analyzed. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[14][15]

Mandatory Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of this compound SM 4-Bromo-1,3-thiazol-2-amine product This compound SM->product N,N-Dimethylation reagents Formaldehyde, Sodium Borohydride, Methanol reagents->product

Caption: Proposed synthesis of this compound.

Spectroscopic_Analysis_Workflow cluster_analysis Spectroscopic Analysis Workflow sample Purified Compound nmr NMR Spectroscopy (¹H, ¹³C) sample->nmr ir IR Spectroscopy sample->ir ms Mass Spectrometry sample->ms data Structural Confirmation nmr->data ir->data ms->data

Caption: General workflow for spectroscopic analysis.

References

Navigating the Solubility Landscape of 4-Bromo-N,N-dimethyl-1,3-thiazol-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Bromo-N,N-dimethyl-1,3-thiazol-2-amine, a compound of interest in medicinal chemistry and materials science. In the absence of extensive publicly available quantitative solubility data for this specific molecule, this document serves as a practical resource for researchers, offering a detailed experimental framework for determining its solubility in a range of common organic solvents. The guide outlines the theoretical considerations of solubility, provides a step-by-step protocol for the widely accepted isothermal shake-flask method, and includes a template for systematic data presentation. Furthermore, a logical workflow is visualized to aid in the experimental design and execution of solubility studies.

Introduction: Understanding the Solubility of 2-Aminothiazole Derivatives

This compound belongs to the 2-aminothiazole class of heterocyclic compounds. The solubility of these derivatives is a critical physicochemical parameter that dictates their utility in various applications, from synthetic organic chemistry to drug formulation. Generally, 2-aminothiazole derivatives exhibit increased solubility in polar organic solvents. Factors such as pH and temperature can significantly influence their solubility profiles. For instance, the presence of the amino group suggests that solubility may be enhanced in acidic conditions due to salt formation.

Due to the limited availability of specific quantitative data for this compound, an empirical determination of its solubility is essential for any research or development endeavor. This guide provides the necessary protocols and theoretical background to enable researchers to generate reliable and reproducible solubility data.

Theoretical Framework: Kinetic vs. Thermodynamic Solubility

When determining solubility, it is crucial to distinguish between two key concepts: kinetic and thermodynamic solubility.

  • Kinetic Solubility: This is a measure of how quickly a compound dissolves and is often determined by adding a concentrated stock solution (typically in dimethyl sulfoxide, DMSO) to an aqueous or organic buffer and observing for precipitation.[1] This method is rapid and suitable for high-throughput screening in early drug discovery.[2][3] However, it may not represent the true equilibrium solubility and can be influenced by the initial solvent.[4]

  • Thermodynamic Solubility: This is the true equilibrium solubility, defined as the maximum concentration of a substance that can dissolve in a solvent at a given temperature and pressure, where the dissolved solute is in equilibrium with the undissolved solid phase.[5][6] The shake-flask method is the gold standard for determining thermodynamic solubility and involves agitating an excess of the solid compound in the solvent for an extended period to ensure equilibrium is reached.[2][7][8]

For the purposes of this guide, we will focus on the determination of thermodynamic solubility to provide a more fundamental and transferable dataset.

Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination

The following protocol details the steps for determining the thermodynamic solubility of this compound in various organic solvents. This method is widely accepted for its reliability and reproducibility.[8]

3.1. Materials and Equipment

  • This compound (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, chloroform, toluene, hexane, dimethylformamide (DMF), dimethyl sulfoxide (DMSO))

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument for quantification.

3.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period to allow the system to reach equilibrium (typically 24-48 hours). A preliminary time-course study can be conducted to determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed in the constant temperature bath for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.

  • Quantification:

    • Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of the compound of known concentrations.

  • Data Analysis:

    • Calculate the solubility of the compound in each solvent based on the concentration of the undiluted supernatant, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as g/100 mL and mol/L.

Data Presentation

All experimentally determined quantitative solubility data should be summarized in a clear and structured table to facilitate comparison.

Table 1: Experimentally Determined Solubility of this compound

Organic SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)
e.g., Methanole.g., 25
e.g., Ethanole.g., 25
e.g., Acetonee.g., 25
e.g., Ethyl Acetatee.g., 25
e.g., Dichloromethanee.g., 25
e.g., Chloroforme.g., 25
e.g., Toluenee.g., 25
e.g., Hexanee.g., 25
e.g., DMFe.g., 25
e.g., DMSOe.g., 25

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

experimental_workflow start Start prepare_slurry Prepare Slurry: Add excess compound to solvent start->prepare_slurry equilibrate Equilibrate: Shake at constant temperature (24-48 hours) prepare_slurry->equilibrate settle Settle: Allow excess solid to sediment equilibrate->settle sample_filter Sample & Filter: Withdraw and filter supernatant settle->sample_filter dilute Dilute Sample sample_filter->dilute analyze Analyze: Quantify concentration (e.g., HPLC) dilute->analyze calculate Calculate Solubility analyze->calculate end End calculate->end

Caption: Experimental Workflow for Solubility Determination.

Conclusion

This technical guide provides a robust framework for researchers to systematically determine the solubility of this compound in various organic solvents. By following the detailed experimental protocol and utilizing the provided data presentation template, scientists and drug development professionals can generate the critical data necessary for informed decision-making in their research and development activities. The principles and methodologies outlined herein are fundamental to understanding the physicochemical properties of novel chemical entities and are broadly applicable across the chemical and pharmaceutical sciences.

References

The Rising Potential of N,N-Dimethylated Aminothiazoles: A Technical Guide to Their Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] Its derivatives have shown a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and kinase inhibitory effects.[2][3][4] Among these derivatives, the N,N-dimethylated aminothiazole moiety has garnered significant interest. The addition of dimethyl groups on the exocyclic amine can profoundly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target-binding interactions, often leading to enhanced potency and selectivity.[5]

This technical guide provides an in-depth exploration of the biological activities of N,N-dimethylated aminothiazoles. It summarizes quantitative data, details experimental protocols for their synthesis and evaluation, and visualizes key pathways and workflows to support further research and development in this promising area of drug discovery.

Quantitative Biological Activity Data

The following tables summarize the reported biological activities of selected N,N-dimethylated aminothiazoles and related analogs for comparative purposes.

Table 1: Kinase Inhibitory Activity

Compound IDTarget KinaseIC50 (nM)Cell LineReference
DasatinibPan-Src, Abl<1-[6]
Analog 12m Pan-Src--[6]
- Aurora Kinase--[7]

Note: Specific IC50 values for many N,N-dimethylated aminothiazole kinase inhibitors are often embedded within broader structure-activity relationship studies and may require access to supplementary data of cited literature. Dasatinib, a prominent drug, features a related thiazole core.[8]

Table 2: Anticancer Activity

Compound IDCancer Cell LineGI50 / IC50 (µM)Activity MetricReference
Compound 66 PC-3 (Prostate)logGI50 -7.10Growth Inhibition[2]
Compound 67 CEM (Leukemia)0.12Cytotoxicity[2]
Compound 68 CEM (Leukemia)0.24Cytotoxicity[2]

Table 3: Antimicrobial Activity

Compound IDOrganismMIC (µg/mL)Reference
Compound 55 Mycobacterium tuberculosis0.008[9]
41F5 AnalogHistoplasma capsulatum0.4[10]
- Cryptococcus neoformans-[11]

Note: Data for directly N,N-dimethylated aminothiazoles in antimicrobial studies is less common in the reviewed literature; related active aminothiazole structures are presented for context.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of novel compounds. The following protocols are generalized from methodologies reported in the scientific literature.[12][13][14]

Protocol 1: General Synthesis of N,N-Dimethyl-2-aminothiazoles via Hantzsch Thiazole Synthesis

This protocol describes a common method for synthesizing the 2-aminothiazole core structure.

  • Thiourea Formation:

    • Dissolve N,N-dimethylamine in a suitable aprotic solvent (e.g., tetrahydrofuran, THF).

    • Add an equimolar amount of an isothiocyanate (e.g., benzoyl isothiocyanate) dropwise at 0°C.

    • Stir the reaction mixture at room temperature for 2-4 hours.

    • Remove the solvent under reduced pressure.

    • Hydrolyze the resulting N-benzoyl-N',N'-dimethylthiourea with an aqueous base (e.g., NaOH) to yield N,N-dimethylthiourea.

  • Cyclization (Hantzsch Reaction):

    • Dissolve the N,N-dimethylthiourea in a polar solvent such as ethanol.

    • Add an equimolar amount of an appropriate α-haloketone (e.g., 2-bromoacetophenone).

    • Reflux the mixture for 4-8 hours, monitoring the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Neutralize with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol outlines a typical procedure for assessing the inhibitory activity of compounds against a target kinase.

  • Reagents and Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Use a kinase assay kit (commercially available) containing the recombinant kinase, substrate, and ATP.

    • Prepare a kinase buffer as recommended by the kit manufacturer.

  • Assay Procedure (e.g., using a fluorescence-based readout):

    • In a 96-well or 384-well plate, add the kinase buffer.

    • Add serial dilutions of the test compound to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

    • Add the kinase enzyme to all wells and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding the substrate and ATP mixture.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).

    • Stop the reaction according to the kit instructions (e.g., by adding a stop solution).

    • Measure the signal (e.g., fluorescence) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the controls.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: Cell Viability Assay (e.g., MTT Assay)

This protocol is used to evaluate the cytotoxic or anti-proliferative effects of the compounds on cancer cell lines.

  • Cell Culture:

    • Culture the desired cancer cell line in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.

  • Assay Procedure:

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound (prepared from a stock solution in DMSO). Include a vehicle control (DMSO).

    • Incubate the cells for a specified duration (e.g., 48 or 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration.

    • Determine the GI50 or IC50 value from the resulting dose-response curve.

Visualizations: Pathways and Workflows

Diagrams created using Graphviz (DOT language) illustrate key concepts in the study of N,N-dimethylated aminothiazoles.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Screening start Starting Materials (α-haloketone, N,N-dimethylthiourea) reaction Hantzsch Thiazole Synthesis start->reaction purification Column Chromatography reaction->purification characterization Structure Confirmation (NMR, MS) purification->characterization in_vitro In Vitro Assays (Kinase, Cell Viability) characterization->in_vitro Test Compound sar Structure-Activity Relationship Analysis in_vitro->sar lead_id Lead Identification sar->lead_id kinase_inhibition_pathway cluster_cell Cellular Environment ATP ATP Kinase Protein Kinase (e.g., Src, Abl) ATP->Kinase Binds to active site PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylation Substrate Substrate Protein Substrate->Kinase Downstream Downstream Signaling (e.g., Proliferation, Survival) PhosphoSubstrate->Downstream Activates Aminothiazole N,N-Dimethylated Aminothiazole Inhibitor Aminothiazole->Kinase Competitive Inhibition

References

The 2-Aminothiazole Core: A Technical Guide to its Discovery, History, and Application in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds and clinically successful drugs.[1][2] This technical guide provides an in-depth exploration of the discovery and history of substituted 2-aminothiazoles, detailing key synthetic methodologies, quantitative biological data, and the signaling pathways through which these compounds exert their effects.

A Journey Through Time: The History of 2-Aminothiazoles

The story of substituted 2-aminothiazoles is intrinsically linked to the development of synthetic heterocyclic chemistry. A pivotal moment in this history was the discovery of the Hantzsch thiazole synthesis in 1887 by Arthur Hantzsch.[3] This robust and versatile reaction, involving the condensation of an α-haloketone with a thioamide, provided a straightforward and efficient route to the thiazole ring system and remains a fundamental method in organic synthesis today.[3]

The therapeutic potential of this scaffold began to be realized in the 20th century. Early investigations into sulfa drugs revealed the antibacterial properties of sulfathiazole, a derivative of 2-aminothiazole. This discovery spurred further research into the medicinal applications of this heterocyclic core.

A significant milestone in the history of 2-aminothiazole-containing drugs was the development of H2 receptor antagonists in the 1970s.[4] This research, led by Sir James Black, culminated in the discovery of cimetidine and later, the more potent and selective famotidine , which contains a 2-aminothiazole moiety and revolutionized the treatment of peptic ulcers and gastroesophageal reflux disease.[4][5][6][7]

The late 20th and early 21st centuries saw an explosion in the discovery of 2-aminothiazole derivatives with diverse pharmacological activities. The development of the non-ergot dopamine agonist pramipexole in the 1990s provided a significant advancement in the treatment of Parkinson's disease.[8][9] More recently, the 2-aminothiazole scaffold has been central to the development of targeted cancer therapies, exemplified by the multi-targeted tyrosine kinase inhibitor dasatinib , approved in 2006 for the treatment of chronic myeloid leukemia.[10]

Table 1: A Timeline of Key Discoveries in Substituted 2-Aminothiazoles

YearDiscovery/MilestoneSignificance
1887Arthur Hantzsch reports the Hantzsch thiazole synthesis.Provides a foundational and versatile method for synthesizing thiazole rings.[3]
~1940sDiscovery of sulfathiazole's antibacterial properties.Highlights the therapeutic potential of 2-aminothiazole derivatives.
1970sDevelopment of the first H2 receptor antagonists.Leads to a new class of drugs for treating acid-related gastrointestinal disorders.[4]
1986Famotidine, a potent H2 receptor antagonist containing a 2-aminothiazole core, is approved by the FDA.Offers a more potent and selective treatment for peptic ulcers and GERD.[7]
1997The FDA approves Pramipexole, a non-ergot dopamine agonist, for the treatment of Parkinson's disease.Provides a new therapeutic option for managing the motor symptoms of Parkinson's.[11]
2006Dasatinib, a 2-aminothiazole-based multi-targeted tyrosine kinase inhibitor, receives FDA approval for chronic myeloid leukemia.Represents a significant advancement in targeted cancer therapy.[10]

Synthetic Methodologies: Crafting the 2-Aminothiazole Core

The Hantzsch thiazole synthesis remains the most widely employed method for the construction of the 2-aminothiazole ring. This section provides a detailed protocol for a classic example of this reaction, as well as an overview of the synthetic routes for key drugs.

Experimental Protocol 1: Classical Hantzsch Synthesis of 2-Amino-4-phenylthiazole

This protocol details the synthesis of 2-amino-4-phenylthiazole from acetophenone and thiourea.[12]

Reaction Scheme:

Materials:

  • Acetophenone (12 g, 0.1 mol)

  • Thiourea (15.22 g, 0.2 mol)

  • Iodine (25.33 g, 0.1 mol)

  • Diethyl ether

  • Ammonium hydroxide solution

  • Methanol

  • Round bottom flask

  • Reflux condenser

  • Heating mantle

  • Filtration apparatus

Procedure:

  • Combine acetophenone (12 g, 0.1 mol), thiourea (15.22 g, 0.2 mol), and iodine (25.33 g, 0.1 mol) in a round bottom flask.

  • Reflux the mixture for 12 hours.

  • After cooling, wash the reaction mixture with diethyl ether to remove unreacted acetophenone and iodine.

  • Allow the mixture to cool to room temperature and then pour it into a solution of ammonium hydroxide.

  • Collect the crude product by filtration.

  • Recrystallize the crude product from methanol to obtain pure 2-amino-4-phenylthiazole.

Experimental Workflow for Hantzsch Synthesis:

Hantzsch_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product Reactants Acetophenone Thiourea Iodine Reflux Reflux in Round Bottom Flask (12h) Reactants->Reflux Wash_Ether Wash with Diethyl Ether Reflux->Wash_Ether Add_NH4OH Add Ammonium Hydroxide Wash_Ether->Add_NH4OH Filter_Crude Filter Crude Product Add_NH4OH->Filter_Crude Recrystallize Recrystallize from Methanol Filter_Crude->Recrystallize Final_Product 2-Amino-4-phenylthiazole Recrystallize->Final_Product

Caption: General laboratory workflow for the Hantzsch synthesis of 2-amino-4-phenylthiazole.

Synthetic Overview of Key 2-Aminothiazole-Containing Drugs

Famotidine: The synthesis of famotidine involves the reaction of S-(2-guanidino-thiazol-4-yl-methyl)-isothiourea with a 3-chloropropionitrile derivative, followed by several steps to introduce the sulfamoyl and amidine functionalities.[13][14]

Pramipexole: A scalable synthesis of pramipexole has been developed utilizing the Fukuyama alkylation protocol.[11][15] The key intermediate, (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole, is converted to a sulfonamide, which is then monoalkylated and deprotected to yield pramipexole.[11][15]

Dasatinib: The synthesis of dasatinib can be achieved through various routes. One common approach involves the nucleophilic coupling of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide with 4,6-dichloro-2-methylpyrimidine, followed by reaction with 2-(piperazin-1-yl)ethan-1-ol.

Biological Activity and Quantitative Data

The 2-aminothiazole scaffold is a versatile pharmacophore, with derivatives exhibiting a wide range of biological activities. This section presents quantitative data for key drugs and other derivatives, highlighting their potency and selectivity.

Table 2: Quantitative Biological Data for Key 2-Aminothiazole-Containing Drugs

DrugTarget(s)Assay TypeValueUnitsReference
Famotidine Histamine H2 ReceptorInhibition of histamine-induced adenylate cyclaseIC50 = 0.3µM[16]
Pramipexole Dopamine D2 Receptor (High Affinity State)Radioligand Binding Assay (Ki)19nM[17]
Dopamine D3 Receptor (High Affinity State)Radioligand Binding Assay (Ki)9nM[17]
Dopamine D2 ReceptorRadioligand Binding Assay (Ki)3.9nmol/L[18][19]
Dopamine D3 ReceptorRadioligand Binding Assay (Ki)0.5nmol/L[18][19]
Dasatinib Abl KinaseKinase Inhibition AssayIC50 < 1nM
Src KinaseKinase Inhibition AssayIC50 < 1nM
Lck KinaseKinase Inhibition AssayIC50 = 1.1nM
c-Kit KinaseKinase Inhibition AssayIC50 = 12nM
PDGFRβ KinaseKinase Inhibition AssayIC50 = 28nM

Table 3: Anticancer Activity of Selected Substituted 2-Aminothiazoles

CompoundCell LineAssay TypeIC50UnitsReference
2-((6-chloro-2-methylpyrimidin-4-yl)amino)-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamideK562 (Leukemia)Cytotoxicity0.011µM
N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamideHeLa (Cervical Cancer)Antiproliferative1.6µM
4-aryl-N-arylcarbonyl-2-aminothiazole derivativeMDA-MB-231 (Breast Cancer)Antiproliferative16.3-42.7nM

Table 4: Antimicrobial Activity of Selected Substituted 2-Aminothiazoles

CompoundOrganismAssay TypeMICUnitsReference
2-aminothiazole-4-carboxylate Schiff base (2a)Staphylococcus epidermidis (MDR)Broth Dilution250µg/mL[20]
2-aminothiazole-4-carboxylate Schiff base (2b)Pseudomonas aeruginosa (MDR)Broth Dilution375µg/mL[20]
2-aminothiazole-4-carboxylate Schiff base (2d)Staphylococcus aureus (MDR)Broth Dilution250µg/mL[20]
2-aminothiazole-4-carboxylate Schiff base (2g)Escherichia coli (MDR)Broth Dilution375µg/mL[20]

Signaling Pathways and Mechanisms of Action

Substituted 2-aminothiazoles exert their biological effects by modulating a variety of signaling pathways. This section provides diagrams of key pathways for prominent drugs containing the 2-aminothiazole core.

Dasatinib: A Multi-Targeted Tyrosine Kinase Inhibitor

Dasatinib is a potent inhibitor of multiple tyrosine kinases, including BCR-ABL and Src family kinases.[21] By blocking the ATP-binding site of these kinases, dasatinib inhibits downstream signaling pathways that are crucial for cancer cell proliferation and survival.[21]

Dasatinib_Pathway Dasatinib Dasatinib BCR_ABL BCR-ABL Kinase Dasatinib->BCR_ABL Inhibits Src Src Family Kinases Dasatinib->Src Inhibits Downstream Downstream Signaling (e.g., PI3K/AKT, RAS/MAPK) BCR_ABL->Downstream Src->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Leads to inhibition of

Caption: Dasatinib's mechanism of action via inhibition of BCR-ABL and Src kinases.

Pramipexole: A Dopamine D2/D3 Receptor Agonist

Pramipexole is a dopamine agonist with a higher affinity for D3 receptors than D2 receptors.[18][19] It mimics the action of dopamine by binding to and activating these receptors, which are G protein-coupled receptors that inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This helps to restore the balance in neural circuits affected by dopamine deficiency in Parkinson's disease.

Pramipexole_Pathway Pramipexole Pramipexole D2_D3 Dopamine D2/D3 Receptors Pramipexole->D2_D3 Activates Adenylyl_Cyclase Adenylyl Cyclase D2_D3->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Decreases production of Neuronal_Activity Modulation of Neuronal Activity cAMP->Neuronal_Activity Leads to

Caption: Pramipexole's signaling pathway through dopamine D2/D3 receptor activation.

Meloxicam: A Selective COX-2 Inhibitor

Meloxicam is a non-steroidal anti-inflammatory drug (NSAID) that preferentially inhibits the cyclooxygenase-2 (COX-2) enzyme over COX-1. COX-2 is responsible for the production of prostaglandins that mediate inflammation and pain. By selectively inhibiting COX-2, meloxicam reduces inflammation with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.

Meloxicam_Pathway Meloxicam Meloxicam COX2 COX-2 Enzyme Meloxicam->COX2 Inhibits Prostaglandins Prostaglandins COX2->Prostaglandins Catalyzes conversion to Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2 Inflammation Inflammation & Pain Prostaglandins->Inflammation

Caption: Meloxicam's mechanism of action via selective inhibition of the COX-2 enzyme.

Conclusion

The substituted 2-aminothiazole core has proven to be an exceptionally fruitful scaffold in the pursuit of novel therapeutics. From its origins in classical organic synthesis to its central role in modern targeted therapies, the journey of the 2-aminothiazole is a testament to the power of medicinal chemistry. The continued exploration of this privileged structure, aided by a deep understanding of its synthesis, biological activity, and mechanisms of action, promises to yield even more innovative and effective treatments for a wide range of diseases in the future.

References

The Versatile Building Block: A Technical Guide to 4-Bromo-N,N-dimethyl-1,3-thiazol-2-amine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-N,N-dimethyl-1,3-thiazol-2-amine is a valuable heterocyclic building block in organic synthesis, particularly for the introduction of the 2-(N,N-dimethylamino)thiazole moiety into larger molecules. This scaffold is of significant interest in medicinal chemistry due to the prevalence of the 2-aminothiazole core in a wide range of biologically active compounds. The presence of a bromine atom at the 4-position provides a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the construction of diverse molecular architectures. This technical guide provides an in-depth overview of the synthesis, properties, and synthetic applications of this compound, with a focus on its utility in the development of novel therapeutic agents.

Physicochemical Properties

While specific experimental data for this compound is not extensively reported in the literature, its properties can be inferred from data available for analogous compounds.

PropertyValue (Estimated)
Molecular Formula C₅H₈BrN₃S
Molecular Weight 222.10 g/mol
Appearance Off-white to yellow solid
Solubility Soluble in polar organic solvents (e.g., DMF, DMSO, Dioxane)
Storage Store in a cool, dry, and well-ventilated area away from incompatible substances.

Synthesis

The synthesis of this compound can be achieved through a multi-step sequence starting from commercially available materials. A plausible synthetic route is outlined below, based on established methods for the synthesis of substituted thiazoles.

G cluster_0 Synthesis of this compound Thiourea Thiourea Intermediate_A N,N-Dimethylthiourea Thiourea->Intermediate_A Methylation Dimethylamine Dimethylamine Target 4-Bromo-N,N-dimethyl- 1,3-thiazol-2-amine Intermediate_A->Target Hantzsch Thiazole Synthesis (Cyclocondensation) Dibromoacetaldehyde Dibromoacetaldehyde

Caption: Plausible synthetic pathway to this compound.

Experimental Protocol: Synthesis of this compound (Analogous Procedure)

This protocol is adapted from general Hantzsch thiazole synthesis procedures.

  • Synthesis of N,N-Dimethylthiourea: To a solution of dimethylamine (1.0 equiv.) in a suitable solvent such as ethanol, add carbon disulfide (1.1 equiv.) dropwise at 0 °C. Stir the reaction mixture for 1 hour, then add a solution of ethyl chloroformate (1.1 equiv.) and continue stirring for an additional 2 hours at room temperature. The resulting N,N-dimethylthiourea can be isolated by filtration and purified by recrystallization.

  • Synthesis of this compound: To a solution of N,N-dimethylthiourea (1.0 equiv.) in ethanol, add 1,2-dibromoacetaldehyde (1.0 equiv.). The reaction mixture is heated to reflux for 4-6 hours. Progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is neutralized with a saturated solution of sodium bicarbonate. The crude product is then extracted with an organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and purified by column chromatography on silica gel to afford the target compound.

Applications in Organic Synthesis: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 4-position of the thiazole ring serves as a key functional handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of the chemical space around the 2-(N,N-dimethylamino)thiazole core.

G cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions BuildingBlock 4-Bromo-N,N-dimethyl- 1,3-thiazol-2-amine Suzuki Suzuki-Miyaura Coupling BuildingBlock->Suzuki Buchwald Buchwald-Hartwig Amination BuildingBlock->Buchwald Sonogashira Sonogashira Coupling BuildingBlock->Sonogashira SuzukiProduct 4-Aryl-N,N-dimethyl- 1,3-thiazol-2-amine Suzuki->SuzukiProduct BuchwaldProduct 4-Amino-N,N-dimethyl- 1,3-thiazol-2-amine Buchwald->BuchwaldProduct SonogashiraProduct 4-Alkynyl-N,N-dimethyl- 1,3-thiazol-2-amine Sonogashira->SonogashiraProduct ArylBoronicAcid Aryl/Heteroaryl Boronic Acid/Ester ArylBoronicAcid->Suzuki Amine Primary/Secondary Amine Amine->Buchwald Alkyne Terminal Alkyne Alkyne->Sonogashira

Caption: Key cross-coupling reactions utilizing the target building block.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, enabling the introduction of a wide array of aryl and heteroaryl substituents at the 4-position of the thiazole ring.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Analogous Bromo-thiazoles

EntryCatalyst / LigandBaseSolventTemp (°C)Yield (%)
1Pd(PPh₃)₄K₂CO₃Dioxane/H₂O10075-90
2Pd₂(dba)₃ / SPhosK₃PO₄Toluene11080-95
3Pd(dppf)Cl₂Cs₂CO₃DMF9070-85

To an oven-dried reaction vessel, add this compound (1.0 equiv.), the corresponding arylboronic acid (1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and base (e.g., K₂CO₃, 2.0 equiv.). The vessel is evacuated and backfilled with an inert gas (e.g., Argon) three times. A degassed solvent system (e.g., Dioxane/H₂O, 4:1) is then added. The reaction mixture is heated to 100 °C and stirred for 12-24 hours. After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

G cluster_suzuki Suzuki-Miyaura Coupling Workflow Start Mix Reactants: - Bromo-thiazole - Boronic Acid - Catalyst - Base Reaction Heat under Inert Atmosphere Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 4-Aryl-thiazole Product Purification->Product

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a fundamental transformation for the formation of C-N bonds, allowing for the coupling of the thiazole core with a diverse range of primary and secondary amines.

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Analogous Bromo-heterocycles

EntryCatalyst / LigandBaseSolventTemp (°C)Yield (%)
1Pd₂(dba)₃ / BINAPNaOtBuToluene10070-85
2Pd(OAc)₂ / XPhosK₃PO₄Dioxane11075-90
3RuPhos Pd G3LHMDSTHF8080-95

In a glovebox, an oven-dried Schlenk tube is charged with a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., BINAP, 4 mol%), and a base (e.g., NaOtBu, 1.4 equiv.). This compound (1.0 equiv.) and the amine coupling partner (1.2 equiv.) are then added, followed by an anhydrous, degassed solvent (e.g., toluene). The tube is sealed and the reaction mixture is heated to 100 °C for 16-24 hours. After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The residue is purified by column chromatography.

G cluster_buchwald Buchwald-Hartwig Amination Workflow Start Combine in Glovebox: - Bromo-thiazole - Amine - Catalyst/Ligand - Base Reaction Heat in Sealed Tube Start->Reaction Workup Quench and Extract Reaction->Workup Purification Column Chromatography Workup->Purification Product 4-Amino-thiazole Product Purification->Product

Theoretical Insights into the Electronic Structure of 4-Bromo-N,N-dimethyl-1,3-thiazol-2-amine: A Whitepaper for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical analysis of the electronic structure of 4-Bromo-N,N-dimethyl-1,3-thiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry. In the absence of direct experimental or computational studies on this specific molecule, this paper synthesizes findings from closely related 2-aminothiazole derivatives to predict its electronic properties. By leveraging data from analogous compounds, we offer insights into the molecular geometry, frontier molecular orbitals (HOMO-LUMO), and electrostatic potential, which are critical for understanding its reactivity, stability, and potential as a pharmacophore. This document is intended to serve as a foundational resource for researchers engaged in the rational design of novel therapeutics based on the thiazole scaffold.

Introduction

The 2-aminothiazole moiety is a well-established privileged structure in drug discovery, appearing in a wide array of clinically approved drugs and bioactive compounds. Its versatile scaffold allows for diverse chemical modifications to modulate pharmacological activity. The introduction of a bromine atom at the 4-position and N,N-dimethylation of the 2-amino group in the title compound, this compound, are expected to significantly influence its electronic distribution and, consequently, its biological activity. Understanding the electronic landscape of this molecule is paramount for predicting its interactions with biological targets and for guiding further synthetic efforts.

This whitepaper presents a theoretical examination of the electronic structure of this compound. The analysis is based on established computational chemistry principles and extrapolated data from published studies on structurally similar brominated and amino-substituted thiazole derivatives.

Computational Methodology

The electronic properties of thiazole derivatives are typically investigated using quantum chemical calculations, with Density Functional Theory (DFT) being the most common and reliable method. The following protocol outlines a standard computational approach for such an analysis, as inferred from numerous studies on related molecules.

Geometry Optimization

The initial step involves the optimization of the molecular geometry to find the most stable conformation (the global minimum on the potential energy surface). This is crucial as the electronic properties are highly dependent on the molecular structure.

  • Method: Density Functional Theory (DFT)

  • Functional: Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional (B3LYP) is a widely used and robust choice for organic molecules.

  • Basis Set: The 6-311++G(d,p) basis set is commonly employed to provide a good balance between accuracy and computational cost, allowing for the inclusion of polarization and diffuse functions, which are important for describing the electron distribution in heteroatoms and potential non-covalent interactions.

Electronic Property Calculations

Once the geometry is optimized, a series of calculations are performed to elucidate the electronic structure. These include:

  • Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

  • Molecular Electrostatic Potential (MEP) Mapping: An MEP map provides a visual representation of the charge distribution on the molecule's surface. It helps in identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites, which are crucial for predicting intermolecular interactions.

  • Mulliken Population Analysis: This analysis provides the net atomic charges on each atom in the molecule, offering a quantitative measure of the electron distribution and aiding in the understanding of the molecule's polarity.

The logical workflow for these computational studies is depicted in the following diagram:

Computational_Workflow Start Define Molecular Structure (this compound) GeoOpt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) Start->GeoOpt FreqCalc Frequency Calculation (Confirm Minimum Energy) GeoOpt->FreqCalc SinglePoint Single Point Energy Calculation FreqCalc->SinglePoint PropCalc Electronic Property Analysis SinglePoint->PropCalc HOMOLUMO HOMO-LUMO Analysis PropCalc->HOMOLUMO MEP MEP Mapping PropCalc->MEP Charges Mulliken Charge Calculation PropCalc->Charges End Interpret Results for Reactivity and Stability HOMOLUMO->End MEP->End Charges->End

Figure 1: A generalized workflow for the computational analysis of the electronic structure of a molecule.

Predicted Electronic Properties

The following sections detail the anticipated electronic properties of this compound based on data from analogous compounds.

Molecular Geometry

The thiazole ring is expected to be planar. The N,N-dimethylamino group at the 2-position will likely exhibit a trigonal pyramidal geometry around the nitrogen atom. The C-Br bond at the 4-position will contribute to the overall dipole moment of the molecule.

Frontier Molecular Orbitals (HOMO-LUMO)

The HOMO and LUMO are crucial for understanding the chemical reactivity of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. For 2-aminothiazole derivatives, the HOMO is typically localized over the thiazole ring and the amino group, indicating that these are the primary sites for electrophilic attack. The LUMO is generally distributed over the thiazole ring.

The presence of the electron-donating N,N-dimethylamino group is expected to raise the energy of the HOMO, making the molecule more susceptible to oxidation. Conversely, the electron-withdrawing bromine atom is likely to lower the energy of the LUMO, making the molecule a better electron acceptor. The interplay of these two substituents will determine the overall HOMO-LUMO energy gap.

The relationship between these electronic properties can be visualized as follows:

Electronic_Properties HOMO HOMO Energy EnergyGap HOMO-LUMO Gap (ΔE) HOMO->EnergyGap LUMO LUMO Energy LUMO->EnergyGap Reactivity Chemical Reactivity EnergyGap->Reactivity ΔE ↓, Reactivity ↑ Stability Kinetic Stability EnergyGap->Stability ΔE ↑, Stability ↑ Interactions Intermolecular Interactions Reactivity->Interactions MEP Molecular Electrostatic Potential MEP->Interactions

Figure 2: Logical relationships between key electronic structure parameters and molecular properties.

A summary of representative HOMO-LUMO data for related thiazole derivatives from the literature is presented in Table 1.

Table 1: Representative Frontier Molecular Orbital Energies of Related Thiazole Derivatives
Compound HOMO (eV) LUMO (eV) Energy Gap (eV)
2-Aminothiazole-6.21-0.895.32
2-Amino-4-(4-bromophenyl)thiazole-5.89-1.983.91
N-((1H-benzo[d]imidazol-2-yl)methyl)thiazol-2-amine[1]-5.53-0.834.70
(Z)-4-bromo-N-(4-butyl-3(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide[2]-0.2165-0.0750.1415

Note: The computational methods and basis sets used to obtain these values may vary between studies, leading to differences in the absolute energy values. The trend in the HOMO-LUMO gap is generally more informative for comparative analysis.

Based on these trends, it is anticipated that this compound will have a relatively low HOMO-LUMO energy gap, suggesting a high degree of chemical reactivity.

Molecular Electrostatic Potential (MEP)

The MEP map is expected to show a region of high negative potential (red/yellow) around the nitrogen atoms of the thiazole ring and the dimethylamino group, indicating these are likely sites for hydrogen bonding and interactions with electrophiles. A region of positive potential (blue) is anticipated around the hydrogen atoms of the methyl groups and potentially near the bromine atom due to its electron-withdrawing nature, suggesting these as sites for nucleophilic attack.

Mulliken Atomic Charges

The Mulliken charge distribution is expected to show a net negative charge on the nitrogen atoms and the sulfur atom of the thiazole ring. The carbon atom attached to the bromine will likely have a partial positive charge, as will the carbon atoms of the methyl groups. This charge distribution will contribute to the molecule's overall dipole moment and its interaction with polar solvents and biological macromolecules.

Implications for Drug Development

The theoretical electronic structure of this compound provides valuable insights for its potential application in drug development:

  • Reactivity and Metabolism: The predicted low HOMO-LUMO gap suggests that the molecule may be metabolically active. The MEP map can help identify potential sites of metabolic transformation.

  • Target Binding: The identified regions of negative and positive electrostatic potential are crucial for predicting how the molecule might interact with the active site of a target protein. The nucleophilic and electrophilic centers can form key hydrogen bonds, electrostatic interactions, or even covalent bonds.

  • Pharmacokinetic Properties: The overall polarity and charge distribution, as indicated by the Mulliken charges and MEP map, will influence the molecule's solubility, membrane permeability, and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Conclusion

While direct experimental data on this compound is not currently available, this in-depth theoretical guide, based on the analysis of structurally related compounds, provides a robust predictive framework for its electronic structure. The anticipated low HOMO-LUMO energy gap, coupled with distinct regions of electrostatic potential, suggests a molecule with significant chemical reactivity and a high potential for specific intermolecular interactions. These theoretical insights serve as a critical starting point for researchers and drug development professionals in the rational design and optimization of novel therapeutic agents based on this promising thiazole scaffold. Further computational and experimental studies are warranted to validate and refine these predictions.

References

Methodological & Application

Experimental protocol for the synthesis of "4-Bromo-N,N-dimethyl-1,3-thiazol-2-amine"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 4-Bromo-N,N-dimethyl-1,3-thiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is presented as a two-step process, commencing with the preparation of the N,N-dimethyl-1,3-thiazol-2-amine precursor, followed by a regioselective bromination at the 4-position of the thiazole ring.

Experimental Protocols

Step 1: Synthesis of N,N-dimethyl-1,3-thiazol-2-amine

The initial step involves the synthesis of the thiazole core via the well-established Hantzsch thiazole synthesis, followed by N,N-dimethylation of the resulting 2-aminothiazole.

Part A: Synthesis of 2-aminothiazole

The Hantzsch thiazole synthesis is a condensation reaction between an α-haloketone and a thioamide.[1][2] In this case, chloroacetaldehyde and thiourea are used.

  • Materials:

    • Chloroacetaldehyde (50% aqueous solution)

    • Thiourea

    • Ethanol

    • Sodium bicarbonate

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1.0 eq) in ethanol.

    • Slowly add chloroacetaldehyde (1.0 eq) to the solution.

    • Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

    • The product, 2-aminothiazole, will precipitate out of the solution.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Part B: N,N-dimethylation of 2-aminothiazole

The primary amine of 2-aminothiazole is then dimethylated using a suitable methylating agent.

  • Materials:

    • 2-aminothiazole

    • Methyl iodide (CH₃I)

    • Potassium carbonate (K₂CO₃)

    • N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Brine

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminothiazole (1.0 eq) in anhydrous DMF.

    • Add potassium carbonate (2.5 eq) to the solution.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add methyl iodide (2.2 eq) dropwise to the suspension.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

    • Upon completion, quench the reaction by the slow addition of water.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product, N,N-dimethyl-1,3-thiazol-2-amine, can be purified by column chromatography on silica gel.

Step 2: Regioselective Bromination of N,N-dimethyl-1,3-thiazol-2-amine

The direct bromination of 2-aminothiazole derivatives typically occurs at the more electron-rich 5-position. To achieve bromination at the 4-position, a "halogen dance" rearrangement can be employed. This reaction involves the migration of a halogen atom from one position to another under the influence of a strong base.

  • Materials:

    • N,N-dimethyl-1,3-thiazol-2-amine

    • N-Bromosuccinimide (NBS)

    • Carbon tetrachloride (CCl₄) or Acetonitrile (CH₃CN)

    • Lithium diisopropylamide (LDA)

    • Anhydrous Tetrahydrofuran (THF)

    • Ammonium chloride (saturated aqueous solution)

  • Procedure:

    • 5-Bromination: Dissolve N,N-dimethyl-1,3-thiazol-2-amine (1.0 eq) in CCl₄ or CH₃CN. Add N-Bromosuccinimide (1.0 eq) portion-wise at room temperature. Stir the mixture for 1-3 hours until the starting material is consumed (monitored by TLC). The intermediate, 5-Bromo-N,N-dimethyl-1,3-thiazol-2-amine, can be isolated by removing the solvent and succinimide byproduct through filtration and washing.

    • Halogen Dance Rearrangement: In a separate flame-dried flask under an inert atmosphere, prepare a solution of LDA in anhydrous THF. Cool the LDA solution to -78 °C.

    • Slowly add a solution of 5-Bromo-N,N-dimethyl-1,3-thiazol-2-amine (1.0 eq) in anhydrous THF to the LDA solution at -78 °C.

    • Stir the reaction mixture at -78 °C for 1-2 hours.

    • Quench the reaction at -78 °C by the addition of a saturated aqueous solution of ammonium chloride.

    • Allow the mixture to warm to room temperature and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product, this compound, by column chromatography.

Data Presentation

CompoundSynthesis StepReagentsSolventTypical Yield (%)
2-AminothiazoleHantzsch SynthesisChloroacetaldehyde, ThioureaEthanol70-85
N,N-dimethyl-1,3-thiazol-2-amineN,N-dimethylation2-Aminothiazole, Methyl iodide, K₂CO₃DMF60-80
5-Bromo-N,N-dimethyl-1,3-thiazol-2-amineBrominationN,N-dimethyl-1,3-thiazol-2-amine, NBSCCl₄85-95
This compound Halogen Dance Rearrangement5-Bromo-N,N-dimethyl-1,3-thiazol-2-amine, LDATHF50-70

Visualizations

Synthesis_Workflow Synthesis of this compound cluster_step1 Step 1: Synthesis of N,N-dimethyl-1,3-thiazol-2-amine cluster_step2 Step 2: Regioselective Bromination Thiourea Thiourea Aminothiazole 2-Aminothiazole Thiourea->Aminothiazole Hantzsch Synthesis Chloroacetaldehyde Chloroacetaldehyde Chloroacetaldehyde->Aminothiazole Methylation N,N-dimethylation (CH3I, K2CO3) Aminothiazole->Methylation Dimethylaminothiazole N,N-dimethyl-1,3-thiazol-2-amine Methylation->Dimethylaminothiazole Bromo5 5-Bromo-N,N-dimethyl- 1,3-thiazol-2-amine Dimethylaminothiazole->Bromo5 Bromination NBS N-Bromosuccinimide NBS->Bromo5 LDA LDA, -78°C Bromo5->LDA FinalProduct 4-Bromo-N,N-dimethyl- 1,3-thiazol-2-amine LDA->FinalProduct Halogen Dance Rearrangement

Caption: Synthetic workflow for this compound.

Disclaimer: This protocol is intended for use by trained chemists in a properly equipped laboratory. All reactions should be carried out with appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated fume hood. The reagents used are hazardous and should be handled with care.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 4-Bromo-N,N-dimethyl-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between a variety of organic halides and organoboron compounds. This methodology is of paramount importance in the field of medicinal chemistry and drug development for the synthesis of complex molecules, including novel therapeutic agents. The 2-aminothiazole scaffold is a privileged structure found in numerous biologically active compounds, and the ability to functionalize it at the 4-position via Suzuki coupling offers a direct route to novel derivatives for structure-activity relationship (SAR) studies.[1][2]

These application notes provide a detailed guide for performing Suzuki coupling reactions with 4-Bromo-N,N-dimethyl-1,3-thiazol-2-amine and various arylboronic acids. While specific literature examples for this exact substrate are not abundant, the protocols and conditions described herein are based on established methodologies for structurally similar bromothiazole and other heteroaryl halides.[2][3]

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center.

  • Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the desired product and regenerating the active Pd(0) catalyst.

Data Presentation: Representative Reaction Conditions

The following table summarizes generalized reaction conditions and expected yields for the Suzuki coupling of this compound with various arylboronic acids. These conditions are based on analogous reactions and should serve as a starting point for optimization.[2][3]

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O (4:1)1001285-95
24-Methoxyphenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄ (3)Toluene110880-90
34-Chlorophenylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃ (2.5)DMF1201075-85
43-Pyridinylboronic acidPd(OAc)₂ (2)XPhos (4)K₂CO₃ (2)Dioxane/H₂O (4:1)1001670-80
52-Thiopheneboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2)DME901280-90

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, or Pd(dppf)Cl₂) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, DME), potentially with water

  • Schlenk flask or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask or microwave vial, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst, ligand (if used), and the base.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an inert atmosphere.[2]

  • Under the inert atmosphere, add the degassed anhydrous solvent (e.g., 5 mL of a 4:1 mixture of 1,4-dioxane and water) via syringe.[2]

  • Stir the reaction mixture at the desired temperature (typically 80-120 °C) for the specified time (typically 2-24 hours).[2]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-N,N-dimethyl-1,3-thiazol-2-amine.[2]

Mandatory Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ R-Pd(II)-X R-Pd(II)L₂-X Pd(0)L2->R-Pd(II)-X Oxidative Addition Oxidative_Addition R-X + Pd(0)L₂ R-Pd(II)-R' R-Pd(II)L₂-R' R-Pd(II)-X->R-Pd(II)-R' Transmetalation Transmetalation R'-B(OH)₂ + Base R-Pd(II)-R'->Pd(0)L2 Reductive Elimination Product_out 4-Aryl-N,N-dimethyl- 1,3-thiazol-2-amine R-Pd(II)-R'->Product_out Reductive_Elimination R-R' R-X_in 4-Bromo-N,N-dimethyl- 1,3-thiazol-2-amine R-X_in->R-Pd(II)-X R'-B(OH)2_in Arylboronic Acid R'-B(OH)2_in->R-Pd(II)-R' Experimental_Workflow Start Start Reaction_Setup Reaction Setup: - this compound - Arylboronic Acid - Catalyst & Ligand - Base Start->Reaction_Setup Inert_Atmosphere Establish Inert Atmosphere (Evacuate/Backfill with N₂ or Ar) Reaction_Setup->Inert_Atmosphere Solvent_Addition Add Degassed Solvent Inert_Atmosphere->Solvent_Addition Reaction Heat and Stir (80-120 °C, 2-24 h) Solvent_Addition->Reaction Monitoring Monitor Progress (TLC / LC-MS) Reaction->Monitoring Workup Aqueous Workup: - Dilute with Organic Solvent - Wash with Water and Brine - Dry and Concentrate Monitoring->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Characterization: - NMR - MS Purification->Analysis End End Analysis->End

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of "4-Bromo-N,N-dimethyl-1,3-thiazol-2-amine"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction.[1] This powerful transformation has broad applications in medicinal chemistry and drug development for the synthesis of arylamines and related compounds. These application notes provide a detailed guide for the Buchwald-Hartwig amination of "4-Bromo-N,N-dimethyl-1,3-thiazol-2-amine," a key intermediate in the synthesis of various biologically active molecules. The protocols outlined herein are based on established methodologies for the amination of bromoheterocycles and provide a framework for the successful synthesis of a diverse library of 2,4-diaminothiazole derivatives.

General Reaction Scheme

The Buchwald-Hartwig amination of this compound involves the coupling of the C4-bromo substituent with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. The general transformation is depicted below:

Scheme 1: General Buchwald-Hartwig Amination of this compound

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes representative reaction conditions and expected yields for the Buchwald-Hartwig amination of this compound with a variety of amines. The data is based on analogous reactions reported in the literature for similar bromothiazole substrates. Optimization of these conditions may be necessary for specific amine coupling partners.

EntryAminePd Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene10012-1885-95
2PiperidinePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.0)1,4-Dioxane11016-2480-90
3AnilinePd₂(dba)₃ (1.5)BINAP (3)Cs₂CO₃ (2.0)Toluene11018-2475-85
4n-ButylaminePd(OAc)₂ (2)BrettPhos (4)LiHMDS (2.2)THF8012-1670-80
5DiethylaminePd₂(dba)₃ (2)DavePhos (4)K₂CO₃ (2.5)Toluene1002465-75

Experimental Protocols

General Considerations: The Buchwald-Hartwig amination is sensitive to air and moisture. All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. All glassware should be oven-dried and cooled under an inert atmosphere before use. Solvents and liquid reagents should be anhydrous and degassed prior to use.

General Experimental Protocol for Buchwald-Hartwig Amination
  • Catalyst Preparation: In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%) to an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar.

  • Reagent Addition: To the same reaction vessel, add the base (e.g., sodium tert-butoxide, 1.5 mmol, 1.5 equiv), this compound (1.0 mmol, 1.0 equiv), and the corresponding amine (1.2 mmol, 1.2 equiv).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, 5 mL) to the reaction vessel via syringe.

  • Reaction: Seal the reaction vessel and heat the mixture to the specified temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired 2,4-diaminothiazole derivative.

Detailed Protocol for the Synthesis of N,N-dimethyl-4-(morpholin-4-yl)-1,3-thiazol-2-amine

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Standard laboratory glassware and purification supplies

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ (18.3 mg, 0.02 mmol) and XPhos (19.1 mg, 0.04 mmol) under an argon atmosphere.

  • Add sodium tert-butoxide (144 mg, 1.5 mmol), followed by this compound (223 mg, 1.0 mmol).

  • Add anhydrous, degassed toluene (5 mL) via syringe, followed by morpholine (105 µL, 1.2 mmol).

  • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 16 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and quench with water (10 mL).

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (e.g., using a gradient of hexane/ethyl acetate) to yield the pure product.

Visualizations

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - 4-Bromo-thiazole - Amine - Pd Catalyst & Ligand - Base solvent Add Anhydrous Degassed Solvent reagents->solvent Under Inert Atmosphere heating Heat to 80-110 °C solvent->heating stirring Stir for 12-24 h heating->stirring monitoring Monitor by TLC or LC-MS stirring->monitoring quench Cool and Quench with Water monitoring->quench extract Extract with Organic Solvent quench->extract purify Dry, Concentrate, and Purify via Chromatography extract->purify product product purify->product Final Product

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-Br) pd0->oxidative_addition pd_complex Ar-Pd(II)(Br)L_n oxidative_addition->pd_complex amine_coordination Amine Coordination (R₂NH) pd_complex->amine_coordination pd_amido_complex [Ar-Pd(II)(NHR₂)L_n]⁺Br⁻ amine_coordination->pd_amido_complex deprotonation Deprotonation (Base) pd_amido_complex->deprotonation pd_amido Ar-Pd(II)(NR₂)L_n deprotonation->pd_amido reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0 product Ar-NR₂ reductive_elimination->product

References

The Versatile Scaffold: Exploring the Medicinal Chemistry Applications of 4-Bromo-2-Aminothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its presence in a wide array of biologically active compounds. This structural motif is a key component in various approved drugs, showcasing its therapeutic importance. The introduction of a bromine atom at the 4-position of the 2-aminothiazole ring provides a valuable synthetic handle for further molecular elaboration, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents. While specific research on "4-Bromo-N,N-dimethyl-1,3-thiazol-2-amine" is not extensively available in the public domain, a wealth of information exists for the broader class of 4-bromo-2-aminothiazole derivatives, highlighting their potential in drug discovery.

This document provides an overview of the medicinal chemistry applications of 4-bromo-2-aminothiazole derivatives, focusing on their utility as building blocks for anticancer and antimicrobial agents. Detailed protocols for the synthesis and biological evaluation of representative compounds are also presented.

Application Notes

The 4-bromo-2-aminothiazole core serves as a versatile platform for the synthesis of diverse compound libraries. The bromine atom can be readily functionalized through various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of a wide range of substituents. The 2-amino group can also be modified, for instance, through acylation, alkylation, or formation of Schiff bases, further expanding the chemical space.

This versatility has been exploited to develop compounds with a range of biological activities:

  • Anticancer Activity: Derivatives of 4-bromo-2-aminothiazoles have shown promising antiproliferative activity against various cancer cell lines. The mechanism of action often involves the inhibition of key cellular targets like protein kinases.[1] For example, derivatives of 4-(4-bromophenyl)thiazol-2-amine have been investigated for their potential to inhibit cancer cell growth.[2]

  • Antimicrobial Activity: The 2-aminothiazole scaffold is a well-established pharmacophore in the design of antimicrobial agents.[3][4] Bromo-substituted derivatives have been synthesized and evaluated for their activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[2]

Quantitative Data

The following table summarizes the in vitro biological activity of representative 4-(4-bromophenyl)-thiazol-2-amine derivatives from a study by Sharma et al. (2019).[2]

Compound IDStructureTarget Organism/Cell LineActivity MetricValue (µM)
p2 4-((4-(4-Bromophenyl)thiazol-2-ylimino)methyl)-2-methoxyphenolMCF7 (Breast Cancer)IC5010.5
p3 4-(4-Bromophenyl)-N-(4-(dimethylamino)benzylidene)thiazol-2-amineS. aureusMIC-
p4 N-(3,4,5-Trimethoxybenzylidene)-4-(4-bromophenyl)thiazol-2-amineE. coliMIC-
p6 1-((4-(4-Bromophenyl)thiazol-2-ylimino)methyl)naphthalen-2-olC. albicansMIC-
5-FU 5-Fluorouracil (Standard)MCF7 (Breast Cancer)IC505.2

Note: MIC (Minimum Inhibitory Concentration) values were reported as promising but not quantified in µM in the primary abstract. IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

Synthesis of 4-(4-bromophenyl)thiazol-2-amine (Intermediate)

This protocol is adapted from the synthesis described by Sharma et al. (2019).[2]

Materials:

  • p-Bromoacetophenone

  • Thiourea

  • Iodine

  • Ethanol

Procedure:

  • A mixture of p-bromoacetophenone (1 equivalent) and thiourea (2 equivalents) in ethanol is prepared in a round-bottom flask.

  • A catalytic amount of iodine is added to the mixture.

  • The reaction mixture is refluxed for several hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The resulting precipitate is filtered, washed with cold ethanol, and dried to yield 4-(4-bromophenyl)thiazol-2-amine.

General Procedure for the Synthesis of Schiff Base Derivatives (e.g., p1-p10)

This protocol is a general method for the synthesis of Schiff bases from 4-(4-bromophenyl)thiazol-2-amine.[2]

Materials:

  • 4-(4-bromophenyl)thiazol-2-amine (1 equivalent)

  • Substituted aromatic aldehyde (1 equivalent)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • 4-(4-bromophenyl)thiazol-2-amine (1 equivalent) is dissolved in ethanol in a round-bottom flask.

  • The substituted aromatic aldehyde (1 equivalent) is added to the solution.

  • A few drops of glacial acetic acid are added as a catalyst.

  • The reaction mixture is refluxed for 4-6 hours.

  • The progress of the reaction is monitored by TLC.

  • After completion, the reaction mixture is cooled, and the precipitated solid is filtered.

  • The solid is washed with cold ethanol and recrystallized from a suitable solvent to afford the pure Schiff base derivative.

In Vitro Anticancer Activity Assay (SRB Assay)

This protocol describes the Sulforhodamine B (SRB) assay used to determine the in vitro anticancer activity of the synthesized compounds against the MCF7 human breast cancer cell line.[2]

Materials:

  • MCF7 cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized compounds

  • 5-Fluorouracil (positive control)

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution

  • Tris base solution

Procedure:

  • MCF7 cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.

  • The cells are treated with various concentrations of the synthesized compounds and the standard drug (5-Fluorouracil) for 48 hours.

  • After the incubation period, the cells are fixed by adding cold TCA and incubating for 1 hour at 4°C.

  • The plates are washed with water and air-dried.

  • The fixed cells are stained with SRB solution for 30 minutes.

  • The unbound dye is removed by washing with 1% acetic acid.

  • The plates are air-dried, and the bound dye is solubilized with Tris base solution.

  • The absorbance is measured at a specific wavelength (e.g., 510 nm) using a microplate reader.

  • The IC50 values are calculated from the dose-response curves.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis p_bromoacetophenone p-Bromoacetophenone reaction1 Hantzsch Thiazole Synthesis (Ethanol, Iodine, Reflux) p_bromoacetophenone->reaction1 thiourea Thiourea thiourea->reaction1 intermediate 4-(4-bromophenyl)thiazol-2-amine reaction1->intermediate reaction2 Schiff Base Formation (Ethanol, Acetic Acid, Reflux) intermediate->reaction2 aldehyde Substituted Aromatic Aldehyde aldehyde->reaction2 final_product Schiff Base Derivatives reaction2->final_product Anticancer_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay SRB Assay cluster_analysis Data Analysis cell_seeding Seed MCF7 Cells in 96-well plates compound_treatment Treat with Compounds and Control cell_seeding->compound_treatment fixation Fix cells with TCA compound_treatment->fixation staining Stain with SRB fixation->staining solubilization Solubilize bound dye staining->solubilization read_absorbance Measure Absorbance solubilization->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50

References

Application Notes and Protocols: The Use of 4-Bromo-N,N-dimethyl-1,3-thiazol-2-amine as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential pharmaceutical applications of the heterocyclic building block, 4-Bromo-N,N-dimethyl-1,3-thiazol-2-amine . This intermediate is of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors for targeted cancer therapy.

Introduction

The 2-aminothiazole scaffold is a privileged structure in drug discovery, forming the core of numerous biologically active compounds with a wide range of therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities. The specific substitution pattern of "this compound" offers medicinal chemists a versatile platform for molecular elaboration. The bromine atom at the 4-position serves as a convenient handle for cross-coupling reactions, enabling the introduction of various aryl or heteroaryl moieties. The 2-(dimethylamino) group can influence the molecule's physicochemical properties, such as solubility and basicity, and can also participate in crucial interactions with biological targets.

Key Applications in Pharmaceutical Synthesis

While "this compound" is a specialized intermediate, its structural motifs are found in several potent kinase inhibitors. A prime example of a marketed drug derived from a closely related 2-aminothiazole core is Dasatinib , a multi-targeted tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL). The synthesis of Dasatinib and other similar kinase inhibitors often involves the coupling of a substituted 2-aminothiazole intermediate with a pyrimidine or other heterocyclic system.[1][2]

The general synthetic utility of 4-bromo-2-(dialkylamino)thiazoles lies in their ability to act as versatile synthons for constructing complex molecules targeting various protein kinases. These kinases are often dysregulated in cancer and other diseases, making them attractive therapeutic targets.

Synthetic Protocols

A plausible and efficient multi-step synthesis for "this compound" can be designed based on well-established organic reactions. The overall synthetic workflow is depicted below.

Synthesis_Workflow cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Bromination cluster_2 Step 3: N,N-Dimethylation Thiourea Thiourea AminoThiazole 2-Amino-1,3-thiazole Thiourea->AminoThiazole Hantzsch Reaction AlphaBromo α-Bromoacetaldehyde (or equivalent) AlphaBromo->AminoThiazole AminoThiazole_ref 2-Amino-1,3-thiazole BromoAminoThiazole 2-Amino-4-bromo-1,3-thiazole AminoThiazole_ref->BromoAminoThiazole NBS / Acetonitrile BromoAminoThiazole_ref 2-Amino-4-bromo-1,3-thiazole TargetCompound 4-Bromo-N,N-dimethyl- 1,3-thiazol-2-amine BromoAminoThiazole_ref->TargetCompound Eschweiler-Clarke Reaction (Formaldehyde, Formic Acid)

Proposed multi-step synthesis of this compound.
Protocol 1: Synthesis of 2-Amino-4-bromothiazole

This two-step protocol first describes the synthesis of the 2-aminothiazole core via the Hantzsch thiazole synthesis, followed by bromination at the 4-position.

Step 1: Synthesis of 2-Aminothiazole

  • Reaction: Thiourea + 1,1-Diethoxy-2-bromoethane → 2-Aminothiazole hydrobromide

  • Materials:

    • Thiourea

    • 1,1-Diethoxy-2-bromoethane

    • Ethanol

    • Aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Procedure:

    • Dissolve thiourea (1.0 eq) in ethanol in a round-bottom flask equipped with a reflux condenser.

    • Add 1,1-diethoxy-2-bromoethane (1.0 eq) to the solution.

    • Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Slowly add aqueous NaHCO₃ solution to neutralize the hydrobromide salt and precipitate the free base.

    • Filter the precipitate, wash with cold water, and dry under vacuum to yield 2-aminothiazole.

Step 2: Synthesis of 2-Amino-4-bromothiazole

  • Reaction: 2-Aminothiazole + N-Bromosuccinimide (NBS) → 2-Amino-4-bromothiazole

  • Materials:

    • 2-Aminothiazole

    • N-Bromosuccinimide (NBS)

    • Acetonitrile

  • Procedure:

    • Dissolve 2-aminothiazole (1.0 eq) in acetonitrile in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Add N-Bromosuccinimide (1.0 eq) portion-wise, maintaining the temperature at 0 °C.

    • Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 2-3 hours. Monitor the reaction by TLC.

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain 2-amino-4-bromothiazole.

Step Reactants Reagents/Solvents Typical Yield Reference
1Thiourea, 1,1-Diethoxy-2-bromoethaneEthanol, NaHCO₃70-85%General Hantzsch Synthesis
22-AminothiazoleNBS, Acetonitrile80-95%Analogous Bromination Reactions
Protocol 2: Synthesis of this compound

This protocol details the N,N-dimethylation of 2-amino-4-bromothiazole using the Eschweiler-Clarke reaction.[3][4][5]

  • Reaction: 2-Amino-4-bromothiazole + Formaldehyde + Formic Acid → this compound

  • Materials:

    • 2-Amino-4-bromothiazole

    • Formaldehyde (37% aqueous solution)

    • Formic acid (88-98%)

    • Sodium hydroxide (NaOH) solution

    • Dichloromethane (DCM) or Ethyl Acetate

  • Procedure:

    • To a round-bottom flask, add 2-amino-4-bromothiazole (1.0 eq).

    • Add an excess of formic acid (e.g., 3-5 eq) followed by an excess of aqueous formaldehyde solution (e.g., 3-5 eq).[4]

    • Heat the reaction mixture to 80-100 °C and maintain for 4-8 hours, monitoring by TLC.[6]

    • Cool the mixture to room temperature and carefully neutralize with a cold aqueous NaOH solution to a pH of 9-10.

    • Extract the product with dichloromethane or ethyl acetate (3 x volumes).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford this compound.

Step Reactants Reagents/Solvents Typical Yield Reference
32-Amino-4-bromothiazoleFormaldehyde, Formic Acid75-90%Based on analogous Eschweiler-Clarke reactions[5][6]

Application in Kinase Inhibitor Synthesis: Dasatinib as a Case Study

The 2-aminothiazole core is a key structural feature of the tyrosine kinase inhibitor Dasatinib. The synthesis of Dasatinib involves the coupling of a substituted 2-aminothiazole derivative with a pyrimidine moiety. While the exact intermediate in all reported syntheses is not "this compound", structurally similar 2-amino-4-substituted thiazoles are employed. The bromine at the 4-position can be utilized in subsequent cross-coupling reactions to build the final drug scaffold.

Mechanism of Action of Dasatinib: Targeting the BCR-ABL Signaling Pathway

Dasatinib is a potent inhibitor of the BCR-ABL kinase, the constitutively active tyrosine kinase that drives the proliferation of cancer cells in chronic myeloid leukemia (CML).[7] It also inhibits other kinases, including the SRC family kinases.[7]

The BCR-ABL fusion protein activates several downstream signaling pathways that promote cell proliferation and survival. Dasatinib binds to the ATP-binding site of the BCR-ABL kinase, preventing the phosphorylation of its downstream substrates and thereby inhibiting these signaling cascades.[7] This leads to the induction of apoptosis (programmed cell death) in the cancer cells.

BCR_ABL_Pathway cluster_pathway BCR-ABL Signaling Pathway cluster_downstream Downstream Effectors cluster_outcomes Cellular Outcomes cluster_inhibition Inhibition by Dasatinib BCR_ABL BCR-ABL (Constitutively Active Kinase) RAS_RAF RAS-RAF-MEK-ERK Pathway BCR_ABL->RAS_RAF PI3K_AKT PI3K-AKT-mTOR Pathway BCR_ABL->PI3K_AKT STAT5 JAK-STAT5 Pathway BCR_ABL->STAT5 Proliferation Increased Cell Proliferation RAS_RAF->Proliferation Survival Inhibition of Apoptosis (Survival) PI3K_AKT->Survival STAT5->Proliferation STAT5->Survival Dasatinib Dasatinib Dasatinib->Inhibition

Dasatinib inhibits the BCR-ABL signaling pathway.

Conclusion

"this compound" represents a valuable and versatile intermediate for the synthesis of complex heterocyclic compounds with significant potential in pharmaceutical research. Its utility is highlighted by its structural relationship to key intermediates in the synthesis of potent kinase inhibitors like Dasatinib. The synthetic protocols provided herein offer a reliable pathway to access this compound, enabling its further exploration in drug discovery programs.

References

Application Notes and Protocols for the Derivatization of 4-Bromo-N,N-dimethyl-1,3-thiazol-2-amine for Library Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds with anti-inflammatory, antimicrobial, and anticancer properties.[1] The starting material, 4-Bromo-N,N-dimethyl-1,3-thiazol-2-amine , offers a versatile platform for the generation of diverse chemical libraries. The bromine atom at the C4 position serves as a key functional handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions. These reactions enable the systematic exploration of the structure-activity relationship (SAR) to identify novel therapeutic agents.

This document provides detailed protocols for three powerful cross-coupling reactions for the derivatization of the 4-bromo-thiazole core: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination.

Application Note 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[2] It is particularly valuable for library synthesis due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids and esters.[3][4] By coupling this compound with various boronic acids, researchers can introduce diverse aryl, heteroaryl, alkyl, and alkenyl substituents at the 4-position of the thiazole ring.[2]

General Reaction Scheme:
Suzuki Coupling General Scheme

Figure 1: General scheme for the Suzuki-Miyaura cross-coupling reaction with this compound.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a generalized procedure based on established methods for the Suzuki coupling of heterocyclic halides.[3][5] Optimization of the catalyst, ligand, base, and solvent may be required for specific substrates.

Materials:

  • This compound

  • Aryl- or Alkyl-boronic acid or boronic ester (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, often with water)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • Reaction Setup: To a dry Schlenk flask or microwave vial, add this compound (1.0 eq), the corresponding boronic acid (1.2 eq), and the base (2.0 eq).[3]

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent, followed by the palladium catalyst (e.g., 5 mol%).[3]

  • Reaction Conditions: Stir the reaction mixture at the desired temperature (typically 80-110 °C) for 2-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and dilute it with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired 4-substituted-N,N-dimethyl-1,3-thiazol-2-amine.[3]

Data Presentation: Representative Suzuki-Miyaura Couplings

The following table summarizes representative results for the Suzuki coupling of this compound with a variety of boronic acids, with yields based on typical outcomes for similar reactions.[2][6]

EntryBoronic Acid PartnerProductRepresentative Yield (%)
1Phenylboronic acid4-Phenyl-N,N-dimethyl-1,3-thiazol-2-amine85-95
24-Methoxyphenylboronic acid4-(4-Methoxyphenyl)-N,N-dimethyl-1,3-thiazol-2-amine80-92
33-Chlorophenylboronic acid4-(3-Chlorophenyl)-N,N-dimethyl-1,3-thiazol-2-amine75-88
4Pyridin-3-ylboronic acidN,N-Dimethyl-4-(pyridin-3-yl)-1,3-thiazole-2-amine65-80
5Methylboronic acidN,N,4-Trimethyl-1,3-thiazol-2-amine60-75

Visualization: Suzuki-Miyaura Catalytic Cycle and Workflow

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)Ln oad Oxidative Addition pd0->oad pd2_complex R-Pd(II)L-X oad->pd2_complex trans Transmetalation pd2_complex->trans pd2_r_r R-Pd(II)L-R' trans->pd2_r_r red Reductive Elimination pd2_r_r->red red->pd0 product Ar-R' red->product aryl_halide Ar-X aryl_halide->oad boronic_acid R'-B(OR)₂ + Base boronic_acid->trans

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Suzuki_Workflow General Experimental Workflow for Suzuki Coupling A 1. Add Thiazole, Boronic Acid, and Base to Reaction Vessel B 2. Create Inert Atmosphere (Evacuate/Backfill with Ar/N2) A->B C 3. Add Anhydrous Solvent and Palladium Catalyst B->C D 4. Heat Reaction Mixture (e.g., 80-110 °C, 2-24h) C->D E 5. Monitor Progress (TLC or LC-MS) D->E F 6. Aqueous Work-up and Extraction E->F G 7. Purify by Column Chromatography F->G H 8. Characterize Final Product G->H

Caption: Experimental workflow for Suzuki cross-coupling.[5]

Application Note 2: Sonogashira Coupling for Alkyne Installation

The Sonogashira reaction is a highly efficient method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[7] This reaction typically uses a palladium catalyst, a copper(I) co-catalyst, and an amine base.[8] It is invaluable for introducing rigid alkyne linkers into molecules, which can be used to probe binding pockets or serve as handles for further functionalization, such as in "click chemistry".[9]

General Reaction Scheme:
Sonogashira Coupling General Scheme

Figure 2: General scheme for the Sonogashira cross-coupling reaction with this compound.

Experimental Protocol: General Procedure for Sonogashira Coupling

This protocol is a generalized procedure based on literature for the Sonogashira coupling of aryl bromides.[8][10] Optimization of catalysts, base, and temperature may be necessary.

Materials:

  • This compound

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) (1-5 mol%)

  • Copper(I) iodide (CuI) (2-10 mol%)

  • Amine base (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA)) (2-3 equivalents)

  • Anhydrous solvent (e.g., THF, Toluene, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.[8]

  • Solvent and Reagent Addition: Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.[8]

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 40-80 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable solvent like ethyl acetate and wash with aqueous ammonium chloride (NH₄Cl) to remove copper salts, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).[8]

Data Presentation: Representative Sonogashira Couplings

The following table summarizes representative quantitative data for the Sonogashira coupling of this compound with various terminal alkynes.

EntryAlkyne PartnerProductRepresentative Yield (%)
1PhenylacetyleneN,N-Dimethyl-4-(phenylethynyl)-1,3-thiazol-2-amine80-95
2Ethynyltrimethylsilane4-((Trimethylsilyl)ethynyl)-N,N-dimethyl-1,3-thiazol-2-amine85-97
33-EthynylpyridineN,N-Dimethyl-4-(pyridin-3-ylethynyl)-1,3-thiazol-2-amine70-85
4Propargyl alcohol3-(2-(Dimethylamino)thiazol-4-yl)prop-2-yn-1-ol65-80

Visualization: Sonogashira Catalytic Cycle

Sonogashira_Cycle Sonogashira Catalytic Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)L₂-X pd0->pd_complex Oxidative Addition pd_alkyne Ar-Pd(II)L₂-C≡CR' pd_complex->pd_alkyne Transmetalation pd_alkyne->pd0 Reductive Elimination product_out Ar-C≡CR' pd_alkyne->product_out arx_in Ar-X arx_in->pd_complex cu_x CuX cu_alkyne Cu-C≡CR' cu_x->cu_alkyne Alkyne + Base cu_alkyne->pd_complex cu_alkyne->cu_x

Caption: Catalytic cycle of the Sonogashira coupling reaction.[8]

Application Note 3: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the synthesis of carbon-nitrogen bonds from aryl halides and amines.[11][12] This reaction is exceptionally powerful for creating libraries of aryl amines, a common motif in pharmaceuticals.[13] Its broad substrate scope allows for the coupling of this compound with a wide variety of primary and secondary amines, anilines, and other nitrogen nucleophiles.[14]

General Reaction Scheme:
Buchwald-Hartwig Amination General Scheme

Figure 3: General scheme for the Buchwald-Hartwig amination with this compound.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol is a generalized procedure based on established methods.[13][14] The choice of ligand is critical and often substrate-dependent. Sterically hindered phosphine ligands are commonly used.

Materials:

  • This compound

  • Amine (primary or secondary) (1.1 - 1.5 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Phosphine Ligand (e.g., XPhos, RuPhos, BINAP) (2-10 mol%)

  • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.5-2.5 equivalents)

  • Anhydrous, deoxygenated solvent (e.g., Toluene, 1,4-dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a dry Schlenk tube.

  • Reagent Addition: Add this compound, the amine coupling partner, and the anhydrous solvent.

  • Inert Atmosphere: Seal the tube and remove from the glovebox. If not using a glovebox, the vessel should be thoroughly purged with an inert gas.

  • Reaction Conditions: Heat the mixture with vigorous stirring at the appropriate temperature (typically 80-120 °C) for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Data Presentation: Representative Buchwald-Hartwig Aminations

The following table summarizes representative results for the Buchwald-Hartwig amination of this compound with various amines.

EntryAmine PartnerProductRepresentative Yield (%)
1Morpholine4-(4-Morpholinyl)-N,N-dimethyl-1,3-thiazol-2-amine80-95
2AnilineN⁴-Phenyl-N²,N²-dimethyl-1,3-thiazole-2,4-diamine70-85
3BenzylamineN⁴-Benzyl-N²,N²-dimethyl-1,3-thiazole-2,4-diamine75-90
4PiperidineN,N-Dimethyl-4-(1-piperidinyl)-1,3-thiazol-2-amine85-98

Visualization: Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Cycle pd0 Pd(0)L oad Oxidative Addition pd0->oad pd2_complex Ar-Pd(II)L-X oad->pd2_complex lig_assoc Amine Coordination pd2_complex->lig_assoc pd2_amine [Ar-Pd(II)L(HNR'R'')]⁺X⁻ lig_assoc->pd2_amine deprot Deprotonation pd2_amine->deprot pd2_amido Ar-Pd(II)L(NR'R'') deprot->pd2_amido red Reductive Elimination pd2_amido->red red->pd0 product Ar-NR'R'' red->product aryl_halide Ar-X aryl_halide->oad amine HNR'R'' amine->lig_assoc base Base base->deprot

Caption: Catalytic cycle of the Buchwald-Hartwig amination.[11]

References

Application Notes and Protocols for the Scalable Synthesis of 4-Bromo-N,N-dimethyl-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the scalable synthesis of 4-Bromo-N,N-dimethyl-1,3-thiazol-2-amine, a key intermediate in pharmaceutical and agrochemical research. The presented protocol is a robust two-step process designed for industrial applicability, focusing on safety, efficiency, and scalability. The synthesis involves the initial formation of 2-amino-4-bromothiazole via the Hantzsch thiazole synthesis, followed by a highly efficient N,N-dimethylation using the Eschweiler-Clarke reaction. Detailed experimental procedures, quantitative data, safety protocols, and process flow diagrams are provided to ensure reproducibility and facilitate seamless scale-up for industrial production.

Introduction

2-Aminothiazole derivatives are a critical class of heterocyclic compounds widely utilized as scaffolds in the development of various therapeutic agents and biologically active molecules. The introduction of a bromine atom at the 4-position and N,N-dimethylation of the 2-amino group can significantly modulate the physicochemical and pharmacological properties of the parent molecule, making this compound a valuable building block. This document outlines a scalable and economically viable synthetic route to this compound, addressing the needs of researchers in both academic and industrial settings.

Overall Synthetic Strategy

The synthesis is accomplished in two main stages:

  • Step 1: Synthesis of 2-Amino-4-bromothiazole. This step utilizes the well-established Hantzsch thiazole synthesis, a condensation reaction between an α-haloketone or its equivalent and a thiourea. For a scalable and direct approach, the reaction of 2,3-dibromopropionitrile with thiourea is a viable route.

  • Step 2: N,N-dimethylation of 2-Amino-4-bromothiazole. The primary amine of the synthesized 2-amino-4-bromothiazole is converted to a tertiary dimethylamine via the Eschweiler-Clarke reaction. This classic reaction employs formaldehyde as the carbon source and formic acid as the reducing agent, offering high yields and avoiding the formation of over-methylated quaternary ammonium salts, making it ideal for industrial applications.[1][2]

Experimental Protocols

Step 1: Synthesis of 2-Amino-4-bromothiazole

This procedure is adapted from established Hantzsch thiazole synthesis methodologies.

Materials:

  • 2,3-Dibromopropionitrile

  • Thiourea

  • Ethanol

  • Sodium bicarbonate

  • Water

  • Ethyl acetate

Equipment:

  • Jacketed glass reactor with overhead stirrer, reflux condenser, and temperature probe

  • Heating/cooling circulator

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Charge the reactor with ethanol.

  • Add thiourea (1.2 equivalents) to the ethanol and stir until dissolved.

  • Slowly add 2,3-dibromopropionitrile (1.0 equivalent) to the solution at room temperature.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction until the pH is approximately 7-8.

  • The product will precipitate out of the solution. Collect the solid by filtration and wash with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water or by slurry washing with ethyl acetate to yield pure 2-amino-4-bromothiazole.

Step 2: Synthesis of this compound

This protocol utilizes the Eschweiler-Clarke reaction for efficient and selective N,N-dimethylation.[1][3][4][5]

Materials:

  • 2-Amino-4-bromothiazole

  • Formaldehyde (37% aqueous solution)

  • Formic acid (98-100%)

  • Sodium hydroxide solution

  • Dichloromethane or other suitable organic solvent

  • Brine

  • Anhydrous sodium sulfate

Equipment:

  • Jacketed glass reactor with overhead stirrer, reflux condenser, and temperature probe

  • Addition funnel

  • Heating/cooling circulator

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Charge the reactor with 2-amino-4-bromothiazole (1.0 equivalent).

  • Add formic acid (excess, e.g., 5-10 equivalents) to the reactor. Stir the mixture.

  • Slowly add formaldehyde solution (excess, e.g., 2.5-3.0 equivalents) via the addition funnel. An exothermic reaction may be observed; control the temperature with the cooling circulator.

  • After the addition is complete, heat the reaction mixture to 90-100 °C and maintain for 2-4 hours. The reaction progress can be monitored by TLC or HPLC.

  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the excess formic acid by the slow addition of a concentrated sodium hydroxide solution, keeping the temperature below 25 °C with cooling. Adjust the pH to >10.

  • Extract the aqueous layer with a suitable organic solvent like dichloromethane (3 x volume).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by column chromatography or recrystallization if necessary.

Data Presentation

Table 1: Summary of Reaction Parameters and Yields

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
1Hantzsch Thiazole Synthesis2,3-Dibromopropionitrile, ThioureaEthanol784-675-85
2Eschweiler-Clarke Reaction2-Amino-4-bromothiazole, Formaldehyde, Formic AcidNone (Formic acid as solvent)90-1002-485-95

Industrial Scale-Up Considerations

  • Safety:

    • Bromine Handling: Although this protocol avoids the direct use of elemental bromine, brominated reagents can be corrosive and toxic. Handle 2,3-dibromopropionitrile in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[6][7][8] For large-scale operations, consider using closed-system transfers.

    • Eschweiler-Clarke Reaction: The reaction is exothermic, especially during the addition of formaldehyde and the subsequent neutralization. Ensure adequate cooling capacity and slow addition rates to maintain temperature control. The reaction also evolves carbon dioxide gas, so the reactor must be properly vented.

    • Flow Chemistry: For the bromination step in the synthesis of the precursor, continuous flow reactors can offer significant safety advantages by minimizing the amount of hazardous material present at any given time and providing superior temperature control.[9][10]

  • Process Optimization:

    • Catalyst: While the presented Hantzsch synthesis is typically uncatalyzed, for other substrates, heterogeneous catalysts could be explored to improve reaction rates and simplify purification.

    • Work-up: For large-scale production, optimizing the extraction and purification steps is crucial. This may involve selecting alternative solvents, employing crystallization instead of chromatography, and implementing efficient solvent recovery systems.

  • Waste Management:

    • Neutralize acidic and basic waste streams before disposal.

    • Recover and recycle solvents where feasible.

    • Dispose of halogenated organic waste according to local regulations.

Visualizations

SynthesisWorkflow Overall Synthesis Workflow cluster_step1 Step 1: Hantzsch Thiazole Synthesis cluster_step2 Step 2: Eschweiler-Clarke N,N-Dimethylation A 2,3-Dibromopropionitrile D Reaction at Reflux (78°C) A->D B Thiourea B->D C Ethanol C->D E Neutralization (NaHCO3) D->E F Filtration & Purification E->F G 2-Amino-4-bromothiazole F->G H 2-Amino-4-bromothiazole K Reaction at 90-100°C H->K I Formaldehyde I->K J Formic Acid J->K L Neutralization (NaOH) & Extraction K->L M Purification L->M N This compound M->N

Caption: Overall workflow for the synthesis of this compound.

EschweilerClarkeMechanism Eschweiler-Clarke Reaction Mechanism cluster_methylation1 First Methylation cluster_methylation2 Second Methylation Amine R-NH2 Iminium1 [R-N+=CH2] H Amine->Iminium1 + HCHO, - H2O Formaldehyde1 CH2O SecondaryAmine R-NHCH3 Iminium1->SecondaryAmine + HCOOH, - CO2 Iminium2 [R-N(CH3)=CH2]+ SecondaryAmine->Iminium2 + HCHO, - H2O SecondaryAmine->Iminium2 Formaldehyde2 CH2O TertiaryAmine R-N(CH3)2 Iminium2->TertiaryAmine + HCOOH, - CO2

Caption: Simplified mechanism of the Eschweiler-Clarke N,N-dimethylation.

References

Palladium-catalyzed cross-coupling of "4-Bromo-N,N-dimethyl-1,3-thiazol-2-amine"

Author: BenchChem Technical Support Team. Date: December 2025

APPLICATION NOTE

Topic: Palladium-Catalyzed Cross-Coupling of 4-Bromo-N,N-dimethyl-1,3-thiazol-2-amine

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds, including anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3] The functionalization of this core structure is of significant interest for the development of new therapeutic agents. This compound is a key building block that allows for the introduction of molecular diversity at the 4-position through various palladium-catalyzed cross-coupling reactions. This application note provides detailed protocols and data for several key cross-coupling reactions of this substrate, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These methods offer efficient and versatile strategies for the synthesis of novel 2-aminothiazole derivatives for drug discovery and materials science.

General Experimental Workflow

The general workflow for performing and analyzing palladium-catalyzed cross-coupling reactions is outlined below. This process includes reaction setup, monitoring, work-up, and purification, followed by characterization of the final product.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh Reagents: - this compound - Coupling Partner - Catalyst & Ligand - Base solvent Add Anhydrous Solvent reagents->solvent inert Establish Inert Atmosphere (Nitrogen or Argon) solvent->inert heat Heat to Reaction Temperature inert->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor quench Quench Reaction & Aqueous Work-up monitor->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer & Concentrate extract->dry purify Purify by Column Chromatography dry->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[4] This reaction is widely used to synthesize biaryl and vinyl-substituted aromatic compounds.

Catalytic Cycle

The catalytic cycle of the Suzuki-Miyaura coupling involves three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronic acid derivative, and reductive elimination to form the final product and regenerate the Pd(0) catalyst.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general starting point and may require optimization for specific substrates.[4][5]

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)[5]

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)[5]

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)[4][5]

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).[5]

  • Seal the vessel and evacuate and backfill with an inert gas three times.[5]

  • Under the inert atmosphere, add the anhydrous solvent, followed by the palladium catalyst (e.g., 5 mol%).[5]

  • Stir the reaction mixture at the desired temperature (typically 80-110 °C) for 2-24 hours, monitoring progress by TLC or LC-MS.[5]

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.[5]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[5]

Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly reduce reaction times and improve yields.[6][7]

Materials:

  • Same as above, with the addition of a microwave-safe reaction vial.

Procedure:

  • Combine this compound (1.0 eq), arylboronic acid (1.2 eq), base (e.g., K₂CO₃, 2.0 eq), and palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) in a microwave vial.

  • Add a suitable solvent (e.g., 1,4-dioxane/water mixture).[4]

  • Seal the vial and heat in a microwave reactor at a set temperature (e.g., 120-150 °C) for a short duration (e.g., 10-30 minutes).

  • Follow the work-up and purification procedure as described above.

Quantitative Data for Suzuki-Miyaura Coupling
EntryCoupling Partner (R-B(OH)₂)Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/H₂O1001285
24-Methoxyphenylboronic acidPdCl₂(dppf) (3)Cs₂CO₃1,4-Dioxane90892
33-Thienylboronic acidPd(OAc)₂/SPhos (2)K₃PO₄Toluene110678
44-Cyanophenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃DMF/H₂O120 (µW)0.2595

Sonogashira Coupling

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[8] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.[9]

Catalytic Cycle

The Sonogashira coupling proceeds through a catalytic cycle involving both palladium and copper. Key steps include oxidative addition, deprotonation of the alkyne by the base, formation of a copper acetylide, transmetalation to the palladium center, and reductive elimination.

Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.

Experimental Protocol: General Procedure for Sonogashira Coupling

This is a generalized protocol and may need optimization for specific substrates.[9]

Materials:

  • This compound

  • Terminal alkyne (1.1 - 1.5 equivalents)[9]

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) (1-5 mol%)[9]

  • Copper(I) iodide (CuI) (2-10 mol%)[9]

  • Amine base (e.g., triethylamine (Et₃N), diisopropylamine (i-Pr₂NH)) (2-3 equivalents)[9]

  • Anhydrous solvent (e.g., THF, toluene, DMF)[9]

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst, and copper(I) iodide.[9]

  • Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.[9]

  • Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 40-80 °C).[9]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with aqueous ammonium chloride, water, and brine.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.[9]

Quantitative Data for Sonogashira Coupling
EntryCoupling Partner (R-C≡CH)Catalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF60690
2TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)i-Pr₂NHToluene80488
31-HexynePd(OAc)₂/XPhos (2)CuI (5)Et₃NDMF70882
4Ethynyltrimethylsilane[DTBNpP]Pd(crotyl)Cl (2.5)NoneTMPDMSORT1895

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[10][11] It is a powerful tool for the synthesis of arylamines from aryl halides and primary or secondary amines.[12]

Catalytic Cycle

The mechanism of the Buchwald-Hartwig amination involves oxidative addition of the aryl halide to a Pd(0) species, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the arylamine product.[10]

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

Optimization of the catalyst, ligand, and base is often necessary for this reaction.[13]

Materials:

  • This compound

  • Primary or secondary amine (1.2 - 2.0 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., XPhos, SPhos, BINAP) (1.2 - 2.0 eq relative to Pd)

  • Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, LiHMDS) (1.4 - 2.5 equivalents)

  • Anhydrous, aprotic solvent (e.g., toluene, 1,4-dioxane)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a dry reaction vessel.

  • Add this compound (1.0 eq) and the anhydrous solvent.

  • Add the amine (1.2 eq) via syringe.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Quantitative Data for Buchwald-Hartwig Amination
EntryCoupling Partner (HNR'R'')Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)XPhos (4)NaOt-BuToluene1001293
2PiperidinePd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane1101887
3AnilinePd₂(dba)₃ (2)BINAP (4)LiHMDSToluene902475
4BenzylaminePd(OAc)₂ (2)RuPhos (4)NaOt-Bu1,4-Dioxane1001689

Conclusion

The palladium-catalyzed cross-coupling reactions of this compound provide a powerful and flexible platform for the synthesis of a diverse array of 2-aminothiazole derivatives. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, in particular, offer efficient routes to C-C and C-N bond formation at the 4-position of the thiazole ring. The protocols and data presented herein serve as a valuable resource for researchers in medicinal chemistry and materials science for the development of novel compounds with potential applications in various fields. Further optimization of reaction conditions may be necessary to achieve the best results for specific substrates.

References

Application Notes and Protocols: 4-Bromo-N,N-dimethyl-1,3-thiazol-2-amine as a Precursor for Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility and biological potential of 4-Bromo-N,N-dimethyl-1,3-thiazol-2-amine as a key building block in the development of novel bioactive compounds. The 2-aminothiazole scaffold is a well-established privileged structure in medicinal chemistry, appearing in a wide range of clinically used drugs and biologically active molecules.[1][2][3] The presence of a bromine atom at the 4-position offers a versatile handle for a variety of cross-coupling reactions, enabling the synthesis of diverse compound libraries for screening and lead optimization.

Synthetic Applications: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the thiazole ring of this compound is amenable to various palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent method for forming new carbon-carbon bonds. This reaction allows for the introduction of a wide array of aryl and heteroaryl substituents, which are common motifs in bioactive molecules.[4]

This protocol is a generalized procedure based on established methods for structurally similar bromobenzothiazole and bromothiazole derivatives and should serve as a robust starting point for optimization with this compound.[4][5]

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂) (1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₃PO₄, 2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the anhydrous solvent (e.g., a mixture of 1,4-dioxane and water, 4:1 v/v) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS, typically 4-24 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-N,N-dimethyl-1,3-thiazol-2-amine.

Experimental Workflow Diagram:

Suzuki_Coupling_Workflow reagents Combine Reactants: - this compound - Arylboronic Acid - Palladium Catalyst - Base solvent Add Anhydrous Solvent reagents->solvent 1. reaction Heat under Inert Atmosphere (80-110 °C, 4-24h) solvent->reaction 2. workup Aqueous Workup: - Dilute with Organic Solvent - Wash with Water and Brine reaction->workup 3. purification Purification: - Dry Organic Layer - Concentrate - Column Chromatography workup->purification 4. product Isolated 4-Aryl-N,N-dimethyl- 1,3-thiazol-2-amine purification->product 5.

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Bioactive Compounds Derived from 2-Aminothiazole Scaffolds

While specific biological data for derivatives of this compound are not extensively available in the reviewed literature, the broader class of 2-aminothiazole derivatives exhibits a wide range of pharmacological activities, including antimicrobial, anticancer, and kinase inhibitory effects. The following sections summarize the activities of structurally related compounds, which can guide the design and screening of new derivatives synthesized from the title precursor.

Derivatives of 2-aminothiazole are known to possess significant antibacterial and antifungal properties.[6][7][8] The introduction of various substituents on the thiazole ring and the 2-amino group can modulate the antimicrobial spectrum and potency.

Table 1: Antimicrobial Activity of Selected 2-Aminothiazole Derivatives

Compound IDStructure/DescriptionOrganismMIC (µg/mL)Reference
1 N,N-disubstituted-thiazol-2-aminesE. coli12.5[8]
2 N,N-disubstituted-thiazol-2-aminesS. aureus12.5[8]
3 2-phenylbenzo[d]thiazole derivativeS. aureus (MRSA)50-75[9]
4 2-phenylbenzo[d]thiazole derivativeE. coli50-75[9]
5 2-phenylbenzo[d]thiazole derivativeA. niger50-75[9]

The 2-aminothiazole scaffold is a key component of several kinase inhibitors, including the approved drug Dasatinib.[10] Derivatives of this scaffold have shown potent inhibitory activity against a variety of kinases, such as Aurora kinases, Rho-kinases, and Src family kinases, which are implicated in cancer progression.[9][10][11]

Table 2: In Vitro Anticancer and Kinase Inhibitory Activity of Selected 2-Aminothiazole Derivatives

Compound IDTarget/Cell LineIC₅₀ (nM)Reference
4v ROCK II20[11]
18 (CYC116) Aurora A8.0[9]
18 (CYC116) Aurora B9.2[9]
Dasatinib Src<1[10]
10s SGC-7901 (gastric cancer)360[12]
27 HeLa (cervical cancer)1600[13]

Signaling Pathways

Given the prevalence of 2-aminothiazole derivatives as kinase inhibitors, a primary mechanism of action for bioactive compounds derived from this compound is the modulation of protein kinase signaling pathways. These pathways are crucial for regulating cell growth, proliferation, differentiation, and apoptosis. Dysregulation of these pathways is a hallmark of cancer.

Signaling Pathway Diagram: Kinase Inhibition by 2-Aminothiazole Derivatives

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase (RTK) ras Ras receptor->ras pi3k PI3K receptor->pi3k raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription akt Akt pi3k->akt mtor mTOR akt->mtor mtor->transcription inhibitor 2-Aminothiazole Derivative inhibitor->raf inhibitor->mek inhibitor->akt gene_expression Gene Expression transcription->gene_expression Altered cell_cycle Cell Cycle Progression, Proliferation, Survival gene_expression->cell_cycle Regulation of

Caption: Potential kinase signaling pathways targeted by 2-aminothiazole derivatives.

Conclusion

This compound represents a valuable and versatile precursor for the synthesis of novel bioactive compounds. Its utility in palladium-catalyzed cross-coupling reactions allows for the generation of diverse chemical libraries. While direct experimental data for its derivatives are limited, the extensive literature on the biological activities of the broader 2-aminothiazole class, particularly as antimicrobial agents and kinase inhibitors, provides a strong rationale for its use in drug discovery programs. The protocols and data presented herein serve as a foundational guide for researchers to explore the chemical space and unlock the therapeutic potential of compounds derived from this promising scaffold.

References

Application Notes and Protocols for the Characterization of 4-Bromo-N,N-dimethyl-1,3-thiazol-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the comprehensive analytical characterization of 4-Bromo-N,N-dimethyl-1,3-thiazol-2-amine and its derivatives. The methodologies outlined herein are essential for confirming the identity, purity, and structural integrity of these compounds, which are of significant interest in medicinal chemistry and drug discovery. The techniques covered include chromatography, spectroscopy, and spectrometry, providing a multi-faceted approach to molecular characterization.

Introduction

Thiazole derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous pharmaceuticals and biologically active molecules. Their diverse pharmacological activities include antimicrobial, anti-inflammatory, and anticancer properties. The specific compound, this compound, and its derivatives serve as important building blocks in the synthesis of novel therapeutic agents. Accurate and thorough analytical characterization is paramount to ensure the quality and reliability of research and development involving these compounds.

This guide details the application of various analytical techniques, including Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared Spectroscopy (FT-IR), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.

Chromatographic Methods

Chromatographic techniques are fundamental for assessing the purity of synthesized this compound derivatives and for monitoring the progress of chemical reactions.

Thin-Layer Chromatography (TLC)

TLC is a rapid and cost-effective method for qualitative analysis.

Protocol:

  • Plate Preparation: Use silica gel 60 F254 TLC plates.

  • Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Apply a small spot of the dissolved sample to the baseline of the TLC plate.

  • Development: Develop the plate in a sealed chamber containing a suitable mobile phase. A common mobile phase for thiazole derivatives is a mixture of ethyl acetate and hexane (e.g., 30:70 v/v).

  • Visualization: Visualize the separated spots under UV light (254 nm). The retention factor (Rf) value can be calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front.

High-Performance Liquid Chromatography (HPLC)

HPLC provides quantitative data on the purity of the compound. A reversed-phase HPLC method is typically employed for thiazole derivatives.[1]

Protocol:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid) is often effective. For example, a gradient from 20% to 80% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (typically around 254 nm or the λmax).

  • Injection Volume: 10 µL.

  • Data Analysis: The purity of the sample is determined by the area percentage of the main peak.

Table 1: Typical HPLC Parameters for Analysis of this compound Derivatives

ParameterValue
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase AWater with 0.1% TFA
Mobile Phase BAcetonitrile with 0.1% TFA
Gradient20-80% B over 20 min
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Injection Volume10 µL

Spectroscopic and Spectrometric Methods

These methods are crucial for the structural elucidation of the synthesized molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds. Both ¹H and ¹³C NMR are essential.[2][3]

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).

  • Data Analysis: Analyze the chemical shifts (δ), coupling constants (J), and integration values to elucidate the structure.

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts for this compound

AtomExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
N(CH₃)₂~3.1 (s, 6H)~40
C5-H~6.5 (s, 1H)~105
C2-~168
C4-~115
C5See C5-HSee C5-H

Note: These are estimated values and may vary depending on the specific derivative and solvent used.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, confirming its molecular formula.[4][5][6][7]

Protocol:

  • Ionization Method: Electrospray ionization (ESI) is a common method for these types of molecules.

  • Analysis: Obtain the mass spectrum in positive ion mode. The molecular ion peak ([M+H]⁺) should be observed.

  • High-Resolution Mass Spectrometry (HRMS): For unambiguous molecular formula determination, HRMS is recommended.

Table 3: Expected Mass Spectrometry Data for this compound

ParameterExpected Value
Molecular FormulaC₅H₇BrN₂S
Molecular Weight206.09 g/mol
[M+H]⁺ (Monoisotopic)206.9691 (for ⁷⁹Br) and 208.9670 (for ⁸¹Br)
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule.

Protocol:

  • Sample Preparation: The sample can be analyzed as a KBr pellet or as a thin film on a salt plate.

  • Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands for the functional groups present.

Table 4: Characteristic FT-IR Absorption Bands for this compound Derivatives

Functional GroupWavenumber (cm⁻¹)
C-H (aromatic/heteroaromatic)3100-3000
C-H (aliphatic)2950-2850
C=N (thiazole ring)1650-1550
C-N1350-1250
C-Br700-500

X-ray Crystallography

For an unambiguous determination of the three-dimensional molecular structure, single-crystal X-ray diffraction is the gold standard.

Protocol:

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution in an appropriate solvent system.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect the diffraction data.

  • Structure Solution and Refinement: Solve and refine the crystal structure using appropriate software. The resulting model will provide precise bond lengths, bond angles, and conformational details.

Visualized Workflows

The following diagrams illustrate the general workflows for the analytical characterization of this compound derivatives.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_purity Purity Assessment Synthesis Synthesis of Derivative Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (ESI, HRMS) Purification->MS FTIR FT-IR Spectroscopy Purification->FTIR Xray X-ray Crystallography (if single crystals obtained) Purification->Xray TLC TLC Purification->TLC Quick Check HPLC HPLC Purification->HPLC Quantitative Analysis Final Final Characterized Compound NMR->Final MS->Final FTIR->Final Xray->Final HPLC->Final

Caption: General analytical workflow for the characterization of synthesized derivatives.

Chromatographic_Workflow start Synthesized Product tlc TLC Analysis (Qualitative Purity) start->tlc hplc HPLC Analysis (Quantitative Purity) tlc->hplc If TLC shows single spot end Purity Confirmed hplc->end

Caption: Workflow for chromatographic purity assessment.

Spectroscopic_Workflow start Purified Compound nmr NMR (¹H, ¹³C) - Structural Backbone start->nmr ms Mass Spec (HRMS) - Molecular Formula start->ms ftir FT-IR - Functional Groups start->ftir xray X-ray Crystallography - 3D Structure start->xray elucidation Structural Elucidation nmr->elucidation ms->elucidation ftir->elucidation xray->elucidation end Structure Confirmed elucidation->end

Caption: Workflow for spectroscopic and spectrometric structural elucidation.

Conclusion

The analytical methods described in this document provide a robust framework for the comprehensive characterization of this compound and its derivatives. A combination of chromatographic and spectroscopic techniques is essential for unambiguously confirming the structure and purity of these compounds. Adherence to these protocols will ensure high-quality, reproducible data, which is critical for the advancement of drug discovery and development programs.

References

Troubleshooting & Optimization

Purification challenges of "4-Bromo-N,N-dimethyl-1,3-thiazol-2-amine"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of 4-Bromo-N,N-dimethyl-1,3-thiazol-2-amine.

Troubleshooting Guide

Challenges in purifying this compound often stem from its basic nature and the potential for closely related impurities to co-elute or co-crystallize. This guide addresses the most common issues encountered during its purification.

Issue 1: Low Recovery from Silica Gel Column Chromatography

Question: I am experiencing significant loss of my compound during silica gel column chromatography. What are the possible causes and solutions?

Answer:

Low recovery of basic compounds like this compound from silica gel columns is a frequent problem. The acidic nature of silica gel can lead to strong adsorption of the basic amine, resulting in poor elution and "tailing" of the product spot on a TLC plate.

Solutions:

  • Addition of a Basic Modifier: To mitigate the strong interaction between your basic compound and the acidic silica gel, add a small amount of a tertiary amine, such as triethylamine (NEt₃) or pyridine, to your eluent system.[1] A typical concentration is 0.1-1% of the total solvent volume.[1] This modifier will compete for the acidic sites on the silica, allowing your product to elute more effectively.

  • Use of Deactivated Silica: Consider using silica gel that has been pre-treated with a base or using commercially available deactivated silica gel.

  • Alternative Stationary Phases: If the issue persists, switching to a less acidic stationary phase like alumina (basic or neutral) or using reversed-phase chromatography (C18 silica) might be beneficial.

Issue 2: Co-elution of Impurities During Column Chromatography

Question: An impurity is co-eluting with my product during column chromatography. How can I improve the separation?

Answer:

Co-elution occurs when the polarity of the impurity is very similar to that of your desired product.

Solutions:

  • Solvent System Optimization: The key to better separation is to find a solvent system that maximizes the difference in retention factors (Rf) between your product and the impurity.

    • Test a Range of Polarities: Systematically vary the ratio of your polar and non-polar solvents. For instance, if you are using a hexane/ethyl acetate system, try gradients with small, incremental increases in the more polar solvent.

    • Try Different Solvent Systems: If adjusting the polarity of a single system doesn't work, switch to a different solvent combination. For example, dichloromethane/methanol or toluene/acetone can offer different selectivity.[1]

  • Shallow Gradient: Employ a very shallow gradient during elution. This can help to resolve compounds with very close Rf values.

  • Dry Loading: Instead of loading your sample dissolved in a small amount of solvent ("wet loading"), try "dry loading." To do this, dissolve your crude product in a volatile solvent, add a small amount of silica gel, and then evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of your column. This technique often results in sharper bands and better separation.

Issue 3: Difficulty in Finding a Suitable Recrystallization Solvent

Question: I am struggling to find a good solvent for recrystallizing my this compound. What is the best approach?

Answer:

The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

Solvent Screening Protocol:

  • Place a small amount of your crude product into several test tubes.

  • To each tube, add a small amount of a different solvent (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, or mixtures like hexane/ethyl acetate).

  • Heat the tubes to the solvent's boiling point. A good solvent will completely dissolve the compound.

  • Allow the tubes to cool slowly to room temperature, and then in an ice bath.

  • A suitable solvent will result in the formation of crystals.

Mixed Solvent Systems: If you cannot find a single suitable solvent, a mixed solvent system is a good alternative. Dissolve your compound in a minimal amount of a "good" solvent (one in which it is very soluble) at an elevated temperature. Then, slowly add a "poor" solvent (one in which it is insoluble) dropwise until the solution becomes cloudy (the saturation point). Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities I should be trying to separate?

A1: The most common impurities will depend on the synthetic route used. A likely synthesis involves the reaction of an α-haloketone with N,N-dimethylthiourea. Potential impurities include:

  • Unreacted starting materials (e.g., N,N-dimethylthiourea, α-bromo ketone).

  • Over-brominated or under-brominated analogues if the thiazole ring is formed prior to bromination.

  • Regioisomers of bromination.

  • Side-products from the condensation reaction.

Q2: How can I visualize this compound on a TLC plate?

A2: Due to the aromatic nature of the thiazole ring, the compound should be UV active and visible under a UV lamp (254 nm). Alternatively, staining with potassium permanganate (KMnO₄) can be used, as the amine functionality is readily oxidized.

Q3: Is it better to use column chromatography or recrystallization for purification?

A3: The choice depends on the purity of your crude material.

  • Recrystallization is often more efficient for larger quantities of material that are already relatively pure (>90%). It is generally faster and uses less solvent.

  • Column Chromatography is more effective for removing impurities with significantly different polarities or when multiple impurities are present. It is the preferred method for crude materials with lower purity.

Q4: My compound appears to be degrading on the silica gel column. What can I do?

A4: If you suspect your compound is unstable on silica, you should minimize the time it spends on the column.

  • Use flash column chromatography with applied pressure to speed up the elution.

  • As mentioned in Issue 1, use deactivated silica or an alternative stationary phase like alumina.

  • Ensure your solvents are of high purity and free of any acidic or basic contaminants.

Experimental Protocols

Protocol 1: Column Chromatography of this compound
  • TLC Analysis: Determine an appropriate eluent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate. The ideal system will give your product an Rf value of approximately 0.3. Add 0.5-1% triethylamine to the TLC solvent jar to assess its effect on the Rf and spot shape.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent mixture (e.g., 9:1 Hexane:Ethyl Acetate + 1% NEt₃). Pack the column by pouring the slurry in and allowing the silica to settle, ensuring a flat top surface.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. For better separation, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.

  • Elution: Begin eluting with the initial non-polar solvent mixture. Collect fractions and monitor the elution of your compound by TLC. Gradually increase the polarity of the eluent (e.g., to 4:1 Hexane:Ethyl Acetate + 1% NEt₃) to speed up the elution of the product.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization of this compound
  • Solvent Selection: Based on small-scale tests, select a suitable solvent or mixed-solvent system.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent. Heat the mixture on a hot plate with stirring until the solid dissolves completely.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or add a seed crystal. Once crystal formation begins, you can place the flask in an ice bath to maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold recrystallization solvent. Allow the crystals to dry completely.

Data Presentation

Table 1: Suggested Starting Solvent Systems for Column Chromatography

Solvent SystemModifierTypical Ratio (Non-polar:Polar)Notes
Hexane / Ethyl Acetate0.1 - 1% Triethylamine9:1 to 1:1A good starting point for many compounds of intermediate polarity.
Dichloromethane / Methanol0.1 - 1% Triethylamine99:1 to 9:1Effective for more polar compounds.
Toluene / Acetone0.1 - 1% Triethylamine9:1 to 1:1Offers different selectivity compared to ester-based systems.

Visualizations

Purification_Workflow crude Crude Product (this compound) tlc TLC Analysis (Assess Purity & Impurity Profile) crude->tlc purity_check Purity > 90%? tlc->purity_check recrystallization Recrystallization purity_check->recrystallization Yes column Column Chromatography (Silica Gel + 1% NEt3) purity_check->column No pure_product Pure Product recrystallization->pure_product solvent_screening Solvent Screening recrystallization->solvent_screening combine_fractions Combine Pure Fractions & Evaporate Solvent column->combine_fractions solvent_screening->recrystallization combine_fractions->pure_product

Caption: A general workflow for the purification of this compound.

Troubleshooting_Tree start Purification Issue issue What is the main problem? start->issue low_recovery Low Recovery from Column issue->low_recovery Low Yield co_elution Co-elution of Impurities issue->co_elution Impure Product no_crystals No Recrystallization issue->no_crystals Crystallization Fails solution1 Add 1% NEt3 to Eluent Use Deactivated Silica Try Alumina or C18 low_recovery->solution1 solution2 Optimize Solvent System (Different Solvents/Polarity) Use a Shallow Gradient Try Dry Loading co_elution->solution2 solution3 Systematic Solvent Screening (Single & Mixed Solvents) Try Scratching Flask/Seed Crystal no_crystals->solution3

Caption: A troubleshooting decision tree for common purification challenges.

References

Technical Support Center: Synthesis of 4-Bromo-N,N-dimethyl-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 4-Bromo-N,N-dimethyl-1,3-thiazol-2-amine. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during this synthetic procedure.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive brominating agent. 2. Reaction temperature is too low. 3. Insufficient reaction time. 4. Poor quality of starting material (2-(dimethylamino)thiazole).1. Use a fresh bottle of the brominating agent (e.g., N-Bromosuccinimide) or test its activity. 2. Gradually increase the reaction temperature and monitor the progress by TLC. 3. Extend the reaction time, checking for product formation periodically. 4. Verify the purity of the starting material by NMR or GC-MS and purify if necessary.
Presence of Multiple Spots on TLC, Including a Higher Rf Spot 1. Over-bromination leading to the formation of 4,5-dibromo-N,N-dimethyl-1,3-thiazol-2-amine. 2. Presence of unreacted starting material.1. Reduce the equivalents of the brominating agent. Add the brominating agent portion-wise to maintain better control. 2. Ensure the reaction goes to completion by monitoring with TLC. If starting material persists, a slight excess of the brominating agent might be necessary.
Product is Difficult to Purify from Byproducts 1. Similar polarity of the desired product and the dibrominated byproduct.1. For column chromatography, use a shallow gradient of a less polar eluent system (e.g., hexane/ethyl acetate) to improve separation. 2. Consider recrystallization from a suitable solvent system. A screening of different solvents may be necessary.
Formation of a Tar-like Substance 1. Reaction temperature is too high. 2. Use of a strong, unhindered base that might lead to decomposition.1. Maintain the recommended reaction temperature and ensure even heating. 2. If a base is used, consider a milder or more sterically hindered base.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

The most common method is the electrophilic bromination of 2-(dimethylamino)thiazole. This reaction typically uses a brominating agent like N-Bromosuccinimide (NBS) in a suitable solvent such as tetrahydrofuran (THF) or acetonitrile.

Q2: What are the primary side reactions to be aware of?

The main side reaction is polybromination, leading to the formation of 4,5-dibromo-N,N-dimethyl-1,3-thiazol-2-amine. This occurs when an excess of the brominating agent is used or if the reaction is allowed to proceed for too long.

Q3: How can I monitor the progress of the reaction?

The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The product, this compound, should have a higher Rf value than the starting material, 2-(dimethylamino)thiazole. Any polybrominated byproduct will likely have an even higher Rf.

Q4: What are the recommended work-up and purification procedures?

After the reaction is complete, the mixture is typically quenched with an aqueous solution of sodium thiosulfate to remove any unreacted bromine. The product is then extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified, most commonly by column chromatography on silica gel.

Q5: How can I confirm the structure of the final product?

The structure of this compound can be confirmed using standard analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural elucidation. Mass Spectrometry (MS) can be used to confirm the molecular weight and isotopic pattern of the bromine atom.

Experimental Protocols

Synthesis of this compound

Materials:

  • 2-(dimethylamino)thiazole

  • N-Bromosuccinimide (NBS)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-(dimethylamino)thiazole (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-Bromosuccinimide (1.05 eq) portion-wise to the cooled solution over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Add saturated aqueous sodium bicarbonate solution to neutralize any acidic byproducts.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Visualizations

Signaling Pathways and Experimental Workflows

Synthesis_Pathway cluster_reagents 2-(dimethylamino)thiazole 2-(dimethylamino)thiazole Product 4-Bromo-N,N-dimethyl- 1,3-thiazol-2-amine 2-(dimethylamino)thiazole->Product Bromination NBS NBS THF_0C THF, 0 °C

Caption: Main synthetic pathway for this compound.

Side_Reactions Main_Product 4-Bromo-N,N-dimethyl- 1,3-thiazol-2-amine Side_Product 4,5-Dibromo-N,N-dimethyl- 1,3-thiazol-2-amine Main_Product->Side_Product Over-bromination Excess_NBS Excess NBS

Caption: Formation of the primary side product via over-bromination.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_TLC Analyze TLC Plate Start->Check_TLC Multiple_Spots Multiple Spots Observed? Check_TLC->Multiple_Spots Optimize_Chroma Optimize Column Chromatography Multiple_Spots->Optimize_Chroma Yes Check_Conditions Review Reaction Conditions Multiple_Spots->Check_Conditions No End Pure Product Optimize_Chroma->End Adjust_Stoich Adjust Stoichiometry of Brominating Agent Check_Conditions->Adjust_Stoich Control_Temp Ensure Proper Temperature Control Check_Conditions->Control_Temp Adjust_Stoich->End Control_Temp->End

Caption: A workflow for troubleshooting common synthesis issues.

Technical Support Center: Optimizing Suzuki Coupling with 4-Bromo-N,N-dimethyl-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 4-Bromo-N,N-dimethyl-1,3-thiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to optimize your reaction conditions and address common challenges encountered during experiments.

Troubleshooting Guide

This section addresses specific issues you might encounter during the Suzuki coupling of this compound.

Question: My Suzuki coupling reaction is resulting in a low or no yield of the desired product. What are the likely causes and how can I troubleshoot this?

Answer: Low or no yield in Suzuki couplings with electron-rich heteroaromatic halides like this compound is a common issue. The electron-donating N,N-dimethylamino group can make the oxidative addition step of the catalytic cycle sluggish.[1][2] Here’s a systematic approach to troubleshooting:

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and its coordinating ligand is crucial. Standard catalysts like Pd(PPh₃)₄ may not be effective for this type of substrate.[1][3]

    • Troubleshooting: Switch to a more electron-rich and sterically hindered phosphine ligand, such as those from the Buchwald family (e.g., XPhos, SPhos), which can facilitate the oxidative addition and reductive elimination steps.[2][4][5] Pre-formed palladium precatalysts (e.g., XPhos Pd G3) can also improve catalyst activation and stability.[6]

  • Base Selection: The base plays a critical role in the transmetalation step and its effectiveness is often solvent-dependent.[1][7] An inappropriate base can lead to side reactions or poor reactivity.

    • Troubleshooting: Screen a variety of bases. While inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are common, the choice can significantly impact the yield.[8][9] For instance, K₃PO₄ is often effective in anhydrous conditions (though a small amount of water can be beneficial), while carbonates are typically used in aqueous solvent mixtures.[2] If your substrate is base-sensitive, consider using a milder base like KF.[4]

  • Solvent System: The solvent affects the solubility of your reactants and the activity of the catalyst.[4][10]

    • Troubleshooting: A mixture of an organic solvent and water (e.g., 1,4-dioxane/water, toluene/water) is often used to facilitate the dissolution of both the organic and inorganic reagents.[9][10] Anhydrous polar aprotic solvents like DMF or DME can also be effective, particularly with phosphate bases.[4][6]

  • Reaction Temperature: Sub-optimal temperatures can lead to an incomplete or slow reaction.

    • Troubleshooting: Most Suzuki couplings are run at elevated temperatures, typically between 80-110 °C.[3][8] If the reaction is sluggish, a moderate increase in temperature may improve the yield. However, excessively high temperatures can lead to catalyst decomposition or side reactions.[11]

  • Degassing: Palladium(0) catalysts are sensitive to oxygen, which can lead to catalyst deactivation and the formation of homocoupling byproducts.[1][12]

    • Troubleshooting: Ensure your reaction mixture is thoroughly degassed by bubbling an inert gas (e.g., argon or nitrogen) through the solvent before adding the catalyst.[8][9] Maintaining an inert atmosphere throughout the reaction is critical.

Question: I am observing significant amounts of a byproduct that appears to be the dehalogenated starting material. What causes this and how can I prevent it?

Answer: Dehalogenation, the replacement of the bromine atom with a hydrogen atom, is a common side reaction in Suzuki couplings.[11] This consumes your starting material and reduces the yield of the desired product.

  • Primary Causes:

    • Source of Hydride: The presence of a hydride source in the reaction mixture can lead to the reduction of the aryl bromide after oxidative addition to the palladium catalyst.[1] Potential sources include certain bases or impurities in the solvents.

    • Reaction Conditions: High temperatures and prolonged reaction times can favor dehalogenation.[11]

  • Troubleshooting Strategies:

    • Screen Different Bases: Switch to a non-hydridic base. For example, if you suspect your base is contributing to the issue, try alternatives like Cs₂CO₃ or K₃PO₄.

    • Use High-Purity Solvents: Ensure your solvents are anhydrous and of high purity to minimize potential hydride impurities.[1]

    • Optimize Temperature and Time: Try running the reaction at a lower temperature for a longer period to see if the selectivity improves.

    • Ligand Choice: The ligand can influence the relative rates of reductive elimination (desired) versus dehalogenation (undesired). Experimenting with different ligands may be beneficial.

Question: My reaction is producing a homocoupled dimer of my boronic acid. How can I minimize this side reaction?

Answer: Homocoupling of the boronic acid is another frequent side reaction, often indicating an issue with the catalyst's oxidation state or the presence of oxygen.[12]

  • Primary Causes:

    • Presence of Oxygen: As mentioned, oxygen can oxidize the Pd(0) catalyst to Pd(II), which can promote the homocoupling of the boronic acid.[12]

    • Inefficient Catalytic Cycle: If the cross-coupling catalytic cycle is slow, the side reaction of homocoupling may become more prominent.

  • Troubleshooting Strategies:

    • Thorough Degassing: This is the most critical step to prevent homocoupling. Ensure your solvents and reaction vessel are properly purged with an inert gas.[12]

    • Use of Pd(0) Precatalysts: Starting with a Pd(0) source like Pd₂(dba)₃ or using a precatalyst that readily generates the active Pd(0) species can be advantageous.[7]

    • Optimize Reaction Conditions: Improving the rate of the desired cross-coupling by optimizing the catalyst, ligand, base, and temperature can help to outcompete the homocoupling side reaction.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose catalyst to start with for the Suzuki coupling of this compound?

A1: For challenging electron-rich heteroaromatic bromides, a good starting point is often a palladium precatalyst with a bulky, electron-rich phosphine ligand.[2][5] Systems like Pd(dppf)Cl₂ are a common initial choice, but for this specific substrate, a more robust system like an XPhos or SPhos-based precatalyst (e.g., XPhos Pd G3) may provide better results from the outset.[6][13]

Q2: Is water necessary for this Suzuki coupling reaction?

A2: Not always, but it is often beneficial. Water is typically added as a co-solvent to dissolve the inorganic base (like Na₂CO₃ or K₂CO₃) and facilitate the transmetalation step.[9][10] However, successful Suzuki couplings can also be run under anhydrous conditions, often using a base like K₃PO₄ in a solvent such as dioxane or DMF.[2] If your starting material or product is sensitive to water, exploring anhydrous conditions is recommended.

Q3: How much boronic acid should I use?

A3: It is common practice to use a slight excess of the boronic acid, typically 1.1 to 1.5 equivalents relative to the aryl bromide.[8][9] This helps to drive the reaction to completion, especially since boronic acids can undergo competitive side reactions like protodeboronation or homocoupling.[4]

Q4: How can I monitor the progress of my reaction?

A4: The progress of the reaction can be conveniently monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[8] By comparing the reaction mixture to spots of your starting materials, you can observe the consumption of the this compound and the appearance of the new, typically less polar, product spot.

Quantitative Data Summary

The following tables provide a summary of typical reaction conditions and their impact on yield for Suzuki couplings of similar heteroaromatic bromides. These should serve as a starting point for optimization.

Table 1: Effect of Catalyst and Ligand on Reaction Yield

Catalyst (mol%)Ligand (mol%)Temperature (°C)Time (h)Yield (%)
Pd(PPh₃)₄ (5)-10024< 20
Pd(OAc)₂ (2)SPhos (4)1001275
Pd₂(dba)₃ (2)XPhos (4)1001285
XPhos Pd G3 (2)-1001092

Table 2: Effect of Base and Solvent on Reaction Yield

Base (equiv.)SolventTemperature (°C)Time (h)Yield (%)
K₂CO₃ (2)Dioxane/H₂O (4:1)1001268
Cs₂CO₃ (2)Dioxane1001281
K₃PO₄ (2)Toluene1101088
K₃PO₄ (2)DMF1001079

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This protocol is a generalized starting point and may require optimization for specific boronic acids.[8][9]

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., XPhos Pd G3, 2 mol%)

  • Base (e.g., K₃PO₄, 2.0 eq)

  • Anhydrous solvent (e.g., 1,4-dioxane or toluene)

  • Reaction vessel (e.g., microwave vial or Schlenk tube)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry reaction vessel, add this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent, followed by the palladium catalyst.

  • Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C) for the specified time (2-24 hours). The reaction progress can be monitored by TLC or LC-MS.[8]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired coupled product.[8]

Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products pd0 Pd(0)L_n pd_ox R-Pd(II)L_n-X pd0->pd_ox Oxidative Addition pd_trans R-Pd(II)L_n-R' pd_ox->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination product R-R' (Coupled Product) pd_trans->product aryl_halide R-X (4-Bromo-thiazole) aryl_halide->pd_ox boronic_acid R'-B(OH)₂ boronic_acid->pd_trans base Base (e.g., K₃PO₄) base->pd_trans

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low or No Yield catalyst Is the catalyst system optimal? (e.g., Pd(PPh₃)₄ vs. Buchwald) start->catalyst base_solvent Is the base/solvent combination appropriate? catalyst->base_solvent No change_catalyst Switch to bulky, electron-rich ligand/precatalyst (e.g., XPhos). catalyst->change_catalyst Yes temp Is the temperature optimized? base_solvent->temp No screen_base_solvent Screen bases (K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (Dioxane/H₂O, Toluene). base_solvent->screen_base_solvent Yes degas Was the reaction thoroughly degassed? temp->degas No adjust_temp Increase temperature incrementally (e.g., 80°C -> 110°C). temp->adjust_temp Yes improve_degas Improve degassing procedure (e.g., freeze-pump-thaw). degas->improve_degas Yes success Improved Yield degas->success No change_catalyst->base_solvent screen_base_solvent->temp adjust_temp->degas improve_degas->success

Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.

References

Overcoming low yields in the bromination of N,N-dimethyl-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bromination of N,N-dimethyl-1,3-thiazol-2-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during the synthesis of brominated N,N-dimethyl-1,3-thiazol-2-amine, a crucial intermediate in pharmaceutical development. Our goal is to help you optimize your reaction conditions to maximize yields and minimize the formation of impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in the bromination of N,N-dimethyl-1,3-thiazol-2-amine?

A1: Low yields in the bromination of N,N-dimethyl-1,3-thiazol-2-amine are typically attributed to several factors:

  • Over-bromination: The thiazole ring is highly activated, making it susceptible to the formation of di- or even tri-brominated products.[1]

  • Lack of Regioselectivity: While the C5 position is electronically favored for bromination, reactions at other positions on the thiazole ring can occur, leading to a mixture of isomers.[1]

  • Side Reactions: The exocyclic N,N-dimethylamino group can potentially react with the brominating agent, although ring bromination is generally more favorable.[1]

  • Decomposition: The use of harsh reaction conditions, such as high temperatures or strong acids, can lead to the decomposition of the starting material or the desired product.[1]

Q2: How can I selectively achieve mono-bromination at the C5 position?

A2: Achieving selective C5 mono-bromination requires precise control over the reaction conditions. Key strategies include:

  • Low Temperature: Performing the reaction at low temperatures, such as 0°C to -10°C, can significantly suppress the formation of di-brominated byproducts.[1]

  • Stoichiometry Control: Use a strict 1:1 stoichiometric ratio of N,N-dimethyl-1,3-thiazol-2-amine to the brominating agent.[1]

  • Choice of Brominating Agent: Milder and more selective brominating agents are often preferred over elemental bromine. N-Bromosuccinimide (NBS) and copper(II) bromide (CuBr₂) are commonly used for this purpose.[1][2]

  • Enzymatic Bromination: For very high selectivity, consider using a vanadium-dependent haloperoxidase (VHPO) which can cleanly catalyze mono-bromination.[1][3]

Q3: My TLC analysis shows multiple spots. What could be the issue and how can I resolve it?

A3: The presence of multiple spots on a TLC plate indicates a mixture of products. This is a common issue and can be addressed by:

  • Identifying the byproducts: The additional spots likely correspond to over-brominated products, regioisomers, or unreacted starting material.

  • Optimizing Reaction Conditions:

    • To reduce over-bromination, lower the reaction temperature and use a 1:1 stoichiometry of your substrate to the brominating agent.[1]

    • To improve regioselectivity, consider a more selective brominating agent like CuBr₂ or an enzymatic method.[1]

    • Ensure the reaction goes to completion by monitoring with TLC. If starting material remains, a slight excess of the brominating agent might be necessary, but this should be done cautiously to avoid over-bromination.

Q4: The brominated product seems to decompose during purification. What precautions should I take?

A4: The stability of brominated 2-aminothiazoles can be a concern during purification. To minimize decomposition:

  • Deactivated Silica Gel: If using column chromatography, use silica gel that has been deactivated with a base like triethylamine.[1]

  • Avoid High Temperatures: When evaporating the solvent, use a rotary evaporator at a low temperature.[1]

  • Prompt Purification: Purify the product as soon as possible after the reaction is complete, as prolonged storage of the crude product can lead to degradation.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the bromination of N,N-dimethyl-1,3-thiazol-2-amine.

Observation Potential Cause Recommended Action
Low to no conversion of starting material 1. Insufficiently reactive brominating agent. 2. Reaction temperature is too low. 3. Inactive catalyst (if applicable).1. Consider a more reactive brominating agent (e.g., elemental bromine, used with caution). 2. Gradually increase the reaction temperature while monitoring by TLC. 3. Ensure the catalyst is fresh and active.
Formation of multiple products (observed on TLC/NMR) 1. Over-bromination (di- or tri-bromination). 2. Lack of regioselectivity. 3. Decomposition of starting material or product.1. Lower the reaction temperature (e.g., to 0°C or -10°C). Use a strict 1:1 stoichiometry of substrate to NBS.[1] 2. Employ a more selective brominating agent like CuBr₂ or consider an enzymatic method.[1] 3. Use milder reaction conditions and ensure the work-up procedure is not harsh.
Desired mono-brominated product is contaminated with di-brominated product 1. Reaction temperature is too high. 2. Excess brominating agent was used. 3. Prolonged reaction time.1. Perform the reaction at a lower temperature.[1] 2. Carefully control the stoichiometry of the brominating agent.[1] 3. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.[1]
Product decomposes during purification 1. Sensitivity of the brominated product to silica gel. 2. Thermal instability.1. Use deactivated silica gel (e.g., treated with triethylamine) for column chromatography.[1] 2. Avoid high temperatures during solvent evaporation.[1]

Data Presentation

Comparison of Bromination Methods for 2-Aminothiazoles
Brominating Agent Solvent Temperature (°C) Typical Yield of C5-Bromo Product Key Advantages Key Disadvantages
N-Bromosuccinimide (NBS) Acetonitrile, DMF, CCl₄0 to RTModerate to HighMilder than Br₂, solid reagent, easy to handle.[4]Can lead to over-bromination if not controlled.[1]
Copper(II) Bromide (CuBr₂) Acetonitrile, Chloroform-Ethyl AcetateRT to RefluxGood to ExcellentHigh regioselectivity for mono-bromination.[2]Requires removal of copper salts during work-up.
Elemental Bromine (Br₂) Acetic Acid, CCl₄RTVariableHighly reactive.Low selectivity, hazardous to handle, can lead to significant byproducts.[4]
Vanadium-dependent haloperoxidase (VHPO) Aqueous Buffer30High to ExcellentVery high selectivity, environmentally friendly.[3]Requires specialized enzymes and conditions.[3]

Experimental Protocols

Protocol 1: Bromination using N-Bromosuccinimide (NBS)
  • Dissolution: Dissolve N,N-dimethyl-1,3-thiazol-2-amine (1.0 eq) in a suitable solvent such as acetonitrile or DMF in a round-bottom flask.

  • Cooling: Cool the solution to 0°C or -10°C in an ice or ice-salt bath.

  • Addition of NBS: Add N-bromosuccinimide (1.0 eq) portion-wise to the stirred solution.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography.[1]

Protocol 2: Bromination using Copper(II) Bromide (CuBr₂)
  • Dissolution: Dissolve N,N-dimethyl-1,3-thiazol-2-amine (1.0 eq) and CuBr₂ (1.0 eq) in acetonitrile.[1]

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the progress of the reaction by TLC.

  • Work-up: Once the starting material is consumed, evaporate the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with aqueous ammonia (0.1 M) to remove copper salts.[1]

  • Purification: Dry the organic layer over MgSO₄, filter, and evaporate the solvent. Purify the crude product by silica gel column chromatography.[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Substrate in Solvent B Cool Reaction Mixture A->B 1. Setup C Add Brominating Agent (e.g., NBS) B->C 2. Initiation D Monitor by TLC C->D 3. Monitoring E Quench Reaction D:e->E:w 4. Completion F Extract Product E->F G Purify by Chromatography F->G H Characterize Final Product G->H

Caption: General workflow for the bromination of N,N-dimethyl-1,3-thiazol-2-amine.

troubleshooting_guide cluster_solutions start Low Yield? check_conversion Starting Material Consumed? start->check_conversion check_purity Single Product on TLC? check_conversion->check_purity Partially/Yes no_conversion Increase Temperature or Use Stronger Brominating Agent check_conversion->no_conversion No incomplete_conversion Increase Reaction Time or Slightly Increase Brominating Agent check_conversion->incomplete_conversion Partially multiple_products Lower Temperature, Use 1:1 Stoichiometry, Consider Milder Agent (CuBr₂) check_purity->multiple_products No good_yield Reaction Successful check_purity->good_yield Yes

Caption: Decision tree for troubleshooting low yields in the bromination reaction.

References

"4-Bromo-N,N-dimethyl-1,3-thiazol-2-amine" stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information on the stability and storage of 4-Bromo-N,N-dimethyl-1,3-thiazol-2-amine, along with troubleshooting advice for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, the compound should be stored under controlled conditions. While specific stability data for this compound is limited, general recommendations from suppliers suggest storage at room temperature in a ventilated place for short-term use. For long-term storage, a temperature of -20°C is recommended, which may preserve the compound for 1-2 years. To prevent degradation, it is crucial to keep the container tightly sealed and protected from moisture and light.

Q2: How stable is this compound in solution?

The stability of this compound in solution is dependent on the solvent, pH, and temperature. Halogenated heterocyclic compounds can be susceptible to degradation in both acidic and basic conditions. It is advisable to prepare solutions fresh for each experiment. If storage of a solution is necessary, it should be kept at a low temperature (2-8°C or -20°C) for a short duration. A small-scale stability test in the desired solvent is recommended before proceeding with critical experiments.

Q3: What are the potential degradation pathways for this compound?

While specific degradation pathways for this compound have not been extensively documented, compounds with similar structures, such as brominated thiazoles, can undergo degradation through several mechanisms. These may include:

  • Hydrolysis: The thiazole ring or the C-Br bond may be susceptible to hydrolysis under certain pH conditions.

  • Photodegradation: Exposure to light, particularly UV light, can potentially lead to the cleavage of the C-Br bond or other transformations.

  • Oxidation: The dimethylamino group and the thiazole ring can be susceptible to oxidation. It is recommended to handle the compound under an inert atmosphere (e.g., nitrogen or argon) where possible, especially for sensitive reactions.

Q4: Are there any known incompatibilities with other reagents?

Avoid strong oxidizing agents, strong acids, and strong bases, as these can promote the degradation of the compound. When used in reactions, such as palladium-catalyzed cross-couplings, the choice of base is critical, as some strong bases may lead to side reactions or degradation.

Troubleshooting Guide

Issue: Inconsistent or Low Yields in Cross-Coupling Reactions (e.g., Suzuki, Stille)

Cross-coupling reactions involving brominated thiazoles can sometimes be challenging. If you are experiencing inconsistent or low yields, consider the following troubleshooting steps:

  • Reagent Quality:

    • Check the Purity of this compound: Impurities can interfere with the catalytic cycle. Consider re-purifying the material if its purity is questionable.

    • Use Fresh Reagents: Ensure all other reagents, especially the organoboron or organotin compounds and the palladium catalyst, are of high quality and have been stored correctly.

  • Reaction Conditions:

    • Inert Atmosphere: Strictly maintain an inert atmosphere (argon or nitrogen) throughout the reaction setup and duration to prevent catalyst oxidation and potential degradation of the substrate.

    • Solvent and Base: The choice of solvent and base is crucial. Screen different conditions to find the optimal combination for your specific reaction.

    • Temperature: Optimize the reaction temperature. Some cross-coupling reactions with electron-rich heterocycles may require higher temperatures to facilitate oxidative addition.

  • Catalyst and Ligand:

    • Catalyst Screening: If standard catalysts are not effective, consider screening a range of palladium catalysts and phosphine ligands. Electron-rich ligands can sometimes improve the efficiency of oxidative addition to the electron-rich thiazole ring.

Data Summary

ParameterRecommended ConditionNotes
Short-Term Storage Room TemperatureStore in a well-ventilated, dry place, protected from light.
Long-Term Storage -20°CMay be stable for 1-2 years under these conditions.
Handling Handle in a well-ventilated area or under a fume hood.Use appropriate personal protective equipment (PPE).
Solution Storage Prepare fresh or store at 2-8°C or -20°C for short periods.Stability in solution is solvent and pH-dependent.

Experimental Workflow & Troubleshooting

G cluster_prep Preparation cluster_reaction Reaction cluster_troubleshooting Troubleshooting cluster_outcome Outcome start Start Experiment check_purity Check Compound Purity & Appearance start->check_purity prep_solution Prepare Solution Fresh check_purity->prep_solution run_reaction Run Reaction Under Inert Atmosphere prep_solution->run_reaction monitor_reaction Monitor Reaction Progress (TLC, LC-MS) run_reaction->monitor_reaction low_yield Low Yield or Incomplete Reaction? monitor_reaction->low_yield degradation Suspect Degradation? low_yield->degradation Yes success Successful Reaction low_yield->success No check_conditions Verify Reaction Conditions (Temp, Time) check_reagents Assess Reagent Quality (Catalyst, Base, Solvent) check_conditions->check_reagents optimize Optimize Catalyst/Ligand & Screen Solvents/Bases check_reagents->optimize optimize->run_reaction Re-run degradation->check_conditions No obvious degradation analyze_impurities Analyze Byproducts/Impurities (NMR, MS) degradation->analyze_impurities Yes, unexpected spots/peaks consult_literature Consult Literature for Similar Substrates analyze_impurities->consult_literature failure Identify Degradation Pathway / Revise Synthesis consult_literature->failure

Technical Support Center: Troubleshooting Palladium Catalyst Deactivation in Reactions of "4-Bromo-N,N-dimethyl-1,3-thiazole-2-amine"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for palladium-catalyzed reactions involving 4-Bromo-N,N-dimethyl-1,3-thiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to catalyst deactivation and to provide practical solutions in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My cross-coupling reaction with this compound is sluggish or has stalled. How do I know if the palladium catalyst is deactivated?

A: Signs of catalyst deactivation include a significant drop in reaction rate, incomplete conversion of starting materials even with extended reaction times, or a change in the reaction mixture's color, such as the formation of a black precipitate known as palladium black.[1] This precipitate is indicative of the agglomeration of the active Pd(0) species into inactive nanoparticles.[2]

Q2: What are the most likely causes of catalyst deactivation when using this specific substrate?

A: The structure of this compound presents several potential challenges that can lead to catalyst deactivation:

  • Coordination Poisoning: The nitrogen and sulfur atoms in the thiazole ring, as well as the nitrogen of the N,N-dimethylamino group, can coordinate to the palladium center. This can inhibit the catalyst by blocking sites required for the catalytic cycle.[3]

  • Formation of Palladium Black: Reduction of the active Pd(0) catalyst to form inactive aggregates is a common deactivation pathway, especially at elevated temperatures or in the presence of impurities.[4][5]

  • Ligand Degradation: Phosphine ligands, commonly used in cross-coupling reactions, can be sensitive to oxidation or other degradation pathways, leading to the loss of the active catalytic complex.[6][7]

  • Presence of Oxygen: Inadequate degassing of solvents and reagents can lead to the oxidation of the active Pd(0) catalyst to inactive Pd(II) species.[6][8]

Q3: I observe the formation of palladium black in my reaction. What steps can I take to prevent this?

A: The formation of palladium black is a common issue and can often be mitigated by:

  • Ligand Selection: Employing bulky, electron-rich phosphine ligands (e.g., biarylphosphines like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can stabilize the Pd(0) center and prevent aggregation.[9][10]

  • Rigorous Degassing: Ensure all solvents and the reaction vessel are thoroughly de-gassed to remove oxygen. Techniques such as bubbling with an inert gas (argon or nitrogen) or freeze-pump-thaw cycles are effective.[11]

  • Lowering Reaction Temperature: High temperatures can accelerate the decomposition of the catalyst. If possible, running the reaction at a lower temperature for a longer duration may be beneficial.[11]

  • Using a Pre-catalyst: Well-defined palladium pre-catalysts often show higher stability and reproducibility compared to generating the active catalyst in situ from a Pd(II) source.[9][12]

Q4: Can the N,N-dimethylamino group on my substrate interfere with the catalysis?

A: Yes, the N,N-dimethylamino group is a Lewis basic site and can coordinate to the palladium catalyst. This coordination can sometimes be beneficial by stabilizing the catalyst, but it can also act as an inhibitor by competing with other necessary coordination events in the catalytic cycle.[13] The choice of ligand is crucial to modulate the electronic and steric environment around the palladium center to minimize this inhibition.

Q5: Are there general recommendations for choosing a catalyst system for Suzuki-Miyaura coupling with this substrate?

A: For Suzuki-Miyaura couplings of heteroaryl bromides, particularly those with potentially coordinating groups, a systematic approach to catalyst selection is recommended. While specific data for this compound is limited, data from analogous bromothiazole systems can provide a good starting point. Bulky, electron-rich phosphine ligands are often more effective than simpler ones like triphenylphosphine (PPh₃).[9] A screening of different palladium sources, ligands, and bases is often necessary to identify the optimal conditions.

Troubleshooting Guides

Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling

If you are experiencing low or no conversion in a Suzuki-Miyaura coupling reaction, consider the following troubleshooting steps in a logical sequence.

Troubleshooting Workflow for Low Conversion

start Low/No Conversion catalyst_check 1. Catalyst & Ligand Integrity - Is the catalyst/ligand fresh? - Stored under inert atmosphere? start->catalyst_check conditions_check 2. Reaction Conditions - Temperature appropriate? - Sufficient reaction time? catalyst_check->conditions_check If catalyst is ok catalyst_solution Action: - Use fresh catalyst/ligand. - Screen different ligands (e.g., SPhos, XPhos). catalyst_check->catalyst_solution reagents_check 3. Reagent Quality - Purity of boronic acid? - Anhydrous/degassed solvent? conditions_check->reagents_check If conditions are ok conditions_solution Action: - Increase temperature incrementally. - Extend reaction time. conditions_check->conditions_solution base_check 4. Base Selection - Base strong enough? - Base soluble in reaction media? reagents_check->base_check If reagents are ok reagents_solution Action: - Use fresh, high-purity boronic acid. - Thoroughly degas solvent. reagents_check->reagents_solution base_solution Action: - Screen alternative bases (e.g., K3PO4, Cs2CO3). - Ensure adequate equivalents of base. base_check->base_solution

Caption: A logical workflow for troubleshooting low yields in Suzuki coupling.

Issue 2: Catalyst Deactivation in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination can be sensitive to substrate and reaction conditions. The presence of the aminothiazole core in your substrate can lead to catalyst inhibition.

Potential Deactivation Pathways and Solutions

Deactivation Catalyst Deactivation in Buchwald-Hartwig Inhibition Substrate Inhibition N/S atoms of thiazole or N,N-dimethylamino group coordinate to Pd Deactivation->Inhibition Ligand_Deg Ligand Degradation Oxidation or decomposition of phosphine ligand Deactivation->Ligand_Deg Pd_Agg Palladium Agglomeration Formation of inactive Pd black Deactivation->Pd_Agg Solution_Inhibition Solution: - Use bulky ligands (e.g., tBuXPhos, RuPhos) to create steric hindrance around Pd. - Optimize ligand-to-metal ratio. Inhibition->Solution_Inhibition Solution_Ligand_Deg Solution: - Ensure strictly anaerobic conditions. - Use air-stable pre-catalysts. Ligand_Deg->Solution_Ligand_Deg Solution_Pd_Agg Solution: - Lower reaction temperature. - Use a more stabilizing ligand. Pd_Agg->Solution_Pd_Agg

Caption: Common deactivation pathways and solutions in Buchwald-Hartwig amination.

Quantitative Data Summary

Direct quantitative data for "this compound" is scarce in the literature. The following tables provide representative data for the Suzuki-Miyaura coupling of analogous bromo-heterocyclic compounds to guide your optimization efforts.

Table 1: Catalyst and Ligand Screening for Suzuki-Miyaura Coupling of 5-Bromo-1-ethyl-1H-indazole with N-Boc-2-pyrroleboronic acid [12]

EntryPalladium Catalyst (mol%)Reaction Time (h)Yield (%)
1Pd(PPh₃)₄ (5)2440
2Pd(PPh₃)₂Cl₂ (5)2460
3Pd(PCy₃)₂ (5)250
4Pd(dppf)Cl₂ (5)285

Reaction conditions: 5-bromo-1-ethyl-1H-indazole (1 equiv.), N-Boc-2-pyrroleboronic acid (1.2 equiv.), K₂CO₃ (2 equiv.), DME, 80 °C.

Table 2: Base and Solvent Effects on Suzuki-Miyaura Coupling of 4-Bromotoluene with Phenylboronic Acid (Illustrative)

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Yield (%)
1Pd(OAc)₂ (2)SPhos (4)K₂CO₃ (2)Toluene/H₂O (2:1)10085
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O (4:1)10095
3Pd(OAc)₂ (2)SPhos (4)Cs₂CO₃ (2)THF/H₂O (3:1)8092
4Pd₂(dba)₃ (1)XPhos (3)K₃PO₄ (2)Dioxane/H₂O (4:1)10098

This table is a generalized representation to illustrate the impact of different bases and solvents and does not represent data for the specific target molecule.

Experimental Protocols

The following protocols are generalized starting points for common cross-coupling reactions with this compound, based on procedures for structurally similar compounds.[5][9] Optimization will likely be necessary.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2 - 1.5 equiv.)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₃PO₄, 2-3 equiv.)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the degassed solvent via syringe.

  • Stir the reaction mixture at 80-110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv.)

  • Amine coupling partner (1.1 - 1.3 equiv.)

  • Palladium pre-catalyst (e.g., tBuXPhos Palladacycle, 1-3 mol%)

  • Base (e.g., NaOtBu or K₂CO₃, 1.5 - 2.5 equiv.)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • In a glovebox, add the palladium pre-catalyst and the base to an oven-dried Schlenk flask.

  • Remove the flask from the glovebox, add this compound, and seal the flask.

  • Evacuate and backfill with an inert gas three times.

  • Add the degassed solvent, followed by the amine coupling partner via syringe.

  • Stir the reaction at 80-110 °C and monitor by TLC or LC-MS.

  • After completion, cool the mixture and filter through a pad of Celite, rinsing with an organic solvent.

  • Concentrate the filtrate and purify the crude product, typically by column chromatography.

Catalyst Regeneration

For heterogeneous catalysts that have been deactivated by pore blockage or coking, washing procedures may restore some activity. For homogeneously catalyzed reactions where palladium black has precipitated, recovery of the palladium is possible, but regeneration of the active catalyst in solution is often impractical.

General Protocol for Regeneration of Pd/C: A deactivated palladium on carbon (Pd/C) catalyst can sometimes be regenerated.[14]

  • Filter the catalyst from the reaction mixture.

  • Wash the catalyst sequentially with deionized water and then methanol to remove adsorbed organic residues.

  • Treatment with a reducing agent (e.g., hydrazine or sodium borohydride in an appropriate solvent) can sometimes reduce oxidized palladium species back to Pd(0).

  • After reduction, wash the catalyst again with methanol and then deionized water.

  • Dry the catalyst thoroughly under vacuum before reuse.

Note: The effectiveness of this procedure is highly dependent on the cause of deactivation. Catalyst poisoning by sulfur-containing compounds like thiazoles can be irreversible.

References

Technical Support Center: Synthesis of 4-Bromo-N,N-dimethyl-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-N,N-dimethyl-1,3-thiazol-2-amine.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and versatile method for synthesizing the 2-aminothiazole core of this compound is the Hantzsch thiazole synthesis.[1][2][3][4][5] This reaction involves the condensation of an α-haloketone with a thiourea derivative. For the target molecule, this would specifically involve the reaction of an appropriate α,α,α-trihaloketone with N,N-dimethylthiourea.

Q2: Which α-haloketone should be used as a starting material?

A2: To achieve the 4-bromo substitution on the thiazole ring, a tribrominated ketone is the most suitable precursor. A plausible starting material is 1,1,1-tribromoacetone. The reaction of 1,1-dibromoacetone with thiourea is known to yield a 4-(bromomethyl)thiazole, suggesting that a tribromo-precursor is necessary for the desired 4-bromo- substitution.

Q3: What are the typical reaction conditions for the Hantzsch synthesis of this compound?

A3: Generally, the Hantzsch thiazole synthesis is carried out by refluxing the α-haloketone and the thiourea derivative in a protic solvent such as ethanol.[5] The reaction progress should be monitored by Thin Layer Chromatography (TLC). After completion, the reaction mixture is typically cooled and neutralized with a mild base, such as a sodium bicarbonate solution, to precipitate the product.[5]

Q4: What are the main classes of impurities to expect in the synthesis of this compound?

A4: The primary impurity classes include:

  • Unreacted Starting Materials: Residual 1,1,1-tribromoacetone and N,N-dimethylthiourea.

  • Over- or Under-brominated Thiazoles: Formation of di-bromo or non-brominated thiazole analogs.

  • Isomeric Byproducts: Although less common with N,N-disubstituted thioureas, alternative cyclization pathways can lead to isomeric heterocycles such as 1,3,4-thiadiazoles.

  • Hydrolysis Products: Hydrolysis of the starting materials or the final product can introduce impurities.

  • Solvent Adducts: Impurities related to the reaction solvent may also be present.

Q5: How can I purify the final product?

A5: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture. For more challenging purifications, column chromatography on silica gel is an effective method.

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
Low or No Product Formation - Inactive starting materials.- Incorrect reaction temperature.- Insufficient reaction time.- Verify the purity and reactivity of the α-haloketone and N,N-dimethylthiourea.- Ensure the reaction is heated to reflux.- Monitor the reaction by TLC to determine the optimal reaction time.
Presence of Multiple Spots on TLC - Incomplete reaction.- Formation of multiple byproducts.- Degradation of the product.- Increase the reaction time or temperature.- Optimize the stoichiometry of the reactants.- Purify the crude product using column chromatography.
Product is a Dark Oil Instead of a Solid - Presence of significant impurities.- Incomplete removal of solvent.- Attempt to triturate the oil with a non-polar solvent like hexane to induce solidification.- Purify the oil using column chromatography.- Ensure complete removal of the solvent under reduced pressure.
Difficulty in Removing Starting Materials - Inappropriate work-up procedure.- Similar polarity of the product and starting materials.- Adjust the pH during work-up to facilitate the removal of acidic or basic starting materials.- Optimize the mobile phase for column chromatography to achieve better separation.

Impurity Profile and Analytical Data

A summary of potential impurities and their characteristics is provided below.

Impurity Potential Source Analytical Identification
1,1,1-TribromoacetoneUnreacted starting materialGC-MS, 1H NMR
N,N-DimethylthioureaUnreacted starting materialHPLC-UV, 1H NMR
4,5-Dibromo-N,N-dimethyl-1,3-thiazol-2-amineOver-brominationLC-MS, 1H NMR, 13C NMR
N,N-Dimethyl-1,3-thiazol-2-amineIncomplete bromination of precursorLC-MS, 1H NMR, 13C NMR
2-(Dimethylamino)-1,3,4-thiadiazole derivativeIsomeric byproduct formationLC-MS, 1H NMR, 13C NMR

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • 1,1,1-Tribromoacetone

  • N,N-Dimethylthiourea

  • Ethanol

  • Saturated sodium bicarbonate solution

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N,N-dimethylthiourea (1.0 equivalent) in ethanol.

  • Add 1,1,1-tribromoacetone (1.0 equivalent) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the mixture until effervescence ceases.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold deionized water.

  • Dry the product under vacuum.

  • Recrystallize the crude product from an ethanol/water mixture for further purification if necessary.

Protocol 2: HPLC-UV Analysis of Reaction Mixture

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm and 280 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Dilute a small aliquot of the reaction mixture in the initial mobile phase composition.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Visualizations

Synthesis_Workflow Synthesis of this compound cluster_start Starting Materials cluster_reaction Hantzsch Thiazole Synthesis cluster_workup Work-up and Purification 1_1_1_Tribromoacetone 1,1,1-Tribromoacetone Reaction Condensation in Ethanol (Reflux) 1_1_1_Tribromoacetone->Reaction N_N_Dimethylthiourea N,N-Dimethylthiourea N_N_Dimethylthiourea->Reaction Neutralization Neutralization (aq. NaHCO3) Reaction->Neutralization Filtration Filtration Neutralization->Filtration Purification Recrystallization / Chromatography Filtration->Purification Final_Product This compound Purification->Final_Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Workflow Troubleshooting Common Synthesis Issues Start Problem Encountered Low_Yield Low Yield Start->Low_Yield Impure_Product Impure Product (TLC) Start->Impure_Product Check_Reagents Check Starting Material Purity Low_Yield->Check_Reagents Optimize_Conditions Optimize Reaction Conditions (Time, Temp) Low_Yield->Optimize_Conditions Optimize_Workup Optimize Work-up (pH, Extraction) Impure_Product->Optimize_Workup Column_Chromatography Perform Column Chromatography Impure_Product->Column_Chromatography Check_Reagents->Optimize_Conditions Success Pure Product Obtained Optimize_Conditions->Success Optimize_Workup->Column_Chromatography Recrystallize Recrystallize Product Column_Chromatography->Recrystallize Recrystallize->Success Impurity_Relationships Logical Relationships of Potential Impurities Target_Product 4-Bromo-N,N-dimethyl- 1,3-thiazol-2-amine Starting_Materials Unreacted Starting Materials (Tribromoacetone, Dimethylthiourea) Target_Product->Starting_Materials Incomplete Reaction Bromination_Impurities Bromination-Related Impurities Target_Product->Bromination_Impurities Incorrect Stoichiometry Isomeric_Byproducts Isomeric Byproducts Target_Product->Isomeric_Byproducts Alternative Cyclization Dibromo_Thiazole Dibromo-thiazole Bromination_Impurities->Dibromo_Thiazole Over-bromination Nonbromo_Thiazole Non-brominated thiazole Bromination_Impurities->Nonbromo_Thiazole Under-bromination Thiadiazole 1,3,4-Thiadiazole Derivative Isomeric_Byproducts->Thiadiazole

References

Technical Support Center: Enhancing the Nucleophilicity of the Amino Group in 4-Bromo-N,N-dimethyl-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with "4-Bromo-N,N-dimethyl-1,3-thiazol-2-amine" and aiming to increase the nucleophilicity of its exocyclic amino group.

Frequently Asked Questions (FAQs)

Q1: Why is the exocyclic amino group in 2-aminothiazoles, including this compound, generally considered to have low nucleophilicity?

The lone pair of electrons on the exocyclic nitrogen atom can be delocalized into the aromatic thiazole ring system. This resonance stabilization reduces the electron density on the nitrogen atom, thereby decreasing its nucleophilicity.[1] The presence of an electron-withdrawing bromine atom at the 4-position further deactivates the ring and the exocyclic amino group electronically.

Q2: What are the main competing side reactions when attempting to perform a nucleophilic substitution at the exocyclic amino group?

The primary competing reaction is an electrophilic attack on the thiazole ring itself, most commonly at the C5 position.[1][2] In some 2-aminothiazoles, the ring carbon can be more nucleophilic than the exocyclic nitrogen. Additionally, the endocyclic nitrogen (at position 3) can also act as a nucleophilic center, although this is generally less favored, especially with bulky substituents on the exocyclic amine.[2]

Q3: How does the N,N-dimethyl substitution on the amino group affect its nucleophilicity?

The two methyl groups are electron-donating and increase the electron density on the exocyclic nitrogen atom through an inductive effect. This generally increases the basicity and nucleophilicity of the amino group compared to an unsubstituted 2-aminothiazole.

Q4: Can I use a strong base to deprotonate the amino group and increase its nucleophilicity?

Using a strong base to deprotonate the amino group is not a viable strategy for this compound. The N,N-dimethylamino group lacks a proton for removal. Attempting to use a very strong base could lead to undesired side reactions with the thiazole ring.

Troubleshooting Guide: Enhancing Amino Group Nucleophilicity

This guide provides strategies to promote reactions at the exocyclic N,N-dimethylamino group of this compound.

Issue 1: Reaction Occurs at the Thiazole Ring (C5 Position) Instead of the Amino Group.

Cause: The C5 position of the thiazole ring is competing with the exocyclic amino group as the nucleophilic center.[1][2] The electrophile used may have a high affinity for carbon nucleophiles.

Solutions:

  • Solvent Selection: The choice of solvent can influence the relative nucleophilicity of the nitrogen and carbon centers.

    • Recommendation: Employ polar aprotic solvents like acetonitrile or DMF. These solvents can stabilize charged intermediates that may form during the reaction at the nitrogen atom.

  • Use of Lewis Acids: A Lewis acid can coordinate to the endocyclic nitrogen, withdrawing electron density from the ring and potentially making the exocyclic amino group a more favorable site for nucleophilic attack.

    • Recommendation: Add a mild Lewis acid such as ZnCl₂ or MgCl₂ to the reaction mixture. Stoichiometric amounts may be required.

  • Bulky Electrophiles: Employing sterically hindered electrophiles can favor reaction at the less hindered exocyclic amino group over the more sterically accessible C5 position of the ring.

Issue 2: No Reaction or Very Slow Reaction Rate.

Cause: The overall nucleophilicity of the molecule is low due to the electron-withdrawing effect of the bromine atom and the inherent resonance stabilization.

Solutions:

  • Reaction Temperature: Increasing the reaction temperature can provide the necessary activation energy for the reaction to proceed.

    • Recommendation: Gradually increase the reaction temperature in increments of 10-20°C, monitoring for product formation and any potential decomposition.

  • Catalysis: The use of a suitable catalyst can enhance the reaction rate.

    • Recommendation: For acylation reactions, a catalytic amount of 4-dimethylaminopyridine (DMAP) can be effective.[3]

  • High Concentration: Running the reaction at a higher concentration can increase the frequency of molecular collisions and improve the reaction rate.

Experimental Protocols

Protocol 1: Acylation of the Exocyclic Amino Group using a Catalyst

This protocol describes a general procedure for the acylation of the N,N-dimethylamino group, a common reaction to test its nucleophilicity.

Materials:

  • This compound

  • Acyl chloride or anhydride (e.g., Acetyl chloride)

  • Dry Dichloromethane (DCM) or Acetonitrile

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • 4-Dimethylaminopyridine (DMAP)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Dissolve this compound (1 equivalent) in dry DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Add TEA or DIPEA (1.5 equivalents) to the solution to act as a base.

  • Add a catalytic amount of DMAP (0.1 equivalents).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add the acyl chloride or anhydride (1.2 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Summary

The following table provides a qualitative summary of the expected impact of different strategies on the nucleophilicity of the amino group.

StrategyExpected Impact on NucleophilicityPotential Side Reactions
Use of Polar Aprotic Solvents Moderate IncreaseMinimal
Addition of Mild Lewis Acids Moderate to Significant IncreasePossible complexation with the substrate
Catalysis with DMAP (for acylations) Significant Increase-
Increased Reaction Temperature Rate EnhancementDecomposition at high temperatures

Visualizations

Signaling_Pathway cluster_1 Target Molecule Molecule 4-Bromo-N,N-dimethyl- 1,3-thiazol-2-amine Exocyclic_N Exocyclic_N Molecule->Exocyclic_N Increased Nucleophilicity Ring_C5 Ring_C5 Molecule->Ring_C5 Competing Nucleophilicity Resonance Resonance Resonance->Molecule Inductive Inductive Inductive->Molecule Bromo Bromo Bromo->Molecule

Experimental_Workflow Start Start: Low Reactivity at Amino Group Troubleshoot Troubleshooting Steps Start->Troubleshoot Solvent Optimize Solvent (e.g., Acetonitrile, DMF) Troubleshoot->Solvent Strategy 1 Lewis_Acid Add Mild Lewis Acid (e.g., ZnCl2) Troubleshoot->Lewis_Acid Strategy 2 Catalyst Use Catalyst (e.g., DMAP for acylation) Troubleshoot->Catalyst Strategy 3 Temperature Increase Reaction Temperature Troubleshoot->Temperature Strategy 4 Outcome Desired Outcome: Enhanced Nucleophilicity Solvent->Outcome Lewis_Acid->Outcome Catalyst->Outcome Temperature->Outcome

References

Technical Support Center: Column Chromatography Purification of 4-Bromo-N,N-dimethyl-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides a comprehensive protocol and troubleshooting advice for the purification of "4-Bromo-N,N-dimethyl-1,3-thiazol-2-amine" using column chromatography. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of this compound?

A good starting point for the elution is a mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate.[1][2] Due to the basic nature of the thiazole amine, it is highly recommended to add a small amount of a tertiary amine, such as 0.1-1% triethylamine (TEA), to the eluent system. This will help to prevent peak tailing by neutralizing the acidic sites on the silica gel.[1][3] A typical starting eluent could be 5-10% ethyl acetate in hexane with 0.5% triethylamine.

Q2: How can I visualize the compound on a Thin Layer Chromatography (TLC) plate?

This compound, containing an aromatic heterocyclic system, should be UV active and can be visualized under a UV lamp (254 nm).[1] Alternatively, staining with potassium permanganate (KMnO₄) can be an effective method, as amine groups are readily oxidized.

Q3: What are the likely impurities I should be trying to separate?

The most common impurities will depend on the synthetic route used to prepare the compound. However, you can generally expect to find unreacted starting materials, reagents, and potential side-products. For instance, if the synthesis involves the bromination of N,N-dimethyl-1,3-thiazol-2-amine, you might have the starting material and potentially di-brominated byproducts as impurities.

Q4: My compound seems to be degrading on the silica gel column. What can I do?

If you suspect your compound is unstable on silica gel, you can perform a stability test by spotting the compound on a TLC plate and letting it sit for a few hours to see if any new spots appear.[3] To mitigate degradation, you can deactivate the silica gel by flushing the column with the eluent containing triethylamine before loading your sample.[3] Alternatively, using a different stationary phase like alumina (basic or neutral) or florisil could be a viable option.[4]

Experimental Protocol

This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.

1. Preparation of the Slurry and Packing the Column:

  • Select an appropriately sized glass column based on the amount of crude material. A general guideline is to use 50-100 g of silica gel (230-400 mesh) for every 1 g of crude product.[1]

  • Prepare a slurry of the silica gel in a non-polar solvent (e.g., hexane).

  • Secure the column in a vertical position, add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.

  • Pour the silica gel slurry into the column and use gentle air pressure to pack the column uniformly, avoiding any air bubbles.

  • Add a thin layer of sand on top of the silica bed to prevent disturbance when adding the eluent.[1]

  • Drain the solvent until it is level with the top of the sand.

2. Sample Loading:

  • Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or ethyl acetate). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[1]

  • Wet Loading: Dissolve the crude compound in a minimal amount of the initial eluent. Carefully add this solution to the top of the column using a pipette.[1]

3. Elution and Fraction Collection:

  • Carefully add the prepared eluent (e.g., 5% ethyl acetate in hexane with 0.5% triethylamine) to the column.

  • Apply gentle pressure to begin the elution process.

  • Collect fractions in test tubes and monitor the separation using TLC.

  • A gradient elution can be performed by gradually increasing the polarity of the mobile phase (e.g., from 5% to 20% ethyl acetate) to elute the desired compound.[1]

4. Product Isolation:

  • Combine the fractions containing the pure product as determined by TLC analysis.

  • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

The following table provides typical parameters for the purification. Actual values may vary based on the specific scale and purity of the crude material.

ParameterValue
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase (Eluent) Hexane/Ethyl Acetate gradient (e.g., 5% to 20% EtOAc) with 0.5% Triethylamine
Typical Rf of Pure Product ~0.3 in 15% Ethyl Acetate/Hexane
Sample Loading Dry loading recommended
Detection Method UV (254 nm) or KMnO₄ stain

Troubleshooting Guide

Problem Possible Cause Solution
Compound does not elute from the column. The eluent system is not polar enough.Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate.[4]
Compound elutes too quickly (with the solvent front). The eluent system is too polar.Start with a less polar eluent system (e.g., 1-2% ethyl acetate in hexane).
Peak Tailing (streaking of the compound spot on TLC). The compound is interacting strongly with the acidic silica gel due to its basic nature.Add 0.1-1% triethylamine or another volatile base to your eluent system to neutralize the silica gel.[1][3]
Co-elution of the product with an impurity. The impurity has a very similar polarity to the product.Try a different solvent system (e.g., dichloromethane/methanol). A shallower solvent gradient during elution might also improve separation.[1]
Low recovery of the compound. The compound may be irreversibly adsorbed onto or decomposing on the silica gel.Test the stability of your compound on silica gel using a TLC plate.[3] Consider using a less acidic stationary phase like deactivated silica gel or basic alumina.[3]

Visualizations

experimental_workflow cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_isolation Isolation prep_slurry Prepare Silica Slurry pack_column Pack Column prep_slurry->pack_column load_sample Load Sample onto Column pack_column->load_sample dissolve_sample Dissolve Crude Product dissolve_sample->load_sample elute Elute with Solvent Gradient load_sample->elute collect Collect Fractions elute->collect monitor Monitor by TLC collect->monitor monitor->elute combine Combine Pure Fractions monitor->combine evaporate Evaporate Solvent combine->evaporate pure_product Obtain Pure Product evaporate->pure_product

Caption: Experimental workflow for column chromatography purification.

troubleshooting_guide cluster_elution_issues Elution Problems cluster_separation_issues Separation Problems cluster_recovery_issues Recovery Problems problem Problem Encountered no_elution No Elution problem->no_elution fast_elution Fast Elution problem->fast_elution tailing Peak Tailing problem->tailing co_elution Co-elution problem->co_elution low_recovery Low Recovery problem->low_recovery solution1 Increase Eluent Polarity no_elution->solution1 solution2 Decrease Eluent Polarity fast_elution->solution2 solution3 Add Triethylamine to Eluent tailing->solution3 solution4 Change Solvent System or Use Shallower Gradient co_elution->solution4 solution5 Use Different Stationary Phase (e.g., Alumina) low_recovery->solution5

References

Validation & Comparative

A Comparative Guide to the Reactivity of 4-Bromo- vs. 4-Chloro-N,N-dimethyl-1,3-thiazol-2-amine in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of medicinal chemistry and drug development, the functionalization of heterocyclic scaffolds is a cornerstone of molecular design. Among these, the 2-aminothiazole moiety is a privileged structure, appearing in a multitude of biologically active compounds. The introduction of substituents at the 4-position of the thiazole ring via palladium-catalyzed cross-coupling reactions is a widely employed strategy for the generation of diverse chemical libraries. This guide provides an objective comparison of the reactivity of two key building blocks: 4-Bromo-N,N-dimethyl-1,3-thiazol-2-amine and 4-Chloro-N,N-dimethyl-1,3-thiazol-2-amine in three seminal cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Stille couplings.

The fundamental principle governing the reactivity of halo-heterocycles in these transformations is the carbon-halogen bond strength, which follows the trend C-Br < C-Cl. This difference in bond dissociation energy directly impacts the rate-determining oxidative addition step in the catalytic cycle of palladium, generally rendering bromo-substituted compounds more reactive than their chloro-analogues.[1] The following sections present a detailed comparison supported by representative experimental data and protocols.

Comparative Reactivity in Key Cross-Coupling Reactions

The subsequent tables summarize the expected comparative performance of 4-bromo- and 4-chloro-N,N-dimethyl-1,3-thiazol-2-amine in Suzuki-Miyaura, Buchwald-Hartwig, and Stille cross-coupling reactions. The presented yields are illustrative and can vary based on the specific coupling partners, catalyst system, and reaction conditions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. The higher reactivity of the C-Br bond generally leads to higher yields and shorter reaction times for the bromo-thiazole derivative.

SubstrateRelative ReactivityTypical Yield RangeRepresentative Conditions
This compoundHigh80-95%Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 90 °C
4-Chloro-N,N-dimethyl-1,3-thiazol-2-amineModerate60-85%Pd₂(dba)₃/XPhos, K₃PO₄, Toluene, 110 °C
Buchwald-Hartwig Amination

This reaction is a powerful tool for the synthesis of carbon-nitrogen bonds. Similar to the Suzuki coupling, the bromo-thiazole is expected to be more reactive. However, with the advent of highly active catalyst systems, excellent yields can also be achieved with the chloro-derivative, albeit often requiring more specialized ligands and potentially higher temperatures.

SubstrateRelative ReactivityTypical Yield RangeRepresentative Conditions
This compoundHigh75-90%Pd₂(dba)₃/BINAP, NaOtBu, Toluene, 100 °C
4-Chloro-N,N-dimethyl-1,3-thiazol-2-amineModerate65-85%Pd(OAc)₂/RuPhos, Cs₂CO₃, Dioxane, 120 °C
Stille Coupling

The Stille coupling offers an alternative for C-C bond formation, particularly when the organoboron reagents required for Suzuki coupling are unstable. The reactivity trend of the halo-thiazoles remains consistent.

SubstrateRelative ReactivityTypical Yield RangeRepresentative Conditions
This compoundHigh70-90%Pd(PPh₃)₄, CuI, DMF, 80 °C
4-Chloro-N,N-dimethyl-1,3-thiazol-2-amineLow to Moderate40-70%Pd₂(dba)₃/P(2-furyl)₃, CsF, Dioxane, 100 °C

Experimental Protocols

The following are detailed, representative methodologies for the key experiments cited.

Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add 1,4-dioxane (8 mL) and water (2 mL).

  • Add Pd(PPh₃)₄ (0.03 mmol) to the flask under a positive pressure of argon.

  • Heat the reaction mixture to 90 °C and stir for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination of 4-Chloro-N,N-dimethyl-1,3-thiazol-2-amine

Materials:

  • 4-Chloro-N,N-dimethyl-1,3-thiazol-2-amine

  • Amine (1.2 equivalents)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (4 mol%)

  • Cesium carbonate (Cs₂CO₃) (1.5 equivalents)

  • 1,4-Dioxane (anhydrous)

Procedure:

  • In a glovebox, charge a dry reaction tube with Pd(OAc)₂ (0.02 mmol), RuPhos (0.04 mmol), and cesium carbonate (1.5 mmol).

  • Add 4-chloro-N,N-dimethyl-1,3-thiazol-2-amine (1.0 mmol) and the amine (1.2 mmol).

  • Add anhydrous 1,4-dioxane (5 mL) and seal the tube.

  • Remove the tube from the glovebox and heat the mixture to 120 °C for 12-18 hours.

  • Cool the reaction to room temperature, dilute with dichloromethane, and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by flash chromatography.

Stille Coupling of this compound

Materials:

  • This compound

  • Organostannane (1.1 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Copper(I) iodide (CuI) (10 mol%)

  • N,N-Dimethylformamide (DMF) (anhydrous)

Procedure:

  • To a flame-dried flask, add this compound (1.0 mmol) and CuI (0.1 mmol).

  • Evacuate and backfill with argon.

  • Add anhydrous DMF (5 mL) and the organostannane (1.1 mmol).

  • Add Pd(PPh₃)₄ (0.05 mmol) and stir the mixture at 80 °C for 8-12 hours.

  • Cool the reaction, dilute with diethyl ether, and wash with aqueous potassium fluoride solution.

  • Separate the organic layer, dry over magnesium sulfate, and concentrate.

  • Purify the product by column chromatography.

Visualizing Reaction Pathways and Workflows

To further elucidate the processes discussed, the following diagrams, generated using the DOT language, illustrate the catalytic cycle for a generic palladium-catalyzed cross-coupling reaction and a typical experimental workflow for comparing the reactivity of the two halo-thiazole compounds.

Palladium_Cross_Coupling_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative_Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative_Addition->Ar-Pd(II)(X)L2 Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation R-M Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Transmetalation->Ar-Pd(II)(R)L2 Reductive_Elimination Reductive_Elimination Ar-Pd(II)(R)L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Reactivity_Comparison_Workflow cluster_bromo 4-Bromo-thiazole cluster_chloro 4-Chloro-thiazole Bromo_Start 4-Bromo-N,N-dimethyl- 1,3-thiazol-2-amine Bromo_Reaction Cross-Coupling Reaction (Suzuki, Buchwald-Hartwig, or Stille) Bromo_Start->Bromo_Reaction Bromo_Analysis Analysis (TLC, LC-MS, NMR) Bromo_Reaction->Bromo_Analysis Bromo_Yield Determine Yield and Purity Bromo_Analysis->Bromo_Yield Compare Compare Reactivity Bromo_Yield->Compare Chloro_Start 4-Chloro-N,N-dimethyl- 1,3-thiazol-2-amine Chloro_Reaction Cross-Coupling Reaction (Suzuki, Buchwald-Hartwig, or Stille) Chloro_Start->Chloro_Reaction Chloro_Analysis Analysis (TLC, LC-MS, NMR) Chloro_Reaction->Chloro_Analysis Chloro_Yield Determine Yield and Purity Chloro_Analysis->Chloro_Yield Chloro_Yield->Compare

Caption: Experimental workflow for comparing the reactivity of halo-thiazole derivatives.

References

A Comparative Guide to Catalysts for Cross-Coupling Reactions with 4-Bromo-N,N-dimethyl-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Catalytic Systems

The functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among these, the 2-aminothiazole moiety is a privileged structure found in numerous biologically active compounds. The strategic modification of this core, particularly through the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the C4 position, allows for the systematic exploration of chemical space and the development of novel molecular entities. This guide provides a comparative overview of catalytic systems for the cross-coupling of a key building block, 4-Bromo-N,N-dimethyl-1,3-thiazol-2-amine, with a focus on providing supporting experimental data to inform catalyst selection.

While direct, comprehensive comparative studies on this specific substrate are limited in publicly available literature, valuable insights can be drawn from research on structurally related 2-aminothiazole and 2-aminobenzothiazole derivatives. The data presented herein is a compilation from studies on analogous systems to provide a predictive framework for catalyst performance in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.

Catalyst Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds between an aryl halide and a boronic acid or its ester. The choice of palladium catalyst and ligand is critical for achieving high yields, especially with electron-rich heterocyclic halides like this compound, where the 2-amino group can influence the electronic properties of the thiazole ring.

Based on studies of similar 2-aminobenzothiazole substrates, palladium(0) catalysts are effective. For instance, the coupling of 2-amino-6-bromobenzothiazole with various aryl boronic acids has been successfully achieved using Pd(PPh₃)₄. The following table summarizes expected catalyst performance for the Suzuki-Miyaura coupling of this compound with a representative boronic acid.

Table 1: Comparison of Catalysts for Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid (Analogous System Data)

Catalyst SystemLigandBaseSolventTemperature (°C)Time (h)Yield (%)
Pd(PPh₃)₄PPh₃K₂CO₃1,4-Dioxane/H₂O10012~80-90
Pd₂(dba)₃SPhosK₃PO₄Toluene1008>90
Pd(OAc)₂XPhosCs₂CO₃1,4-Dioxane11012>90

Note: Yields are estimated based on analogous reactions with 2-aminobenzothiazole derivatives and may require optimization for the specific substrate.

Catalyst Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, a crucial transformation in the synthesis of many pharmaceuticals. The coupling of primary and secondary amines with 2-halothiazoles can be challenging. Research on the amination of 2-halothiazoles has shown that palladium-catalyzed protocols can be effective, although copper-catalyzed systems have also demonstrated high efficacy, particularly for aryl amines. For the N-arylation of 2-aminothiazoles with aryl bromides, specific palladium catalysts in combination with bulky, electron-rich phosphine ligands have been shown to be effective.

Table 2: Comparison of Catalysts for Buchwald-Hartwig Amination of this compound with Aniline (Analogous System Data)

Catalyst SystemLigandBaseSolventTemperature (°C)Time (h)Yield (%)
Pd₂(dba)₃BrettPhosNaOtBuToluene10018~70-85
Pd(OAc)₂RuPhosK₂CO₃1,4-Dioxane11024~65-80
CuI(none)K₂CO₃DMSO12048~90

Note: Yields are estimated based on analogous reactions with other halothiazoles and may require optimization. The copper-catalyzed system represents a potentially more economical and efficient alternative for this specific transformation.

Catalyst Performance in Sonogashira Coupling

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl halide, providing access to valuable alkynylated heterocycles. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. The efficiency of the Sonogashira coupling of bromothiazole derivatives is dependent on the catalyst system and reaction conditions.

Table 3: Comparison of Catalysts for Sonogashira Coupling of this compound with Phenylacetylene (Analogous System Data)

Catalyst SystemCo-catalystLigandBaseSolventTemperature (°C)Time (h)Yield (%)
Pd(PPh₃)₂Cl₂CuIPPh₃Et₃NTHF656~80-90
Pd(OAc)₂CuIXantphosDIPAToluene8012>90
[Pd(IPr)(P(o-tolyl)₃)](none)IPr/P(o-tolyl)₃KOtBuDioxane1008>85

Note: Yields are estimated based on general Sonogashira coupling protocols for bromo-heterocycles and may require optimization.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below are representative protocols for each of the discussed cross-coupling reactions, adapted from literature procedures for analogous substrates.

General Protocol for Suzuki-Miyaura Coupling

To a dry reaction vessel is added this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol). The vessel is evacuated and backfilled with an inert gas (e.g., Argon) three times. The palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) is then added, followed by the degassed solvent (e.g., 1,4-dioxane/water, 4:1, 5 mL). The reaction mixture is heated to the desired temperature and stirred for the specified time, with progress monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Protocol for Buchwald-Hartwig Amination

In an oven-dried, sealable reaction tube, this compound (1.0 mmol), the amine coupling partner (1.2 mmol), the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), the phosphine ligand (e.g., BrettPhos, 0.04 mmol), and the base (e.g., NaOtBu, 1.4 mmol) are combined. The tube is sealed, evacuated, and backfilled with argon. The solvent (e.g., toluene, 5 mL) is added via syringe, and the mixture is heated to the specified temperature for the indicated time. After cooling, the reaction mixture is diluted with a suitable organic solvent, filtered through a pad of celite, and concentrated. The residue is purified by column chromatography to afford the desired N-aryl-2-aminothiazole.

General Protocol for Sonogashira Coupling

To a dry Schlenk flask under an inert atmosphere are added this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol), and the copper(I) co-catalyst (e.g., CuI, 0.05 mmol). The flask is evacuated and backfilled with argon. Degassed solvent (e.g., THF, 10 mL) and a base (e.g., triethylamine, 3.0 mmol) are added. The terminal alkyne (1.2 mmol) is then added dropwise. The reaction mixture is stirred at the appropriate temperature and monitored by TLC or LC-MS. Upon completion, the reaction is quenched with aqueous ammonium chloride solution and extracted with an organic solvent. The combined organic extracts are washed with brine, dried, and concentrated. The crude product is purified by flash chromatography.

Visualizing the Cross-Coupling Workflow

A general understanding of the experimental workflow is essential for planning and executing cross-coupling reactions. The following diagram, generated using Graphviz, illustrates a typical sequence of operations.

Cross_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Weigh Reagents (Aryl Halide, Coupling Partner, Base, Catalyst, Ligand) Setup Assemble Reaction (Inert Atmosphere) Reagents->Setup Solvent Degas Solvent Solvent->Setup Heating Heat & Stir Setup->Heating Monitoring Monitor Progress (TLC/LC-MS) Heating->Monitoring Quench Quench Reaction Monitoring->Quench Reaction Complete Extract Extraction Quench->Extract Purify Purification (Chromatography) Extract->Purify Characterization Characterization (NMR, MS) Purify->Characterization

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Signaling Pathway Context

The 2-aminothiazole scaffold is a key component in many molecules that modulate biological signaling pathways, particularly in the context of kinase inhibition. The ability to diversify the 4-position of the thiazole ring through cross-coupling reactions is critical for developing potent and selective inhibitors. The diagram below illustrates a simplified kinase signaling pathway that can be targeted by such compounds.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor 2-Aminothiazole Inhibitor Inhibitor->RAF Inhibition

Caption: Simplified MAPK/ERK signaling pathway and a potential point of inhibition.

Navigating the Bioactive Landscape of 2-Aminothiazoles: A Comparative Look at 4-Bromo-N,N-dimethyl-1,3-thiazol-2-amine and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the 2-aminothiazole scaffold represents a privileged structure in medicinal chemistry, known for a wide array of biological activities. This guide provides a comparative overview of the potential biological activity of "4-Bromo-N,N-dimethyl-1,3-thiazol-2-amine" and its derivatives. Due to a lack of direct comparative studies on this specific parent compound, this analysis is based on established structure-activity relationships (SAR) within the broader class of 2-aminothiazole derivatives.

The introduction of a bromine atom at the 4-position and N,N-dimethyl groups at the 2-amino position of the thiazole ring are key modifications that can significantly influence the compound's physicochemical properties and, consequently, its biological profile. These substitutions can impact factors such as lipophilicity, electronic distribution, and steric hindrance, all of which play a crucial role in target binding and overall activity. This guide will explore the anticipated antimicrobial and cytotoxic potential of these compounds.

Comparative Biological Activity: An SAR-Informed Perspective

While direct experimental data comparing "this compound" to its derivatives is not publicly available, we can infer potential activity trends based on extensive research on related 2-aminothiazole analogs. The following tables summarize the expected impact of structural modifications on antimicrobial and cytotoxic activities.

Table 1: Inferred Antimicrobial Activity Comparison
Compound/Derivative TypeKey Structural FeatureExpected Antimicrobial Activity (MIC)Rationale based on SAR
Parent Compound: this compound 4-Bromo, 2-N,N-dimethylModerateThe 4-bromo substitution is often associated with enhanced antimicrobial activity.[1][2] However, the N,N-dimethyl group might modulate this activity.
Derivative 1: 4-Bromo-2-amino-1,3-thiazole Removal of N,N-dimethyl groupsPotentially HigherA free amino group at the 2-position is often crucial for the antimicrobial activity of thiazoles, suggesting that its substitution might decrease potency.[3]
Derivative 2: 4-Bromo-N-methyl-1,3-thiazol-2-amine Single N-methylationIntermediateActivity may be intermediate between the parent and the unsubstituted amino derivative.
Derivative 3: 4-Phenyl-N,N-dimethyl-1,3-thiazol-2-amine Replacement of Bromo with PhenylVariableThe effect of a phenyl group at the 4-position is variable and depends on further substitutions on the phenyl ring.[4]
Derivative 4: 4-Bromo-N,N-diethyl-1,3-thiazol-2-amine Larger N-alkyl groupsPotentially LowerIncreasing the steric bulk at the 2-amino position with larger alkyl groups like ethyl might hinder binding to the biological target, leading to reduced activity.[5]

MIC (Minimum Inhibitory Concentration): Lower values indicate higher potency.

Table 2: Inferred Cytotoxic Activity (Anti-cancer) Comparison
Compound/Derivative TypeKey Structural FeatureExpected Cytotoxic Activity (IC50)Rationale based on SAR
Parent Compound: this compound 4-Bromo, 2-N,N-dimethylModerate to HighBromo-substituted benzothiazoles have demonstrated potential as anti-cancer agents.[6] The N,N-dimethyl group's influence is context-dependent.
Derivative 1: 4-Bromo-2-amino-1,3-thiazole Removal of N,N-dimethyl groupsVariableThe free amino group can be a site for further derivatization to enhance cytotoxicity. Its direct impact compared to the N,N-dimethyl analog is not definitively established without experimental data.
Derivative 2: 4-Aryl-N,N-dimethyl-1,3-thiazol-2-amine Replacement of Bromo with an Aryl groupPotentially HighN,4-diaryl-1,3-thiazol-2-amines have shown potent antiproliferative activity by inhibiting tubulin polymerization.[7]
Derivative 3: Phthalimide-containing derivatives Addition of a phthalimide moietyPotentially HighThiazole-incorporated phthalimide derivatives have shown strong cytotoxic activity against various cancer cell lines.[8]

IC50 (Half-maximal inhibitory concentration): Lower values indicate higher potency.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to evaluate the biological activities of novel chemical entities like this compound and its derivatives.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial and fungal strains.

  • Preparation of Microbial Inoculum:

    • Bacterial or fungal strains are cultured on appropriate agar plates.

    • A few colonies are transferred to a sterile broth and incubated to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • The inoculum is then diluted to a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • The test compound is dissolved in a suitable solvent (e.g., DMSO) to a high stock concentration.

    • Serial two-fold dilutions of the compound are prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Incubation:

    • The prepared microbial inoculum is added to each well containing the compound dilutions.

    • The plates are incubated at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • Determination of MIC:

    • The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

  • Cell Seeding:

    • Cancer cell lines are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment:

    • The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound.

    • A control group with vehicle (e.g., DMSO) is also included.

    • The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in serum-free medium) is added to each well.

    • The plates are incubated for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Absorbance Reading:

    • The MTT solution is removed, and a solubilizing agent (e.g., DMSO or acidified isopropanol) is added to dissolve the formazan crystals.[9]

    • The absorbance is measured at a wavelength of 540-570 nm using a microplate reader.

  • Data Analysis:

    • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

    • The IC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.[9]

Visualizing Experimental and Logical Workflows

The following diagrams illustrate a typical workflow for evaluating the biological activity of novel compounds and a potential signaling pathway that could be investigated.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR cluster_mechanistic Mechanism of Action Studies synthesis Synthesis of Parent Compound & Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization antimicrobial Antimicrobial Susceptibility Testing characterization->antimicrobial cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) characterization->cytotoxicity mic_determination MIC Determination antimicrobial->mic_determination ic50_determination IC50 Determination cytotoxicity->ic50_determination sar_analysis Structure-Activity Relationship (SAR) Analysis mic_determination->sar_analysis ic50_determination->sar_analysis pathway_analysis Signaling Pathway Analysis (e.g., Western Blot) sar_analysis->pathway_analysis target_identification Target Identification pathway_analysis->target_identification signaling_pathway drug Thiazole Derivative receptor Cell Surface Receptor drug->receptor Binds/Inhibits pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis Inhibits proliferation Cell Proliferation & Survival mtor->proliferation

References

Spectroscopic Analysis of 4-Bromo-N,N-dimethyl-1,3-thiazol-2-amine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative spectroscopic analysis of the target compound 4-Bromo-N,N-dimethyl-1,3-thiazol-2-amine and its likely precursors. Due to the limited availability of direct experimental data for the target compound, this guide offers a detailed examination of its constituent chemical moieties through the spectroscopic data of its precursors, providing a foundational understanding for researchers working with similar molecular scaffolds.

The synthesis of 2-aminothiazole derivatives is a cornerstone in medicinal chemistry, with the Hantzsch thiazole synthesis being a widely adopted method.[1][2] This guide focuses on the spectroscopic characteristics of this compound, a compound of interest in drug discovery, by analyzing its probable precursors from a plausible Hantzsch synthesis route.

Synthesis Pathway

A logical synthetic route to this compound involves the condensation of an α-halocarbonyl compound with a thiourea derivative. Specifically, the reaction would likely proceed via the cyclization of bromoacetaldehyde (or a synthetic equivalent like bromoacetaldehyde diethyl acetal) with N,N-dimethylthiourea.

cluster_precursors Precursors cluster_synthesis Hantzsch Thiazole Synthesis cluster_product Product Bromoacetaldehyde_diethyl_acetal Bromoacetaldehyde diethyl acetal Reaction Cyclization Bromoacetaldehyde_diethyl_acetal->Reaction α-halocarbonyl equivalent N_N_dimethylthiourea N,N-dimethylthiourea N_N_dimethylthiourea->Reaction Thiourea derivative Target_Compound 4-Bromo-N,N-dimethyl- 1,3-thiazol-2-amine Reaction->Target_Compound

Figure 1. Plausible synthesis of this compound.

An alternative precursor for comparison is 2-amino-4-bromothiazole, which provides a closely related thiazole core.

Spectroscopic Data Comparison

The following tables summarize the available spectroscopic data for the proposed precursors. This comparative data allows for the prediction of the spectral characteristics of the target compound.

Table 1: ¹H NMR Spectroscopic Data of Precursors

CompoundSolventChemical Shift (δ) ppmMultiplicityAssignment
Bromoacetaldehyde diethyl acetal[3]CDCl₃4.67tCH(OEt)₂
3.70mOCH₂CH₃
3.59mOCH₂CH₃
3.37dCH₂Br
1.24tOCH₂CH₃
N,N'-Dimethylthiourea[4]CDCl₃6.3 (broad s)sNH
2.95dN-CH₃
2-Amino-4-bromothiazoleNot Specified6.81sH-5
5.2 (broad s)sNH₂

Table 2: ¹³C NMR Spectroscopic Data of Precursors

CompoundSolventChemical Shift (δ) ppmAssignment
Bromoacetaldehyde diethyl acetal[5]CDCl₃100.4CH(OEt)₂
62.9OCH₂CH₃
34.0CH₂Br
15.3OCH₂CH₃
N,N'-Dimethylthiourea[6]Not Specified183.9C=S
31.5N-CH₃
2-Amino-4-bromothiazoleNot Specified168.0C-2
140.0C-4
107.0C-5

Table 3: FTIR Spectroscopic Data of Precursors

CompoundSample PhaseWavenumber (cm⁻¹)Assignment
Bromoacetaldehyde diethyl acetal[7]Liquid Film2975, 2880C-H stretch
1125, 1060C-O stretch
670C-Br stretch
N,N'-Dimethylthiourea[6]KBr Pellet3200-3400N-H stretch
1550-1600N-H bend
~1300C=S stretch
2-Amino-4-bromothiazoleNot Specified3300-3450N-H stretch
~1620C=N stretch
~1540N-H bend
~650C-Br stretch

Table 4: Mass Spectrometry Data of Precursors

CompoundIonization Mode[M]+ or [M+H]+ (m/z)Key Fragments (m/z)
Bromoacetaldehyde diethyl acetal[8]EI196/198151/153, 123/125, 103, 75, 47
N,N'-Dimethylthiourea[6]EI10474, 59, 44
2-Amino-4-bromothiazole[9]Not Specified178/180Not Specified

Experimental Protocols

The following are general protocols for the spectroscopic analysis of organic compounds, adaptable for the characterization of this compound and its precursors.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required compared to ¹H NMR.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Background Spectrum: Record a background spectrum of the empty ATR crystal.

  • Sample Spectrum: Record the spectrum of the sample. The instrument software will automatically subtract the background spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Ionization: Introduce the sample into the mass spectrometer. Common ionization techniques for such molecules include Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

  • Detection: The detector records the abundance of each ion, generating a mass spectrum.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a synthesized organic compound.

Synthesis Synthesis of Target Compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Purity_Check Purity Check (e.g., TLC, HPLC) Purification->Purity_Check Structure_Elucidation Structure Elucidation Purity_Check->Structure_Elucidation NMR NMR Spectroscopy (¹H, ¹³C) Structure_Elucidation->NMR FTIR FTIR Spectroscopy Structure_Elucidation->FTIR MS Mass Spectrometry Structure_Elucidation->MS Data_Analysis Combined Spectroscopic Data Analysis NMR->Data_Analysis FTIR->Data_Analysis MS->Data_Analysis Final_Structure Confirmed Structure of 4-Bromo-N,N-dimethyl- 1,3-thiazol-2-amine Data_Analysis->Final_Structure

Figure 2. Experimental workflow for spectroscopic analysis.

Conclusion

References

Comparative study of synthetic routes to substituted 2-aminothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. Its synthesis has been a subject of extensive research, leading to the development of various synthetic routes, from classical name reactions to modern, more efficient methodologies. This guide provides a comparative analysis of the most prominent synthetic routes to substituted 2-aminothiazoles, offering a side-by-side look at their performance, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for a given research objective.

At a Glance: Comparing Synthetic Routes

The choice of synthetic strategy for a substituted 2-aminothiazole depends on several factors, including the desired substitution pattern, available starting materials, and the need for efficiency and scalability. Below is a summary of the key characteristics of the major synthetic routes.

Synthetic Route Key Reactants Substitution Pattern General Reaction Conditions Advantages Disadvantages
Hantzsch Synthesis α-Haloketone, Thioamide2,4- and/or 5-substitutedTypically reflux in alcoholVersatile, well-established, good yieldsLachrymatory α-haloketones, sometimes harsh conditions
Cook-Heilbron Synthesis α-Aminonitrile, Carbon disulfide or equivalent5-Amino-2,4-substitutedMild, often room temperatureAccess to 5-aminothiazolesLimited scope compared to Hantzsch
Domino Alkylation-Cyclization Propargyl bromide, Thiourea2-Amino-4-substitutedMicrowave irradiation, baseRapid, high yields, avoids α-haloketonesRequires specific starting materials
From Active Methylene Ketones Active methylene ketone, Thiourea, Halogenating agent (in situ)2-Amino-4,5-substitutedOne-pot, often catalyzedAvoids handling of α-haloketones, step-economicMay require optimization of catalyst and conditions

Performance Comparison: A Quantitative Look

The efficiency of a synthetic route is best assessed through quantitative data. The following tables provide a comparative look at the synthesis of a common scaffold, 4-phenyl-2-aminothiazole, and its derivatives using different methodologies.

Table 1: Synthesis of 4-Phenyl-2-aminothiazole
Method Reactants Solvent Temperature (°C) Time Yield (%) Reference
Conventional Hantzsch 2-Bromoacetophenone, ThioureaEthanolReflux12 hNot specified[1]
Microwave-Assisted Hantzsch Acetophenone, Thiourea, IodineNone14010 minNot specified
Solvent-Free Hantzsch 2-Bromoacetophenone, ThioureaNoneMelting PointSeconds93
One-Pot from Ketone (CuBr₂) Acetophenone, ThioureaEthyl AcetateRefluxNot specified87[2]
Table 2: Synthesis of Substituted 4-Aryl-2-aminothiazoles (One-Pot Microwave Method)[3]
Aryl Group Reaction Time (min) Yield (%)
Phenyl3088
4-Chlorophenyl2889
4-Bromophenyl3286
4-Nitrophenyl3084

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the key synthetic routes discussed.

Hantzsch_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product alpha_haloketone α-Haloketone condensation Condensation & Cyclization alpha_haloketone->condensation thioamide Thioamide thioamide->condensation aminothiazole 2-Aminothiazole Derivative condensation->aminothiazole

Caption: The Hantzsch thiazole synthesis workflow.

Cook_Heilbron_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product aminonitrile α-Aminonitrile cyclization Nucleophilic Addition & Cyclization aminonitrile->cyclization cs2 Carbon Disulfide (or equivalent) cs2->cyclization aminothiazole 5-Aminothiazole Derivative cyclization->aminothiazole

Caption: The Cook-Heilbron synthesis workflow.

Domino_Alkylation_Cyclization cluster_reactants Reactants cluster_process Process cluster_product Product propargyl_bromide Propargyl Bromide domino_reaction Domino Alkylation-Cyclization (Microwave) propargyl_bromide->domino_reaction thiourea Thiourea thiourea->domino_reaction aminothiazole 2-Aminothiazole Derivative domino_reaction->aminothiazole

Caption: Domino alkylation-cyclization workflow.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed experimental protocols for the key synthetic methods discussed.

Protocol 1: Classical Hantzsch Synthesis of 4-Phenyl-2-aminothiazole[1]
  • Materials:

    • Acetophenone (12 g, 0.1 mol)

    • Thiourea (15.22 g, 0.2 mol)

    • Iodine (25.33 g, 0.1 mol)

    • Diethyl ether

    • Ammonium hydroxide solution

    • Methanol

  • Procedure:

    • Combine acetophenone, thiourea, and iodine in a round-bottom flask.

    • Reflux the mixture for 12 hours.

    • Cool the reaction mixture and wash with diethyl ether to remove unreacted acetophenone and iodine.

    • Allow the mixture to cool to room temperature and then pour it into an ammonium hydroxide solution.

    • Collect the crude product by filtration.

    • Recrystallize the crude product from methanol to obtain pure 4-phenyl-2-aminothiazole.

Protocol 2: Microwave-Assisted One-Pot Synthesis of 4-Aryl-2-aminothiazoles[3]
  • Materials:

    • Aromatic ketone (5 mmol)

    • Thiourea (5 mmol)

    • N-Bromosuccinimide (NBS) (5.5 mmol)

    • Polyethylene glycol (PEG)-400

    • Water

  • Procedure:

    • In a microwave-safe vessel, combine the aromatic ketone, thiourea, and NBS.

    • Add a mixture of PEG-400 and water as the reaction medium.

    • Irradiate the mixture in a microwave reactor at 300 W, maintaining a temperature of 80-85 °C for the time specified in Table 2.

    • After completion of the reaction (monitored by TLC), cool the mixture.

    • The product typically precipitates and can be isolated by filtration.

    • Wash the product with water and dry to afford the pure 4-aryl-2-aminothiazole.

Protocol 3: Cook-Heilbron Synthesis of 5-Amino-2-benzylthiazole[4]
  • Materials:

    • Dithiophenylacetic acid

    • Aminoacetonitrile

    • Appropriate solvent (e.g., ethanol)

  • Procedure:

    • Dissolve dithiophenylacetic acid and aminoacetonitrile in the chosen solvent at room temperature.

    • Stir the reaction mixture under mild conditions. The reaction progress can be monitored by thin-layer chromatography.

    • Upon completion, the product can be isolated by removing the solvent under reduced pressure.

    • Further purification can be achieved by recrystallization or column chromatography.

Protocol 4: Domino Alkylation-Cyclization for 2-Aminothiazoles[5][6]
  • Materials:

    • Substituted propargyl bromide

    • Thiourea or substituted thiourea

    • Potassium carbonate (K₂CO₃)

    • Dimethylformamide (DMF)

  • Procedure:

    • In a microwave vial, combine the propargyl bromide, thiourea, and a stoichiometric amount of potassium carbonate in DMF.

    • Seal the vial and place it in a microwave reactor.

    • Irradiate the mixture at 130 °C for 10 minutes (e.g., in two 5-minute cycles).[3]

    • After cooling, the reaction mixture can be diluted with water and the product extracted with an organic solvent.

    • The organic layer is then dried and concentrated to yield the 2-aminothiazole derivative. Purification can be performed by chromatography if necessary.

Conclusion

The synthesis of substituted 2-aminothiazoles can be achieved through a variety of effective methods. The classical Hantzsch synthesis remains a robust and versatile option, with modern adaptations such as microwave irradiation and solvent-free conditions significantly improving its efficiency and environmental footprint. The Cook-Heilbron synthesis provides a valuable route to 5-aminothiazoles, a substitution pattern not directly accessible through the standard Hantzsch reaction. For rapid and high-yield synthesis, the domino alkylation-cyclization of propargyl bromides offers a compelling alternative, avoiding the use of lachrymatory α-haloketones. Finally, one-pot procedures starting from readily available ketones represent a highly step-economical approach. The selection of the optimal synthetic route will ultimately be guided by the specific target molecule, available resources, and desired process parameters.

References

A Comparative Guide to Aurora Kinase Inhibitors: Efficacy of CYC116 and Alternatives in Target-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Due to the limited availability of target-based efficacy data for "4-Bromo-N,N-dimethyl-1,3-thiazol-2-amine," this guide focuses on a well-characterized 2-aminothiazole derivative with a similar core structure: CYC116 (4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine) . This compound is a potent inhibitor of Aurora kinases, a family of serine/threonine kinases crucial for cell cycle regulation. This guide provides a comparative overview of CYC116 and other prominent Aurora kinase inhibitors, presenting key performance data, detailed experimental protocols, and visual representations of the relevant signaling pathway and experimental workflows.

Introduction to Aurora Kinases

Aurora kinases, particularly Aurora A and Aurora B, are key regulators of mitosis. They are involved in critical processes such as centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis. Their overexpression is frequently observed in various cancers, making them attractive targets for cancer therapy. Inhibitors of Aurora kinases can disrupt mitotic progression and induce apoptosis in cancer cells.

Quantitative Comparison of Aurora Kinase Inhibitors

The following table summarizes the in vitro potency of CYC116 and selected alternative Aurora kinase inhibitors against Aurora A and Aurora B kinases. The half-maximal inhibitory concentration (IC50) and the inhibitory constant (Ki) are key metrics for evaluating the efficacy of these compounds in target-based assays.

Compound NameAlternative NamesTarget(s)IC50/Ki (nM)
CYC116 -Aurora A, Aurora BKi: 8.0 (Aurora A), 9.2 (Aurora B)
Danusertib PHA-739358Pan-Aurora KinaseIC50: 13 (Aurora A), 79 (Aurora B), 61 (Aurora C)
Tozasertib VX-680, MK-0457Pan-Aurora KinaseKi: 0.6 (Aurora A), 18 (Aurora B), 4.6 (Aurora C)
Alisertib MLN8237Aurora AIC50: 1.2 (Aurora A), 396.5 (Aurora B)

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to allow for reproducibility and critical evaluation of the presented data.

Biochemical Kinase Activity Assay (Luminescence-Based)

This protocol is adapted from the ADP-Glo™ Kinase Assay and is a common method for determining the in vitro potency of kinase inhibitors.

Objective: To measure the IC50 value of a test compound against a purified Aurora kinase enzyme.

Materials:

  • Purified recombinant Aurora A or Aurora B kinase

  • Kinase substrate (e.g., Kemptide)

  • ATP (Adenosine 5'-triphosphate)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • Test compounds (e.g., CYC116) dissolved in DMSO

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • White, opaque 384-well plates

  • Luminometer plate reader

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the test inhibitor in Kinase Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.

    • Dilute the Aurora kinase enzyme to the desired working concentration in Kinase Assay Buffer.

    • Prepare a solution of the kinase substrate and ATP in Kinase Assay Buffer. The ATP concentration should be at or near the Km value for the specific kinase.

  • Assay Plate Setup (per well):

    • Add 1 µL of the test inhibitor dilution (or buffer with DMSO for controls).

    • Add 2 µL of the diluted kinase enzyme.

    • Initiate the reaction by adding 2 µL of the substrate/ATP mixture.

  • Kinase Reaction:

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Assay: Immunofluorescence for Phospho-Histone H3

This assay measures the inhibition of Aurora B kinase activity in a cellular context by quantifying the phosphorylation of its substrate, Histone H3 at Serine 10.

Objective: To assess the cellular potency of an Aurora B inhibitor.

Materials:

  • Cancer cell line (e.g., HeLa)

  • Black-walled, clear-bottom 96-well imaging plates

  • Test inhibitor

  • Fixative (e.g., 4% Paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking solution (e.g., 1% BSA in PBS)

  • Primary antibody: Rabbit anti-phospho-Histone H3 (Ser10)

  • Secondary antibody: Fluorescently-labeled anti-rabbit IgG

  • Nuclear stain: DAPI

  • High-content imaging system

Procedure:

  • Cell Plating and Treatment:

    • Seed cells into a 96-well imaging plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test inhibitor for a specified period (e.g., 16 hours). Include a DMSO-treated vehicle control.

  • Cell Staining:

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Wash the wells twice with PBS.

    • Permeabilize the cells with Permeabilization Buffer for 15 minutes on ice.

    • Wash once with PBS.

    • Resuspend the cell pellet in 100 µL of the primary antibody diluted in PBS with 1% BSA and incubate for 90 minutes at room temperature.

    • Wash by adding 1 mL of PBS with 1% BSA and centrifuging.

    • Resuspend the pellet in 100 µL of the secondary antibody diluted in PBS with 1% BSA.

    • Incubate for 30 minutes at room temperature in the dark.

    • Wash as in the previous step.

    • Resuspend the cells in PBS containing a nuclear stain like DAPI.

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system.

    • Use image analysis software to identify nuclei based on the DAPI stain and measure the intensity of the phospho-Histone H3 signal within each nucleus.

    • Quantify the percentage of phospho-Histone H3 positive cells for each treatment condition.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the effect of a compound on cell proliferation and viability.

Objective: To determine the IC50 of a test compound for cell viability.

Materials:

  • Cancer cell line

  • 96-well flat-bottom plates

  • Complete culture medium

  • Test inhibitor

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization Solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment:

    • Treat cells with serial dilutions of the test compound for the desired duration (e.g., 72 hours). Include a vehicle control (DMSO).

  • MTT Incubation:

    • Add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate at 37°C for 4 hours, allowing viable cells to reduce the MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium and add 100 µL of the Solubilization Solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Visualizing the Mechanism of Action

The following diagrams illustrate the Aurora kinase signaling pathway and a general workflow for inhibitor screening.

Aurora_Kinase_Signaling_Pathway cluster_G2 G2 Phase cluster_M Mitosis G2 G2 Phase Centrosome_Duplication Centrosome Duplication CDK1_CyclinB CDK1/Cyclin B G2->CDK1_CyclinB activates in late G2 Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Telophase Telophase Anaphase->Telophase Cytokinesis Cytokinesis Telophase->Cytokinesis AuroraA Aurora A AuroraA->Prophase regulates Centrosome Maturation & Spindle Assembly AuroraB Aurora B (CPC) AuroraB->Metaphase ensures correct Chromosome Alignment AuroraB->Anaphase regulates Chromosome Segregation AuroraB->Cytokinesis regulates CDK1_CyclinB->AuroraA activates Inhibitor Aurora Kinase Inhibitor (e.g., CYC116) Inhibitor->AuroraA Inhibitor->AuroraB

Caption: Simplified Aurora A and B signaling pathways during mitosis.

Experimental_Workflow HTS High-Throughput Screening (Biochemical Assay) Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Lead Generation Hit_ID->Lead_Gen Cell_Assay Cell-Based Assays (Potency & Phenotype) Lead_Gen->Cell_Assay Lead_Opt Lead Optimization (SAR) Cell_Assay->Lead_Opt In_Vivo In Vivo Models Lead_Opt->In_Vivo

Caption: General experimental workflow for Aurora kinase inhibitor discovery.

In vitro evaluation of novel compounds synthesized from "4-Bromo-N,N-dimethyl-1,3-thiazol-2-amine"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with improved efficacy and selectivity is a continuous endeavor. This guide provides an in vitro evaluation of novel compounds synthesized from 4-bromo-N,N-dimethyl-1,3-thiazol-2-amine and structurally related precursors, offering a comparative analysis of their cytotoxic activities against various cancer cell lines. The data presented herein, supported by detailed experimental protocols and pathway visualizations, aims to facilitate the identification of promising candidates for further preclinical and clinical development.

The thiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its derivatives have garnered significant attention for their potential as anticancer agents due to their ability to interact with a wide range of biological targets crucial for cancer cell proliferation and survival. This guide focuses on the in vitro cytotoxic profiles of novel thiazole compounds, comparing their performance against established anticancer drugs.

Comparative Analysis of In Vitro Cytotoxicity

The following tables summarize the in vitro cytotoxic activity of various novel thiazole derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency, representing the concentration at which it inhibits 50% of cell growth.

Table 1: In Vitro Cytotoxicity of 4-(4-Bromophenyl)-thiazol-2-amine Derivatives against MCF-7 (Human Breast Adenocarcinoma) Cell Line [1]

Compound IDStructure/SubstituentIC50 (µM)
p1 3,4-dimethoxybenzylidene> 50
p2 4-hydroxy-3-methoxybenzylidene10.5
p3 4-(dimethylamino)benzylidene18.2
p4 3,4,5-trimethoxybenzylidene25.5
p5 4-bromobenzylidene30.1
p6 2-hydroxy-naphthalen-1-ylmethylene15.4
p7 4-chlorobenzylidene22.3
p8 2-chlorobenzylidene35.2
p9 4-nitrobenzylidene40.5
p10 2-nitrobenzylidene45.1
5-Fluorouracil (Standard) -5.2

Table 2: In Vitro Cytotoxicity of Arylidene-Hydrazinyl-Thiazole Derivatives against Various Cancer Cell Lines [2]

Compound IDBxPC-3 (Pancreatic) IC50 (µM)MOLT-4 (Leukemia) IC50 (µM)MCF-7 (Breast) IC50 (µM)
4m 1.691.852.2
4n 2.12.32.8
4r 2.52.93.5
Doxorubicin (Standard) 0.1830.250.5

Table 3: In Vitro Cytotoxicity of Thiazole Derivatives against MCF-7 and HepG2 (Liver) Cancer Cell Lines [3]

Compound IDSubstitution on 2-(4-hydroxybenzylidene)MCF-7 IC50 (µM)HepG2 IC50 (µM)
4a H12.7 ± 0.776.69 ± 0.41
4b Br31.5 ± 1.9151.7 ± 3.13
4c N=N-Ph2.57 ± 0.167.26 ± 0.44
5 OCOCH3 (on 4-hydroxy)28.0 ± 1.6926.8 ± 1.62
Staurosporine (Standard) -6.77 ± 0.418.4 ± 0.51

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments cited in this guide.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Human cancer cell lines are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) and a positive control (a standard anticancer drug) are included.

  • Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.

  • MTT Addition: After incubation, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan product.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

Sulforhodamine B (SRB) Colorimetric Assay

The SRB assay is a method used for cell density determination, based on the measurement of cellular protein content.

  • Cell Culture and Treatment: Cancer cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified duration.

  • Cell Fixation: The cells are fixed by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Staining: The plates are washed with water and air-dried. Sulforhodamine B solution is added to each well and incubated for 10 minutes at room temperature.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Dye Solubilization: The plates are air-dried, and the bound stain is solubilized with a Tris base solution.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 510 nm.

  • Data Analysis: The IC50 values are calculated from the dose-response curves.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect and differentiate between apoptotic and necrotic cells.

  • Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified time.

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and centrifuged.

  • Staining: The cell pellet is resuspended in Annexin V binding buffer. FITC-conjugated Annexin V and propidium iodide (PI) are added, and the cells are incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Viable cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic or necrotic cells are positive for both Annexin V and PI.

Signaling Pathways and Mechanisms of Action

Several thiazole derivatives exert their anticancer effects by targeting key signaling pathways involved in cell growth, proliferation, and survival.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, upon activation, triggers downstream pathways like the RAS/RAF/MEK/ERK and PI3K/AKT pathways, promoting cell proliferation and survival. Inhibition of EGFR is a key strategy in cancer therapy.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes AKT AKT PI3K->AKT AKT->Proliferation Promotes EGF EGF (Ligand) EGF->EGFR Binds

Caption: Simplified EGFR signaling pathway leading to cell proliferation.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Proliferation Endothelial Cell Proliferation PKC->Proliferation AKT AKT PI3K->AKT Survival Cell Survival & Migration AKT->Survival VEGF VEGF (Ligand) VEGF->VEGFR2 Binds Tubulin_Polymerization cluster_process Microtubule Dynamics Tubulin αβ-Tubulin Dimers Protofilament Protofilament Tubulin->Protofilament Polymerization Protofilament->Tubulin Disassembly Microtubule Microtubule Protofilament->Microtubule Assembly Microtubule->Protofilament Depolymerization MitoticSpindle Mitotic Spindle Microtubule->MitoticSpindle Formation MitoticSpindle->Microtubule Disassembly Experimental_Workflow A Compound Synthesis & Characterization B In Vitro Cytotoxicity Screening (e.g., MTT, SRB assays) A->B C Determination of IC50 Values B->C D Mechanism of Action Studies C->D E Apoptosis Assay (Annexin V/PI) D->E F Cell Cycle Analysis D->F G Target-based Assays (e.g., Kinase Inhibition) D->G H Lead Compound Identification E->H F->H G->H

References

Comparative Analysis of Cross-Reactivity for 4-Bromo-N,N-dimethyl-1,3-thiazol-2-amine Derivatives and Alternatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While specific cross-reactivity data for 4-Bromo-N,N-dimethyl-1,3-thiazol-2-amine is not extensively available in public literature, the broader class of 2-aminothiazole derivatives has been the subject of significant investigation in drug discovery. These compounds are recognized for their diverse biological activities, frequently targeting key enzymes in cell signaling pathways, particularly protein kinases. This guide provides a comparative overview of the methodologies used to assess the cross-reactivity of this compound class and presents alternative chemical scaffolds with similar biological targets, supported by established experimental protocols.

Understanding the Target Landscape of 2-Aminothiazole Derivatives

Research into derivatives of 4-bromo-2-aminothiazole reveals a consistent pattern of interaction with proteins that regulate cell proliferation, inflammation, and microbial growth. Notably, these compounds have shown inhibitory activity against a range of targets, including:

  • Protein Kinases: Many thiazole derivatives function as ATP-competitive inhibitors of protein kinases, which are crucial regulators of cellular processes. Off-target kinase interactions are a primary consideration in the development of these compounds.

  • Tubulin: Some N,4-diaryl-1,3-thiazol-2-amines have been identified as tubulin polymerization inhibitors, arresting cell division and inducing apoptosis.[1]

  • Eicosanoid Metabolism Enzymes: Derivatives of N-aryl-4-aryl-1,3-thiazole-2-amine have demonstrated inhibitory effects on enzymes like 5-lipoxygenase (5-LOX), which are involved in inflammatory pathways.[2]

  • Microbial Enzymes: The antimicrobial properties of thiazole derivatives suggest interactions with essential enzymes in bacteria and fungi.[3][4]

Given the frequent activity of this scaffold on protein kinases, a thorough assessment of kinase selectivity is a critical step in the preclinical development of any new this compound derivative.

Methodologies for Assessing Cross-Reactivity

A multi-tiered approach is essential for accurately profiling the on- and off-target activities of a novel compound. This typically involves a combination of in vitro biochemical assays, cell-based assays, and in silico predictions.

In Vitro Kinase Profiling

The initial and most direct method to determine the selectivity of a kinase inhibitor is to screen it against a large panel of purified kinases. This provides a broad overview of its inhibitory activity across the human kinome.

Table 1: Comparison of In Vitro Kinase Profiling Platforms

Assay PlatformPrincipleThroughputData OutputAdvantagesDisadvantages
Radiometric Assays Measures the transfer of radiolabeled phosphate from ATP to a substrate.HighIC50 values, Percent inhibitionGold standard for direct measurement of enzymatic activity.Requires handling of radioactive materials, lower sensitivity for weak inhibitors.
Fluorescence/Luminescence-Based Assays Detects changes in fluorescence or luminescence upon ATP consumption or substrate phosphorylation.HighIC50 values, Kd valuesNon-radioactive, high sensitivity, amenable to automation.Prone to interference from colored or fluorescent compounds.
Affinity-Based Assays (e.g., Kinobeads) Uses immobilized, broad-spectrum kinase inhibitors to capture kinases from a cell lysate. The test compound competes for binding, and the remaining bound kinases are quantified by mass spectrometry.[5][6]MediumBinding affinity (Kd), Selectivity scoresProfiles inhibitors against endogenously expressed kinases in a more physiological context. Can identify novel targets.[5]Indirect measure of inhibition, may not correlate directly with enzymatic activity.
Cellular Target Engagement and Off-Target Validation

Confirming that a compound interacts with its intended target within a cellular environment is a crucial validation step. Furthermore, identifying unintended off-target effects in a biological system can predict potential toxicities.

Table 2: Methods for Cellular Target Engagement and Off-Target Identification

MethodPrincipleApplicationAdvantagesDisadvantages
Western Blotting Measures the phosphorylation status of a known downstream substrate of the target kinase.Target engagementWidely accessible, provides direct evidence of pathway modulation.Low throughput, requires specific antibodies.
Cellular Thermal Shift Assay (CETSA) Based on the principle that ligand binding stabilizes a protein against thermal denaturation.Target engagement and off-target discoveryLabel-free, can be performed in live cells and tissues.Requires specialized equipment, may not be suitable for all targets.
Chemoproteomics Uses chemical probes to enrich and identify protein targets from cell lysates.Off-target discoveryUnbiased, proteome-wide identification of binding partners.Technically complex, requires expertise in mass spectrometry.
Phenotypic Screening Assesses the effect of a compound on cellular phenotypes (e.g., apoptosis, cell cycle arrest) using high-content imaging or other cellular assays.Functional validation of on- and off-target effectsProvides a functional readout of a compound's activity in a biological context.Does not directly identify the molecular targets responsible for the observed phenotype.

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibitor Profiling using a Radiometric Assay

This protocol outlines a standard procedure for determining the IC50 values of a test compound against a panel of protein kinases.

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound (e.g., a this compound derivative) in dimethyl sulfoxide (DMSO). Create a series of 10-point, 3-fold serial dilutions in DMSO.

  • Kinase Reaction Setup: In a 96-well plate, combine the kinase, its specific peptide substrate, and the kinase reaction buffer.

  • Inhibitor Addition: Add the serially diluted test compound to the reaction wells. Include control wells with DMSO only (no inhibitor) and a known potent inhibitor for the specific kinase.

  • Reaction Initiation: Start the kinase reaction by adding a mixture of ATP and [γ-³³P]ATP.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Reaction Termination and Substrate Capture: Stop the reaction and transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.

  • Washing: Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Detection: Add scintillation fluid to the wells and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cellular Target Engagement using Western Blotting

This protocol describes how to assess the inhibition of a specific signaling pathway in cells.

  • Cell Culture and Treatment: Plate cells (e.g., a cancer cell line known to be sensitive to the targeted pathway) and allow them to adhere overnight. Treat the cells with various concentrations of the test compound for a specified duration.

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody specific for the phosphorylated form of the downstream substrate of the target kinase. Subsequently, probe with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Normalization: Strip the membrane and re-probe with an antibody for the total (phosphorylated and unphosphorylated) form of the substrate or a housekeeping protein (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Analysis: Quantify the band intensities and determine the extent of phosphorylation inhibition at different compound concentrations.

Alternative Chemical Scaffolds

For researchers seeking alternatives to the 2-aminothiazole scaffold for kinase inhibition, several other chemical classes have been extensively explored and have led to approved drugs.

Table 3: Comparison of Kinase Inhibitor Scaffolds

ScaffoldExamples of Approved DrugsCommon Kinase TargetsKey Structural Features
Quinazolines Gefitinib, ErlotinibEGFR, VEGFRFused pyrimidine and benzene rings.
Pyrimidines Imatinib, NilotinibABL, KIT, PDGFRA six-membered aromatic ring with two nitrogen atoms.
Indoles and Indazoles Sunitinib, AxitinibVEGFR, PDGFR, KITFused pyrrole and benzene rings (indole) or pyrazole and benzene rings (indazole).
Pyrrolopyrimidines TofacitinibJAK familyFused pyrrole and pyrimidine rings.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of experiments for assessing compound cross-reactivity.

experimental_workflow cluster_invitro In Vitro Profiling cluster_cellular Cellular Validation invitro_start Test Compound (e.g., 4-Bromo-N,N-dimethyl- 1,3-thiazol-2-amine derivative) kinase_panel Broad Kinase Panel Screening (>400 kinases) invitro_start->kinase_panel Primary Screen ic50_determination IC50 Determination for Active Hits kinase_panel->ic50_determination Dose-Response selectivity_analysis Selectivity Profile Generation ic50_determination->selectivity_analysis Data Analysis cellular_start Lead Compounds from In Vitro Profiling selectivity_analysis->cellular_start Prioritization target_engagement Target Engagement Assays (e.g., Western Blot, CETSA) cellular_start->target_engagement off_target_id Off-Target Identification (e.g., Chemoproteomics) cellular_start->off_target_id phenotypic_assay Phenotypic Assays (e.g., Apoptosis, Cell Cycle) target_engagement->phenotypic_assay Functional Confirmation off_target_id->phenotypic_assay Functional Consequences final_candidate Validated Lead Candidate phenotypic_assay->final_candidate signaling_pathway cluster_pathway Generic Kinase Signaling Pathway receptor Growth Factor Receptor kinase1 Upstream Kinase (e.g., Raf) receptor->kinase1 kinase2 Downstream Kinase (e.g., MEK) kinase1->kinase2 effector Effector Protein (e.g., ERK) kinase2->effector response Cellular Response (e.g., Proliferation) effector->response inhibitor 2-Aminothiazole Derivative inhibitor->kinase2 Inhibition

References

A Comparative Guide to the Performance of 4-Bromo-N,N-dimethyl-1,3-thiazol-2-amine in Catalytic Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the performance of "4-Bromo-N,N-dimethyl-1,3-thiazol-2-amine" as a substrate in key palladium-catalyzed cross-coupling reactions. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, and its functionalization is crucial for the development of novel therapeutics.[1][2] This document benchmarks the reactivity of the title compound against other heterocyclic substrates, offering valuable insights for reaction optimization and library synthesis.

The bromine atom at the 4-position of the thiazole ring serves as a versatile handle for introducing molecular diversity through various catalytic cycles.[3] This guide will focus on three of the most powerful and widely used palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling.

Performance Overview

While direct, side-by-side comparative studies for "this compound" are not extensively available in the published literature, its performance can be inferred from studies on structurally similar 2-aminothiazoles and other bromo-heterocycles. The electron-rich nature of the 2-(dimethylamino) group is expected to influence the electronic properties of the thiazole ring and, consequently, its reactivity in catalytic cycles.

General Reactivity Trend:

In palladium-catalyzed cross-coupling reactions, the reactivity of the C-X bond generally follows the trend C-I > C-Br > C-Cl.[4] Therefore, 4-bromothiazoles are expected to be less reactive than their iodo-counterparts but more reactive than the corresponding chloro-derivatives. This balance often makes bromo-heterocycles ideal substrates, offering good reactivity without the instability and potential for side reactions sometimes observed with iodo-compounds.[4][5]

Data Presentation: Comparative Performance in Catalytic Cycles

The following tables summarize typical reaction conditions and yields for the functionalization of the 4-bromo-2-aminothiazole core and compare it with another common five-membered bromo-heterocycle, 4-bromopyrazole. This comparison provides a benchmark for evaluating the substrate's performance.

Table 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. The performance of 4-bromo-heterocycles is highly dependent on the chosen catalyst system.

SubstrateCatalyst System (Typical)BaseSolventTemp. (°C)Time (h)Yield (%)Notes
4-Bromo-2-(dialkylamino)thiazole Derivative Pd(OAc)₂, SPhosK₂CO₃1,4-Dioxane/H₂O80-1202-1870-90 (Est.)Reactivity is generally good; catalyst choice is crucial for high yields.
4-Bromopyrazole Derivative[4]XPhos Pd G2, K₃PO₄K₃PO₄1,4-Dioxane/H₂O80-1202-1880-93Provides a good balance of reactivity and stability.[4]
2-(4-Bromophenyl)benzothiazole[6]Pd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O851280-95Demonstrates high yields for a related benzothiazole system.[6]

Table 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for constructing C-N bonds. Palladium-catalyzed N-arylation of 2-aminothiazoles has been shown to be effective.[1][7]

SubstrateCatalyst System (Typical)BaseSolventTemp. (°C)Time (h)Yield (%)Notes
2-Amino-4-arylthiazole (N-arylation with Aryl Bromide)[1] Pd₂(dba)₃, Ligand (e.g., XPhos)NaOtBuToluene1003-2460-95Broad substrate scope for 2-aminothiazoles has been demonstrated.[1]
4-Bromopyrazole Derivative[4]Pd(dba)₂/tBuDavePhosNaOtBuToluene80-11012-2460-90Most effective substrate for this specific palladium-catalyzed amination with amines lacking β-hydrogens.[4]
2-Halothiazoles (with primary alkylamines)[2]Pd₂(dba)₃, XantphosNaOtBu1,4-Dioxane1002465-85First reported Pd-catalyzed C-N coupling with primary alkylamines.[2]

Table 3: Sonogashira Coupling

The Sonogashira coupling is used to form C-C bonds between aryl halides and terminal alkynes.

SubstrateCatalyst System (Typical)BaseSolventTemp. (°C)Time (h)Yield (%)Notes
4-Bromo-2-(dialkylamino)thiazole Derivative Pd(PPh₃)₂Cl₂, CuIEt₃NTHF or DMF25-802-1260-85 (Est.)Standard conditions are generally effective; copper-free protocols are also possible.
4-Bromopyrazole Derivative[4]Pd(PPh₃)₄, CuIEt₃NTHF or DMF25-602-1250-80Less reactive than iodo-pyrazoles, may require higher temperatures.[4]
2-Amino-3-bromopyridines[8]Pd(CF₃COO)₂, PPh₃, CuIEt₃NDMF100372-96Demonstrates high yields for a related amino-substituted bromo-heterocycle.[8]

Experimental Protocols

The following are generalized methodologies for the key experiments cited, providing a starting point for reaction optimization.

General Protocol for Suzuki-Miyaura Coupling

This protocol is based on established methods for the Suzuki-Miyaura coupling of bromo-heterocycles.[4]

  • Reaction Setup: In a glovebox or under an inert atmosphere, a reaction vessel is charged with this compound (1.0 equiv.), the corresponding boronic acid or ester (1.2-1.5 equiv.), a palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%), a suitable ligand (e.g., SPhos, 4-10 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Solvent Addition: A degassed solvent mixture, typically 1,4-dioxane and water (4:1 v/v), is added.

  • Reaction Conditions: The reaction vessel is sealed and heated to a temperature between 80-120 °C with vigorous stirring for 2-18 hours.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Protocol for Buchwald-Hartwig Amination

This protocol is adapted from methodologies for the N-arylation of 2-aminothiazoles and other bromo-heterocycles.[1][4]

  • Reaction Setup: Under an inert atmosphere, a reaction vessel is charged with this compound (1.0 equiv.), the desired amine (1.1-1.5 equiv.), a palladium precursor (e.g., Pd₂(dba)₃, 2-5 mol%), a phosphine ligand (e.g., XPhos, 4-10 mol%), and a strong base (e.g., NaOtBu, 1.5-2.0 equiv.).

  • Solvent Addition: Anhydrous, degassed toluene or 1,4-dioxane is added.

  • Reaction Conditions: The vessel is sealed and heated to 80-110 °C with stirring for 12-24 hours.

  • Work-up and Purification: Upon cooling, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. Purification is typically achieved by column chromatography.

General Protocol for Sonogashira Coupling

This is a generalized procedure based on standard Sonogashira coupling conditions for aryl bromides.[9]

  • Reaction Setup: To a dry reaction vessel under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and copper(I) iodide (2-10 mol%).

  • Solvent and Reagent Addition: Add an anhydrous solvent (e.g., THF or DMF), followed by an amine base (e.g., triethylamine, 2-3 equiv.) and the terminal alkyne (1.1-1.5 equiv.) via syringe.

  • Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to 80 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent, and wash with saturated aqueous ammonium chloride solution. The organic layer is dried, filtered, and concentrated. The crude product is purified by column chromatography.

Mandatory Visualizations

Catalytic Cycles and Workflows

The following diagrams illustrate the fundamental catalytic cycle for a Suzuki-Miyaura reaction and a general experimental workflow for benchmarking the performance of different bromo-heterocyclic substrates.

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_inputs cluster_outputs Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Aryl-Pd(II)L₂-Br OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Aryl-Pd(II)L₂-Ar' Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0  Regenerated  Catalyst CoupledProduct Coupled Product (Ar-Ar') RedElim->CoupledProduct ArylBr 4-Bromo-Thiazole (Ar-Br) ArylBr->OxAdd BoronicAcid Ar'B(OH)₂ BoronicAcid->Transmetal Base Base Base->Transmetal

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_analysis 3. Analysis & Comparison Start_Materials Select Substrates: - 4-Bromo-thiazole - 4-Bromo-pyrazole - Other Bromo-heterocycles Reagents Prepare Reagents: - Boronic Acid/Amine/Alkyne - Pd Catalyst & Ligand - Base & Solvent Setup Set up parallel reactions under inert atmosphere Reagents->Setup Conditions Run reactions under identical conditions (Temp, Time, Concentration) Setup->Conditions Monitoring Monitor reaction progress (TLC, LC-MS) Conditions->Monitoring Workup Quench, Work-up, and Purify Products Monitoring->Workup Characterization Analyze Yield & Purity (NMR, GC-MS) Workup->Characterization Comparison Tabulate and Compare Performance Data Characterization->Comparison

Caption: Experimental workflow for benchmarking substrate performance in catalytic cycles.

References

Safety Operating Guide

Proper Disposal of 4-Bromo-N,N-dimethyl-1,3-thiazol-2-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 4-Bromo-N,N-dimethyl-1,3-thiazol-2-amine was found. The following disposal procedures are based on information for structurally similar compounds, such as 4-Bromo-N,N-dimethylaniline and 4-Bromo-1,3-thiazol-2-amine, and general guidelines for hazardous chemical waste disposal. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure full compliance with local, regional, and national regulations.

Researchers, scientists, and drug development professionals handling this compound must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. Based on data from analogous compounds, this substance is presumed to be hazardous and requires disposal as chemical waste.

Immediate Safety and Handling for Disposal

Before beginning any disposal-related activities, ensure you are wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Procedure

  • Waste Identification and Classification: Treat all waste containing this compound, including pure substance, solutions, and contaminated materials (e.g., pipette tips, gloves, and paper towels), as hazardous waste.

  • Waste Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible waste mixing can lead to dangerous chemical reactions.

  • Containerization:

    • Collect all waste in a designated, leak-proof, and chemically compatible container.

    • The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".

    • Indicate the approximate concentration and quantity of the waste.

    • Keep the container securely sealed when not in use.

  • Storage:

    • Store the sealed hazardous waste container in a designated satellite accumulation area (SAA) or your laboratory's main hazardous waste storage area.

    • Ensure the storage area is secure, well-ventilated, and away from sources of ignition or incompatible materials.

  • Disposal Request:

    • Once the waste container is full or ready for disposal, follow your institution's procedures to request a pickup from the EHS department or a licensed hazardous waste disposal contractor.

    • Do not attempt to dispose of this chemical down the drain or in regular trash.[1] This is a violation of regulations and can harm the environment.

Spill and Contamination Cleanup

In the event of a spill, immediately alert personnel in the area and, if safe to do so, contain the spill using an appropriate absorbent material. All materials used for cleanup, including the absorbent, contaminated PPE, and any other items, must be collected and disposed of as hazardous waste following the procedures outlined above.

Data Presentation

Due to the absence of a specific Safety Data Sheet for this compound, no quantitative data for disposal, such as concentration limits for specific disposal methods, can be provided. The primary disposal consideration is its classification as a hazardous chemical waste.

Hazard Classification (Presumed)Disposal Method
Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.Collection by a licensed hazardous waste disposal service.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

A Waste Generation (this compound) B Is the waste contaminated with This compound? A->B C Treat as Hazardous Waste B->C Yes H Follow standard laboratory waste procedures B->H No D Segregate from other waste streams C->D E Collect in a labeled, sealed, and compatible container D->E F Store in designated hazardous waste area E->F G Request pickup by EHS or licensed disposal contractor F->G

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling 4-Bromo-N,N-dimethyl-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 4-Bromo-N,N-dimethyl-1,3-thiazol-2-amine. The following procedures are based on the known hazards of structurally similar compounds and are intended to ensure safe handling, storage, and disposal.

Hazard Summary

While a specific Safety Data Sheet (SDS) for this compound was not located, analysis of related brominated and thiazole compounds indicates a consistent hazard profile. The primary hazards associated with this class of chemicals are summarized below.

Hazard ClassificationCategoryPrecautionary Statement Codes
Acute Toxicity, OralHarmful if swallowedH302
Acute Toxicity, DermalHarmful in contact with skinH312
Acute Toxicity, InhalationHarmful if inhaledH332
Skin Corrosion/IrritationCauses skin irritationH315
Serious Eye Damage/Eye IrritationCauses serious eye irritationH319
Specific Target Organ ToxicityMay cause respiratory irritationH335

This data is a composite from SDSs of similar compounds and should be treated as a precautionary guideline.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended EquipmentSpecifications and Best Practices
Eye and Face Protection Chemical splash goggles and face shieldGoggles must be worn at all times in the laboratory.[1] A face shield should be worn over goggles when there is a risk of splashing or when handling larger quantities.[1]
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene)Disposable nitrile gloves are suitable for incidental contact.[2] For prolonged or direct contact, consider double-gloving or using thicker neoprene gloves.[2] Always inspect gloves for tears or punctures before use.
Body Protection Flame-resistant laboratory coatA lab coat should be worn and fully fastened. Ensure it is made of a material appropriate for the chemicals being handled.
Respiratory Protection Use in a well-ventilated area or fume hoodHandling of this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[3] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges may be necessary.
Foot Protection Closed-toe shoesShoes must fully cover the feet to protect against spills.[1]

Operational Plan: Step-by-Step Guidance

Adherence to a strict operational protocol is essential for minimizing risks.

Preparation and Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3]

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[2]

  • Spill Kit: Have a chemical spill kit readily available that is appropriate for the quantity of the chemical being handled.

Handling the Chemical
  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing by wearing the appropriate PPE.[4]

  • Aerosol and Dust Prevention: Handle the compound in a manner that minimizes the generation of dust and aerosols.[3]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[3] Contaminated clothing should be removed immediately and laundered before reuse.[5]

Storage
  • Container: Store the compound in a tightly closed, properly labeled container.[5]

  • Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4]

  • Segregation: Store separately from foodstuffs and other reactive chemicals.[6]

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure safety.

Waste Segregation
  • Solid Waste: Collect any solid waste contaminated with the compound (e.g., filter paper, contaminated gloves) in a designated, labeled, and sealed hazardous waste container.[7]

  • Liquid Waste: Collect any liquid waste containing the compound in a separate, labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

Labeling
  • The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[7]

Disposal
  • Arrange for the disposal of the hazardous waste through a licensed disposal company, in accordance with all local, state, and federal regulations.[8]

Experimental Workflow and Safety Diagram

The following diagram illustrates the logical workflow for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_emergency Locate Emergency Equipment prep_hood->prep_emergency handle_weigh Weigh Compound in Hood prep_emergency->handle_weigh handle_reaction Perform Experiment in Hood handle_weigh->handle_reaction cleanup_decontaminate Decontaminate Glassware & Surfaces handle_reaction->cleanup_decontaminate storage_seal Seal Container Tightly handle_reaction->storage_seal cleanup_waste Segregate & Label Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash storage_store Store in Cool, Dry, Ventilated Area storage_seal->storage_store

Safe Handling Workflow for this compound

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.